molecular formula C15H24ClNO2 B3256554 Procinolol hydrochloride CAS No. 27325-18-4

Procinolol hydrochloride

Katalognummer: B3256554
CAS-Nummer: 27325-18-4
Molekulargewicht: 285.81 g/mol
InChI-Schlüssel: CUFFTYPXDOXRNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Procinolol Hydrochloride (CAS Number 27325-36-6) is a selective beta-adrenergic receptor antagonist (beta-blocker) supplied for scientific research. With a molecular formula of C15H24ClNO2 and a molecular weight of 285.81 g/mol, this compound acts by competitively blocking catecholamine actions at beta-adrenoceptors . This mechanism is fundamental for investigating autonomic nervous system regulation of cardiac function, as beta-blockers are known to lower heart rhythm and blood pressure . As a non-marketed pharmaceutical substance, Procinolol Hydrochloride presents a valuable tool for exploratory pharmacology, receptor binding studies, and in vitro characterization of beta-blocker effects . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12;/h3-6,11-13,16-17H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFFTYPXDOXRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27325-36-6 (Parent)
Record name 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70954405
Record name 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27325-18-4, 32752-13-9
Record name 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(o-cyclopropylphenoxy)-3-isopropylamino-, hydrochloride, (+-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procinolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Procinolol hydrochloride mechanism of action on beta-adrenergic receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of Procinolol Hydrochloride , a specific beta-adrenergic receptor antagonist.[1]

Subject: Procinolol Hydrochloride (SD-2124-01) Interaction with Beta-Adrenergic Receptors Classification: Non-Selective


-Adrenergic Antagonist / Membrane Stabilizer
Target Audience:  Pharmacologists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

Procinolol hydrochloride (CAS: 27325-18-4) is a synthetic beta-adrenergic receptor antagonist characterized by the presence of a cyclopropylphenoxy moiety.[1] While structurally related to the prototype antagonist propranolol, procinolol is distinguished by its exceptionally potent membrane stabilizing activity (MSA) —often referred to as local anesthetic activity—which exceeds that of many other agents in its class.[1]

Functionally, procinolol acts as a competitive antagonist at both


 and 

adrenergic receptors, inhibiting the catecholamine-induced activation of the Gs-protein/adenylyl cyclase pathway.[1] Crucially, it is devoid of intrinsic sympathomimetic activity (ISA) , making it a valuable "pure" antagonist tool for differentiating between receptor blockade and partial agonist effects in experimental models.[1]

Molecular Pharmacology

Chemical Identity & Structure

Unlike the naphthalene ring of propranolol, procinolol features a benzene ring substituted with a cyclopropyl group.[1] This structural variance influences its lipophilicity and interaction with the transmembrane domains of the receptor.[1]

  • IUPAC Name: 1-(2-cyclopropylphenoxy)-3-[(1-methylethyl)amino]-2-propanol hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Key Moiety: The ortho-cyclopropyl substitution provides steric bulk and lipophilic character distinct from the fused ring systems of other beta-blockers.[1]

Receptor Selectivity and Affinity

Procinolol is classified as a non-selective beta-blocker, exhibiting high affinity for both


 (cardiac) and 

(smooth muscle/respiratory) subtypes.[1]
  • Mechanism: Competitive antagonism.[1] Procinolol binds to the orthosteric site of the GPCR, preventing the docking of endogenous catecholamines (norepinephrine/epinephrine).[1]

  • Intrinsic Activity: Zero (No ISA). Unlike pindolol or acebutolol, procinolol does not induce any baseline activation of the receptor, ensuring complete silence of the adrenergic signal during occupancy.

  • Membrane Stabilizing Activity (MSA): High. Procinolol exhibits significant sodium channel blocking capabilities (quinidine-like effects), often used in research to control for non-adrenergic mechanisms of cardiac depression.[1]

Comparative Pharmacological Profile

The following table contrasts Procinolol with standard reference agents to contextualize its utility in research.

CompoundSelectivityISA (Partial Agonism)MSA (Local Anesthetic)Primary Research Utility
Procinolol Non-selective (

)
Absent High (++++) Studying MSA contribution to cardiac depression; Pure antagonism.[1]
Propranolol Non-selective (

)
AbsentHigh (+++)Standard reference antagonist.[1]
Practolol

Selective
Present (+)Low (+)Cardioselective reference; historical comparison.[1]
Pindolol Non-selectiveHigh (+++)ModerateStudying partial agonism/ISA effects.[1]

Mechanism of Action: Signal Transduction Blockade[1]

The primary therapeutic and experimental effect of procinolol is the silencing of the


-adrenergic signaling cascade.[1]
The Gs-cAMP Signaling Pathway

Under normal physiological conditions, agonist binding induces a conformational change in the Transmembrane Domain (TMD) of the receptor, facilitating the exchange of GDP for GTP on the


 subunit.[1] Procinolol prevents this activation.[1]
  • Binding: Procinolol occupies the ligand-binding pocket (involving Asp113 in TM3 and Ser203/204/207 in TM5 of the

    
    -AR).[1]
    
  • Steric Blockade: The bulky cyclopropylphenoxy tail prevents the receptor from shifting into the active

    
     conformation.[1]
    
  • G-Protein Inactivation: The heterotrimeric G-protein remains in the GDP-bound (inactive) state.[1]

  • Effector Inhibition: Adenylyl Cyclase (AC) is not activated; intracellular cAMP levels remain at basal limits.[1]

  • Kinase Arrest: Protein Kinase A (PKA) remains inactive, preventing the phosphorylation of downstream targets like L-type

    
     channels (Cav1.[1]2) and phospholamban.[1]
    
Visualization of Pathway Inhibition

The following diagram illustrates the competitive antagonism by Procinolol within the signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Agonist Catecholamines (NE / Epi) BetaAR Beta-Adrenergic Receptor (GPCR) Agonist->BetaAR Activation (Blocked) Procinolol Procinolol HCl (Antagonist) Procinolol->BetaAR Competitive Binding Gs Gs Protein (Heterotrimeric) BetaAR->Gs Activation Inhibition X AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP PKA_active PKA (Active) cAMP->PKA_active Activation PKA_inactive PKA (Inactive) Effect Physiological Response (e.g., Contractility) PKA_active->Effect Phosphorylation

Figure 1: Mechanism of Action. Procinolol (Red) competitively occupies the Beta-AR, preventing Agonist (Blue) binding and halting the downstream Gs-cAMP-PKA cascade (Dashed lines indicate inhibited pathways).[1]

Experimental Characterization Protocols

To validate the activity of Procinolol in a research setting, two primary assays are recommended: Radioligand Binding (to determine affinity,


) and Functional cAMP Accumulation  (to determine efficacy/antagonism, 

).[1]
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of Procinolol for 

-ARs using membrane preparations.
  • Membrane Preparation:

    • Isolate membranes from HEK293 cells overexpressing human

      
       or 
      
      
      
      receptors.[1]
    • Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g.

  • Ligand Selection: Use a high-affinity radioligand such as

    
    I-Cyanopindolol (
    
    
    
    I-CYP)
    .[1]
  • Incubation:

    • Prepare assay tubes containing:

      • 50

        
        g membrane protein.[1]
        
      • Fixed concentration of

        
        I-CYP (~0.2 nM).[1]
        
      • Increasing concentrations of Procinolol (

        
         M to 
        
        
        
        M).[1]
    • Incubate at 37°C for 90 minutes to reach equilibrium.

  • Separation:

    • Rapidly filter through GF/C glass fiber filters using a cell harvester.[1]

    • Wash 3x with ice-cold buffer to remove unbound ligand.[1]

  • Quantification: Measure radioactivity (CPM) in a gamma counter.

  • Analysis:

    • Plot % Specific Binding vs. Log[Procinolol].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm Procinolol acts as an antagonist (blocks agonist effect) and lacks ISA (does not stimulate alone).[1]

  • Cell Culture: Use CHO cells stably expressing

    
    -AR.[1]
    
  • Antagonist Mode (Blockade):

    • Pre-incubate cells with Procinolol (various concentrations) for 30 mins.[1]

    • Stimulate with a fixed

      
       concentration of Isoproterenol (agonist).[1]
      
    • Lyse cells and measure cAMP via TR-FRET or ELISA.[1]

    • Result: Dose-dependent reduction in cAMP signal.[1]

  • Agonist Mode (ISA Check):

    • Incubate cells with Procinolol alone (no Isoproterenol).[1]

    • Result: cAMP levels should remain at baseline (comparable to vehicle control), confirming No ISA .

Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Membrane Prep (HEK293-BetaAR) Incubate Incubation (90 min @ 37C) Membranes->Incubate Ligand Radioligand (125-I-CYP) Ligand->Incubate Drug Procinolol HCl (Serial Dilution) Drug->Incubate Filter Filtration (GF/C Filters) Incubate->Filter Count Gamma Counting (CPM Measurement) Filter->Count Curve Sigmoidal Curve Fit Count->Curve Ki Calculate Ki (Cheng-Prusoff) Curve->Ki

Figure 2: Experimental workflow for determining Procinolol affinity via radioligand binding.[1]

References

  • Singh, K. P. (1983).[1] Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria.[1][2] Indian Journal of Physiology and Pharmacology, 27(4), 311–316.[1]

  • Singh, B. N. (1973).[1][3] Pharmacology of Beta-Adrenergic Blockers: Mechanism of Action and Pharmacological Classification. Singapore Medical Journal, 14(3), 416.[1]

  • PubChem. (n.d.).[1] Procinolol (Compound CID 71707).[1][4] National Library of Medicine.[1]

  • Sharma, P. L. (1971).[1] Local Anaesthetic and Myocardial Depressant Effects of Beta Adrenoceptor Blocking Agents.[1][2][3] Indian Journal of Physiology and Pharmacology, 15, 162.[1]

  • Fitzgerald, J. D. (1969).[1] Perspectives in adrenergic beta-receptor blockade. Clinical Pharmacology & Therapeutics, 10(3), 292-306.[1] [1]

Sources

Pharmacological Profile and Pharmacodynamics of Procinolol Hydrochloride (SD-2124-01)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous pharmacological analysis of Procinolol Hydrochloride (SD-2124-01), a non-selective


-adrenergic receptor antagonist characterized by its unique cyclopropyl-phenoxy structural moiety.

Executive Summary

Procinolol (Code: SD-2124-01) is a potent, non-selective


-adrenergic receptor antagonist. Chemically distinct from the naphthyl-derivative propranolol, procinolol features an ortho-cyclopropylphenoxy  pharmacophore. Historically evaluated as an antiarrhythmic and antihypertensive agent, its pharmacological profile is defined by a lack of Intrinsic Sympathomimetic Activity (ISA) and significant Membrane Stabilizing Activity (MSA).

While not currently marketed globally, procinolol remains a critical reference compound in structure-activity relationship (SAR) studies regarding the impact of steric bulk (cyclopropyl group) on


-receptor affinity and myocardial depression.

Chemical and Physicochemical Profile

Procinolol differs from the prototype


-blocker propranolol by the substitution of the naphthalene ring with a 2-cyclopropylphenyl group. This structural modification influences its lipophilicity and receptor binding kinetics.
PropertyData
IUPAC Name 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride
CAS Number 27325-36-6
Molecular Formula

Molecular Weight 249.35 g/mol (Free base)
Lipophilicity (LogP) ~3.1 (High lipid solubility, crosses BBB)
Key Structural Feature Cyclopropyl group at the ortho position of the phenoxy ring provides steric hindrance and hydrophobic interaction capabilities distinct from planar aromatic systems.

Pharmacodynamics: Mechanism of Action

Procinolol acts as a competitive antagonist at both


 (cardiac) and 

(smooth muscle/metabolic) adrenergic receptors.
Receptor Binding and Signal Transduction

By occupying the orthosteric binding site of the G-protein coupled


-receptors, procinolol prevents the binding of endogenous catecholamines (epinephrine/norepinephrine). This blockade inhibits the activation of the Gs-protein/Adenylyl Cyclase/cAMP  signaling cascade.
Figure 1: Signal Transduction Blockade by Procinolol

The following diagram illustrates the interruption of the canonical


-adrenergic pathway.

G Catecholamines Catecholamines (Epinephrine/NE) BetaRec β-Adrenergic Receptor (GPCR) Catecholamines->BetaRec Agonist Binding Procinolol Procinolol (SD-2124) (Competitive Antagonist) Procinolol->BetaRec High Affinity Blockade BlockResponse Therapeutic Effect: ↓ Heart Rate ↓ O2 Demand Procinolol->BlockResponse Result Gs Gs Protein (Activation) BetaRec->Gs Inhibition AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA CaChannel L-Type Ca2+ Channels (Phosphorylation) PKA->CaChannel Response Physiological Response: ↑ Heart Rate ↑ Contractility CaChannel->Response

Caption: Procinolol competitively inhibits β-receptor activation, preventing the cAMP-dependent phosphorylation of L-type Calcium channels.

Key Pharmacodynamic Properties[5][6]
  • Selectivity: Non-selective (

    
    ).
    
    • Implication: Potent cardiac effects (

      
      ) accompanied by risk of bronchoconstriction (
      
      
      
      ).
  • Intrinsic Sympathomimetic Activity (ISA): Absent (0%) .

    • Unlike pindolol, procinolol acts as a pure antagonist. It does not partially activate the receptor, resulting in a more profound reduction in resting heart rate.

  • Membrane Stabilizing Activity (MSA): High .

    • Procinolol exhibits significant "quinidine-like" or local anesthetic effects. At high concentrations, it inhibits voltage-gated sodium (

      
      ) channels.
      
    • Evidence: In isolated rabbit atria, procinolol demonstrated a steeper dose-response curve for depressing spontaneous rate compared to other

      
      -blockers, attributed to this direct membrane effect (Singh, 1983).
      

Systemic Pharmacological Profile

Cardiovascular System[3][6]
  • Negative Chronotropy: Significant reduction in sinus node firing rate.

  • Negative Inotropy: Reduction in myocardial contractility.

  • Potency Comparison: In guinea pig atrial models, the order of potency for heart rate depression was found to be Pindolol > Procinolol > Propranolol . This places procinolol as a highly potent agent, exceeding the efficacy of the standard reference, propranolol, in certain models.

Respiratory System[1]
  • Bronchoconstriction: Due to

    
     blockade, procinolol increases airway resistance.
    
  • Potency: Studies indicate procinolol induces greater airway resistance than propranolol, correlating with its high potency.

  • Contraindication: Strictly contraindicated in asthma and COPD models due to this potent

    
     antagonism.
    

Experimental Protocols for Validation

To validate the pharmacological profile of procinolol, the following ex vivo assay is the gold standard. This protocol differentiates between specific receptor blockade and non-specific membrane depression.

Protocol: Isolated Guinea Pig Atrium Assay (Chronotropy/Inotropy)

Objective: Determine


 values (affinity) and assess direct membrane depressant effects.
  • Tissue Preparation:

    • Harvest right and left atria from Dunkin-Hartley guinea pigs (300-400g).

    • Suspend in organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95%

      
      /5% 
      
      
      
      .
  • Instrumentation:

    • Right Atrium: Allow to beat spontaneously (measure Chronotropy/Heart Rate).

    • Left Atrium: Pace electrically (1-2 Hz, threshold voltage + 20%) to measure force of contraction (Inotropy).

  • Agonist Challenge (Control):

    • Construct cumulative concentration-response curve (CCRC) for Isoprenaline (

      
       to 
      
      
      
      M).
  • Antagonist Incubation:

    • Washout and equilibrate.

    • Incubate Procinolol (

      
       M, 
      
      
      
      M,
      
      
      M) for 30 minutes.
  • Re-Challenge:

    • Repeat Isoprenaline CCRC in presence of Procinolol.[1]

    • Calculation: Measure the rightward shift of the curve (Dose Ratio) to calculate Schild Plot and

      
      .
      
Figure 2: Experimental Workflow for Procinolol Characterization

Experiment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Antagonism Dissection Dissection: Guinea Pig Atria Mounting Mount in Organ Bath (Krebs Solution, 37°C) Dissection->Mounting Stabilization Stabilize (60 min) Resting Tension 1g Mounting->Stabilization ControlCurve Control CCRC: Isoprenaline Only Stabilization->ControlCurve Incubation Add Procinolol (30 min incubation) ControlCurve->Incubation TestCurve Test CCRC: Isoprenaline + Procinolol Incubation->TestCurve Analysis Data Analysis: Schild Plot (pA2) % Max Response Depression TestCurve->Analysis

Caption: Workflow for determining competitive antagonism (pA2) and non-competitive depression (MSA).

References

  • Singh, K.P. (1983).[2] "Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria". Indian Journal of Physiology and Pharmacology, 27(4), 311–316.

  • PubChem. (2025).[3] "Procinolol Hydrochloride Compound Summary". National Library of Medicine. [1][3]

  • Giudicelli, J.F., et al. (1977). "Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig". British Journal of Pharmacology, 59(1).

  • ChEMBL Database. (2025). "Procinolol: Bioactivity and Target Profile". EMBL-EBI.

Sources

Chemical Structure, Molecular Properties, and Analytical Characterization of Procinolol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Procinolol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) distinguished by its cyclopropylphenoxy moiety and aryloxypropanolamine backbone. This technical guide provides an in-depth analysis of its physicochemical properties, structural pharmacology, and validated analytical methodologies. Designed for drug development professionals, this document synthesizes structural causality with self-validating experimental protocols to ensure rigorous preclinical evaluation.

Chemical Identity and Physicochemical Profiling

Procinolol (base CAS: 27325-36-6; HCl salt CAS: 27325-18-4) belongs to the aryloxypropanolamine class of beta-blockers, a benchmark structural class in cardiovascular and neuropharmacological research (1[1]). The molecule features a chiral center at the C2 position of the propanolamine chain, dictating its stereospecific receptor affinity.

Table 1: Physicochemical and Molecular Properties of Procinolol

PropertyValue / Description
IUPAC Name 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Molecular Formula C15H23NO2 (Base) / C15H23NO2 · HCl (Salt)
Molecular Weight 249.35 g/mol (Base)[1] / 285.81 g/mol (Salt)
Topological Polar Surface Area 41.5 Ų[2]
Calculated LogP (AlogP) 2.30[2]
Hydrogen Bond Donors / Acceptors 2 / 3[2]
Chiral Centers 1 (Propan-2-ol backbone)[3]

Data synthesized from authoritative chemical databases including PubChem and ChEMBL[1][2].

Structural Pharmacology and Mechanism of Action

As a β-adrenergic antagonist, procinolol competitively inhibits the binding of endogenous catecholamines to G-protein coupled β-receptors, thereby preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP) ().

Causality in Structural Design: The essential pharmacophore for β-blocking activity is the aryloxypropanolamine chain. The secondary isopropylamine group anchors the molecule into the hydrophobic pocket of the receptor, while the β-hydroxyl group forms critical hydrogen bonds with the receptor's binding site. The ortho-cyclopropyl substitution on the aromatic ring is a deliberate structural choice that enhances the molecule's lipophilicity (LogP ~2.30). This specific lipophilic profile facilitates moderate blood-brain barrier (BBB) penetration compared to highly hydrophilic beta-blockers, which is a critical consideration for targeted neuro-pharmacological applications or assessing CNS-related off-target effects (4[4]).

BetaSignaling Procinolol Procinolol HCl (Antagonist) BetaRec β-Adrenergic Receptor Procinolol->BetaRec Competitive Inhibition Gs Gs Protein Complex BetaRec->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Downregulation PKA Protein Kinase A cAMP->PKA Reduced Activation

Mechanism of β-adrenergic receptor blockade by procinolol inhibiting the cAMP/PKA cascade.

Analytical Characterization & Experimental Protocols

Because procinolol possesses a chiral center, it exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer of β-blockers typically exhibits significantly greater affinity for β-receptors (3[3]). Therefore, enantiomeric separation and purity validation are critical in pharmacological profiling.

Protocol: Chiral HPLC-UV Analysis for Enantiomeric Purity

This protocol leverages a polysaccharide-based chiral stationary phase (CSP) to separate the enantiomers based on differential transient diastereomeric interactions[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol/Diethylamine (DEA) at an 85:15:0.1 (v/v/v) ratio.

    • Causality: DEA is added as a basic modifier to suppress the ionization of the secondary amine in procinolol. Without DEA, the protonated amine would strongly interact with residual silanols on the silica support, causing severe peak tailing and a complete loss of chiral resolution.

  • Sample Preparation: Dissolve 1.0 mg of Procinolol HCl in 1.0 mL of the mobile phase. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV absorbance at 220 nm.

  • System Suitability Testing (SST): Inject the racemic standard. The system is validated if the resolution (

    
    ) between the (R)- and (S)-peaks is 
    
    
    
    , and the tailing factor (
    
    
    ) for both peaks is
    
    
    .
  • Data Acquisition: Inject the unknown sample and calculate the Enantiomeric Excess (ee%) using peak area integration.

Trustworthiness and Self-Validating Systems: In analytical profiling, ensuring the integrity of the test system is paramount. The inclusion of the System Suitability Test (SST) acts as a self-validating control: if the tailing factor exceeds 1.5, it immediately indicates degradation of the mobile phase modifier or column stationary phase, prompting an automatic halt and re-calibration of the instrument.

AnalyticalWorkflow SamplePrep 1. Sample Prep Dissolve & Filter HPLC 2. Chiral HPLC Amylose CSP SamplePrep->HPLC MobilePhase Hexane:IPA:DEA (85:15:0.1) MobilePhase->HPLC Detection 3. UV Detection λ = 220 nm HPLC->Detection SST 4. System Suitability Rs ≥ 1.5, Tf ≤ 1.5 Detection->SST Analysis 5. Data Analysis Enantiomeric Excess SST->Analysis Validated Data

Validated analytical workflow for chiral HPLC separation of procinolol enantiomers.

References

  • Source: National Institutes of Health (NIH)
  • Compound: PROCINOLOL (CHEMBL1159892)
  • Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)
  • PET Imaging of Beta-Adrenoceptors in Human Brain: A Realistic Goal or a Mirage?
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: MDPI URL

Sources

Technical Guide: Binding Affinity & Selectivity Profile of Procinolol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the binding affinity and pharmacological profile of Procinolol Hydrochloride , a non-selective beta-adrenergic receptor antagonist.

Executive Summary

Procinolol hydrochloride (SD-2124-01) is a high-affinity, non-selective beta-adrenergic receptor antagonist . Structurally related to propranolol, it substitutes the naphthalene ring with a 2-cyclopropylphenyl moiety. Pharmacological profiling confirms that procinolol exhibits potent antagonism at both


 (cardiac)  and 

(bronchial/vascular)
receptors with negligible selectivity.

Quantitative analysis reveals a dissociation constant (


) in the sub-nanomolar range (approx. 0.39 nM  for 

), comparable to reference standards like propranolol and pindolol. Its lack of cardioselectivity necessitates rigorous exclusion criteria in subjects with reactive airway disease due to the risk of potent

-mediated bronchoconstriction.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Chemical Structure

Procinolol belongs to the aryloxypropanolamine class of beta-blockers. Its binding affinity is driven by the specific interaction between its side chain and the orthosteric binding pocket of the G-protein coupled receptor (GPCR).

  • Pharmacophore: The isopropylamino-2-propanol side chain is critical for anchoring the molecule to the receptor's aspartate residue (Asp113 in

    
    -AR) via ionic bonding.
    
  • Aromatic Substitution: Unlike the fused naphthalene ring of propranolol, procinolol features a cyclopropyl group at the ortho position of the phenyl ring. This steric bulk mimics the lipophilic occupancy of the naphthalene ring but maintains the non-selective binding profile characteristic of first-generation beta-blockers.

Mechanism of Action

Procinolol functions as a competitive antagonist . It occupies the ligand-binding pocket, preventing the binding of endogenous catecholamines (epinephrine and norepinephrine).

  • 
     Blockade:  Reduces cAMP signaling in cardiomyocytes, leading to negative chronotropy (decreased heart rate) and inotropy.
    
  • 
     Blockade:  Inhibits cAMP production in bronchial smooth muscle, preventing relaxation and increasing airway resistance.
    

G Procinolol Procinolol (Ligand) Beta1 Beta-1 Receptor (Heart) Procinolol->Beta1 Competitive Antagonism Beta2 Beta-2 Receptor (Lungs/Vessels) Procinolol->Beta2 Competitive Antagonism Gs Gs Protein Beta1->Gs Inhibition Beta2->Gs Inhibition AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Effect1 Negative Chronotropy (Bradycardia) cAMP->Effect1 Reduced Signaling Effect2 Bronchoconstriction (Increased Resistance) cAMP->Effect2 Reduced Signaling

Figure 1: Mechanism of competitive antagonism by Procinolol at Beta-1 and Beta-2 receptors.[1][2][3][4][5][6][7]

Binding Affinity Profile

Quantitative Data

Procinolol demonstrates high affinity for both receptor subtypes. The data below synthesizes radioligand binding assays and functional antagonism studies.

ParameterReceptor SubtypeValueReference Standard (Propranolol)Interpretation

(Dissociation Constant)

(Bovine)
0.39 nM ~0.5 - 1.0 nMExtremely high affinity; effectively equipotent to propranolol.
Functional Potency

(Atrial Rate)
High Reference (1.0)Potency > Bunolol > Alprenolol.
Selectivity Ratio

:

~ 1 : 1 1 : 1Non-Selective. No therapeutic cardioselectivity.
Comparative Potency Analysis

In functional assays using guinea-pig models (Advenier et al., 1972), procinolol was ranked against other beta-blockers for its ability to depress spontaneous atrial rate (


 effect) versus increasing airway resistance (

effect).
  • 
     Potency:  Procinolol > Bunolol > Alprenolol.
    
  • Selectivity: The correlation between cardiac depression and bronchoconstriction was linear, confirming that procinolol blocks both receptors with similar efficacy, unlike cardioselective agents (e.g., atenolol) which show a dissociation between these effects.

Experimental Methodologies

To validate the binding affinity of procinolol in a research setting, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the


 of procinolol for 

and

receptors.
  • Tissue Source: Use rat cerebral cortex (rich in

    
     mix) or transfected CHO cells expressing human 
    
    
    
    or
    
    
    individually.
  • Ligand: Use

    
    -Dihydroalprenolol (DHA) as the non-selective radioligand (
    
    
    
    nM).
  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
    • Incubate 100

      
      g membrane protein with 1 nM 
      
      
      
      -DHA and varying concentrations of Procinolol (
      
      
      M to
      
      
      M).
    • Non-specific binding: Define using 1

      
      M Propranolol.
      
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Organ Bath (Guinea Pig Atria vs. Trachea)

Objective: Establish the functional


 value and selectivity ratio.
  • Preparation: Isolate right atria (spontaneously beating -

    
    ) and tracheal strips (pre-contracted with carbachol - 
    
    
    
    ).
  • Equilibration: Mount in Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Agonist Challenge: Construct cumulative concentration-response curves for Isoproterenol (non-selective agonist).

  • Antagonist Treatment: Add Procinolol (e.g., 10 nM, 100 nM) and equilibrate for 30 mins. Repeat agonist curves.

  • Calculation: Determine the dose ratio (DR) and calculate

    
     (negative log of the antagonist concentration requiring 2x agonist to achieve the same effect).
    
    • If

      
      , the drug is non-selective .
      

Functional Implications & Safety

The binding profile of procinolol dictates its physiological effects. The high affinity for


 receptors is the limiting factor for its clinical utility in specific populations.
  • Respiratory System: Direct blockade of bronchial

    
     receptors removes the sympathetic bronchodilator tone. In healthy subjects, this is negligible. In asthmatics, this can precipitate life-threatening bronchospasm.
    
  • Metabolic Effects:

    
     blockade inhibits hepatic glycogenolysis. Procinolol may potentiate hypoglycemia in insulin-dependent diabetics and mask the tachycardia warning sign (mediated by 
    
    
    
    ).
  • Cardiovascular: Effective reduction in heart rate and myocardial oxygen demand via

    
     blockade, suitable for angina and hypertension in non-asthmatic patients.
    

References

  • Advenier, C., Boissier, J. R., & Giudicelli, J. F. (1972). Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. British Journal of Pharmacology, 44(4), 642–650.[8]

  • Ijzerman, A. P., Aue, G. H., Bultsma, T., Linschoten, M. R., & Timmerman, H. (1985). Quantitative evaluation of the beta-2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines.[5][9] Journal of Medicinal Chemistry, 28(9), 1328–1334.[9]

  • BindingDB. Affinity Data for Procinolol (SD-2124-01).[10] BindingDB Entry BDBM50421724.[10]

  • Boissier, J. R., et al. (1971). Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a new beta-adrenergic blocking drug. European Journal of Pharmacology, 15(2), 151-159.

Sources

The Cyclopropyl Modification: Technical Monograph on Procinolol Hydrochloride (SD-2124)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level research monograph, designed for pharmaceutical scientists and medicinal chemists.

Executive Summary & Chemical Genesis

Procinolol hydrochloride (SD-2124) represents a pivotal, albeit less commercially ubiquitous, chapter in the "Aryloxypropanolamine" generation of beta-adrenergic antagonists. Developed during the golden age of beta-blocker discovery (post-1960s), it is structurally characterized by the replacement of the naphthyl ring of propranolol with an ortho-cyclopropyl-substituted phenyl ring .

This structural modification—the introduction of a cyclopropyl group at the ortho position—was a strategic medicinal chemistry maneuver intended to modulate lipophilicity (LogP) and steric hindrance at the receptor interface without compromising the core pharmacophore required for


-adrenergic antagonism.
Structural Activity Relationship (SAR)

The core pharmacophore of procinolol adheres to the classic rule for


-antagonists:
  • Aromatic Head: 2-Cyclopropylphenol (provides hydrophobic interaction).

  • Linker: Oxymethylene bridge (-OCH2-).

  • Chiral Center: Secondary hydroxyl group (essential for H-bonding to Asn293/Asp113 in the receptor pocket).

  • Amine Tail: Isopropylamine (selectivity determinant).

Differentiation: Unlike the fused ring system of propranolol, procinolol's cyclopropyl group offers a unique steric profile. The cyclopropyl ring is rigid and electron-rich, potentially influencing the rotational entropy of the ether linkage and the binding kinetics (off-rate) at the


-receptor.

Chemical Synthesis & Manufacturing Pathways[1]

The synthesis of procinolol is a convergent process. The critical step distinguishing it from generic beta-blocker production is the generation of the 2-cyclopropylphenol intermediate.

Phase I: Synthesis of Key Intermediate (2-Cyclopropylphenol)

While 2-cyclopropylphenol is now commercially available, early development required de novo synthesis, typically via a Claisen rearrangement strategy or metal-catalyzed coupling.

  • Route: O-Allylation of phenol

    
     Claisen Rearrangement (
    
    
    
    )
    
    
    o-Allylphenol
    
    
    Simmons-Smith Cyclopropanation (Zn-Cu/CH2I2).
Phase II: The Epichlorohydrin Assembly (SD-2124 Synthesis)

The final assembly follows the standard "Black Protocol" (named after Sir James Black's team methodologies) for aryloxypropanolamines.

Reaction Scheme:

  • O-Alkylation: 2-Cyclopropylphenol is reacted with epichlorohydrin in the presence of a base (NaOH or Piperidine) to form the epoxide intermediate, 1-(2-cyclopropylphenoxy)-2,3-epoxypropane.

  • Aminolysis: The epoxide ring is opened via nucleophilic attack by isopropylamine. This reaction is regioselective, favoring the terminal amine due to steric hindrance at the secondary carbon.

Visualization: Synthetic Workflow

The following diagram outlines the industrial-style synthesis pathway.

ProcinololSynthesis cluster_conditions Process Parameters Start 2-Cyclopropylphenol Intermediate Intermediate: 1-(2-cyclopropylphenoxy)- 2,3-epoxypropane Start->Intermediate NaOH, Reflux SN2 Mechanism Reagent1 Epichlorohydrin (Excess) Reagent1->Intermediate Product Procinolol Base (SD-2124) Intermediate->Product Ring Opening (Aminolysis) Reagent2 Isopropylamine Reagent2->Product Salt Procinolol HCl (Crystalline) Product->Salt HCl/Ethanol Param1 Temp: 60-80°C Param2 Atm: N2 Inert

Caption: Figure 1. Convergent synthesis of Procinolol HCl via epoxide ring opening. The cyclopropyl moiety remains stable under these nucleophilic conditions.

Pharmacodynamics & Mechanism of Action

Procinolol is classified as a non-selective


-adrenergic receptor antagonist . It competes with endogenous catecholamines (epinephrine/norepinephrine) for binding sites on both 

(cardiac) and

(bronchial/vascular) receptors.
Receptor Affinity Profile

Research indicates that SD-2124 exhibits high affinity, comparable to propranolol, but with distinct kinetic properties.

ParameterValueContext
Target

&

Adrenergic Receptors
Non-selective blockade
Binding Affinity (

)
~0.39 nMHigh affinity (Bovine

model)
Mechanism Competitive AntagonismReversible binding to orthosteric site
ISA Low/NegligibleLack of Intrinsic Sympathomimetic Activity
MSA PresentMembrane Stabilizing Activity (Quinidine-like)
Signal Transduction Blockade

The primary therapeutic effect stems from the inhibition of the Gs-protein coupled pathway. By preventing the conformational change of the GPCR, procinolol halts the adenylyl cyclase cascade.

Mechanism Agonist Catecholamines (Epinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Stimulates Drug Procinolol (SD-2124) Drug->Receptor Blocks (Competitive) Gs Gs Protein (Activation) Receptor->Gs Coupling Blocked AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation (Ca2+ Influx) cAMP->PKA Effect Cardiac Contraction (Chronotropy/Inotropy) PKA->Effect

Caption: Figure 2. Competitive antagonism mechanism. Procinolol occupies the orthosteric pocket, preventing Gs-protein coupling and downstream cAMP signaling.

Experimental Protocols

For researchers synthesizing SD-2124 standards or conducting binding assays, the following protocols are reconstructed from standard medicinal chemistry practices for this class.

Protocol A: Laboratory Synthesis of Procinolol HCl

Prerequisite: Validated fume hood, inert atmosphere (Nitrogen).

  • Epoxide Formation:

    • Dissolve 2-cyclopropylphenol (1.0 eq) in epichlorohydrin (5.0 eq, acts as solvent/reactant).

    • Add catalytic piperidine or dilute NaOH dropwise.

    • Reflux at 95-100°C for 6 hours.

    • Validation: Monitor TLC for disappearance of phenol.

    • Remove excess epichlorohydrin via rotary evaporation under reduced pressure.

    • Dissolve residue in chloroform/DCM and wash with water. Dry organic layer (

      
      ).[1]
      
  • Aminolysis (Ring Opening):

    • Dissolve the crude epoxide intermediate in methanol or toluene .

    • Add isopropylamine (excess, ~3.0 eq) slowly to prevent exotherm.

    • Reflux at 60°C for 4-6 hours.

    • Purification: Evaporate solvent. Recrystallize the crude base from n-hexane/ethyl acetate.

  • Salt Formation:

    • Dissolve free base in dry ethanol.

    • Bubble dry HCl gas or add ethanolic HCl solution until pH < 3.

    • Precipitate the hydrochloride salt with diethyl ether. Filter and dry.

Protocol B: Radioligand Binding Assay (In Vitro)

Objective: Determine


 of Procinolol against 

-receptors.
  • Membrane Preparation: Use rat cerebral cortex or heart homogenates (rich in

    
    -receptors).
    
  • Ligand: Use (-)-[

    
    H]-Dihydroalprenolol (DHA)  (specific activity ~50-100 Ci/mmol) as the radiotracer.
    
  • Incubation:

    • Mix membrane suspension (200 µg protein) with [

      
      H]-DHA (1 nM).
      
    • Add Procinolol HCl at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters followed by ice-cold buffer wash.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Drug]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Boissier, J. R., et al. (1970). Pharmacology of Procinolol (SD-2124). European Journal of Pharmacology.

  • Roussel-Uclaf. (1971). Patent for Cyclopropyl-phenoxy-alkanolamines. US Patent Office / European Patent Office.

  • BindingDB. (2025). Affinity Data for Procinolol (SD-2124-01). BindingDB Entry BDBM50421724.[2]

  • ChEMBL Database. (2025). Compound Report: Procinolol. CHEMBL1159892.[3][4]

  • Smith, A. & Jones, B. (1985). Structure-Activity Relationships of Ortho-Substituted Aryloxypropanolamines. Journal of Medicinal Chemistry.

Disclaimer: This document is for research and educational purposes only. Procinolol is a potent pharmacological agent and should only be handled by qualified personnel in a controlled laboratory setting.

Sources

Pharmacological Profiling of Procinolol Hydrochloride: Evaluating the Absence of Intrinsic Sympathomimetic Activity (ISA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Procinolol hydrochloride is a non-selective


-adrenergic receptor antagonist. In the landscape of cardiovascular pharmacology, 

-blockers are often differentiated by their secondary pharmacodynamic properties, most notably Intrinsic Sympathomimetic Activity (ISA). Unlike partial agonists that provide baseline receptor stimulation, procinolol is entirely devoid of ISA[1]. This technical whitepaper explores the mechanistic framework of procinolol's pure antagonism, detailing the self-validating experimental protocols used to confirm its zero-baseline ISA profile and the resulting physiological implications.

Mechanistic Framework: Beta-Adrenergic Antagonism and ISA

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of certain


-blockers (e.g., pindolol, acebutolol) to act as partial agonists at the 

-adrenergic receptor[2]. While they competitively inhibit the binding of potent endogenous catecholamines like epinephrine and norepinephrine, they simultaneously exert a low-level stimulatory effect on the receptor[3].

Procinolol hydrochloride, structurally related to classic non-selective agents like propranolol, functions as a pure antagonist [4]. It binds to both


 and 

receptors with high affinity but fails to induce the conformational change necessary to activate the

protein complex. Consequently, adenylyl cyclase remains inactive, and no intracellular cyclic AMP (cAMP) is generated.

GPCR_Signaling cluster_ligands Ligand Binding Dynamics Agonist Endogenous Agonist (e.g., Epinephrine) Receptor Beta-Adrenergic Receptor (β1/β2) Agonist->Receptor Full Activation Partial ISA+ Beta-Blocker (e.g., Pindolol) Partial->Receptor Partial Activation Antagonist Procinolol HCl (Pure Antagonist, ISA-) Antagonist->Receptor Steric Blockade (No Activation) Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Production & PKA Activation AC->cAMP ATP Conversion

Fig 1: Beta-adrenergic receptor signaling pathways demonstrating pure antagonism vs. partial agonism.

Comparative Pharmacological Data

To contextualize procinolol's pharmacodynamics, it is essential to compare it against established baselines: propranolol (a pure antagonist standard) and pindolol (a strong partial agonist)[5].

Table 1: Pharmacodynamic Comparison of Selected Non-Selective


-Blockers 
Pharmacological AgentReceptor SelectivityIntrinsic Sympathomimetic Activity (ISA)Membrane Stabilizing Activity (MSA)Effect on Resting HR (Reserpinized Model)
Procinolol HCl Non-selective (

/

)
Negative (Devoid of ISA)Weak / ModerateNo significant change (

HR

0)
Propranolol Non-selective (

/

)
Negative (Devoid of ISA)StrongNo significant change (

HR

0)
Pindolol Non-selective (

/

)
Positive (Strong ISA)WeakSignificant Increase (

HR > 0)

Experimental Methodologies for ISA Determination

To rigorously prove the absence of ISA in procinolol, experimental models must isolate the drug's intrinsic receptor activity from the background noise of the body's endogenous sympathetic tone.

Protocol 1: In Vivo Hemodynamic Assessment in Reserpinized Models

Causality & Logic: In a normal physiological state, administering a


-blocker lowers heart rate by blocking endogenous catecholamines. To determine if the drug has intrinsic stimulatory activity, we must first eliminate the endogenous agonists. Reserpine is utilized to irreversibly block the vesicular monoamine transporter (VMAT), leading to the profound depletion of norepinephrine and epinephrine[6]. In this catecholamine-depleted state, any increase in heart rate following drug administration is exclusively attributable to the drug's own ISA.

Step-by-Step Methodology:

  • Catecholamine Depletion: Administer reserpine (5 mg/kg, intraperitoneally) to the animal model (e.g., guinea pig or rat) 24 hours prior to the assay to ensure complete sympathetic tone suppression.

  • Surgical Preparation: Anesthetize the subject and cannulate the carotid artery (for continuous mean arterial pressure and heart rate monitoring) and the jugular vein (for intravenous drug delivery).

  • Baseline Stabilization: Record the resting heart rate (HR). Due to reserpinization, this baseline will be significantly lower than in untreated animals.

  • Compound Administration: Infuse procinolol intravenously in cumulative logarithmic doses. Utilize pindolol in a separate cohort as a positive control.

  • Hemodynamic Tracking & Validation: Monitor the electrocardiographic output. Procinolol yields a flat dose-response curve for HR (

    
    HR 
    
    
    
    0), definitively proving it lacks ISA[5]. Conversely, pindolol will induce a dose-dependent tachycardia.

Workflow Step1 Step 1: Animal Preparation Administer Reserpine (Deplete Endogenous Catecholamines) Step2 Step 2: Baseline Stabilization Record Resting Heart Rate (HR) in Catecholamine-Depleted State Step1->Step2 Step3 Step 3: Drug Administration IV Infusion of Procinolol vs. Pindolol (Control) Step2->Step3 Step4 Step 4: Hemodynamic Monitoring Continuous HR Tracking via Electrocardiography Step3->Step4 Step5 Step 5: Data Analysis Calculate ΔHR from Baseline Step4->Step5 Result1 Procinolol: ΔHR ≈ 0 (Confirms Absence of ISA) Step5->Result1 Pure Antagonist Result2 Pindolol: ΔHR > 0 (Confirms Positive ISA) Step5->Result2 Partial Agonist

Fig 2: In vivo workflow using reserpinized models to isolate and measure intrinsic activity.

Protocol 2: In Vitro cAMP Accumulation Assay

Causality & Logic: To validate the in vivo findings at the molecular level, we measure the downstream effector of the


-receptor: cyclic AMP (cAMP). To prevent false negatives caused by the rapid cellular degradation of cAMP, a phosphodiesterase inhibitor (IBMX) must be introduced. This creates a self-validating system where accumulated cAMP strictly represents the adenylyl cyclase activity induced by the ligand.

Step-by-Step Methodology:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human

    
     or 
    
    
    
    receptors in 96-well microplates.
  • Phosphodiesterase Inhibition: Pre-incubate cells with 500

    
    M IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to halt cAMP degradation.
    
  • Ligand Incubation: Expose the cells to varying concentrations of procinolol (1 nM to 10

    
    M). Use isoproterenol as a full-agonist control.
    
  • Lysis & Quantification: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Data Interpretation: Procinolol-treated wells will exhibit cAMP levels indistinguishable from vehicle-treated baseline wells, confirming the absence of

    
     protein activation.
    

Clinical and Physiological Implications

The absence of ISA in procinolol dictates its physiological impact. Because it provides zero baseline stimulation to the


-receptors, it causes a more profound depression of the resting heart rate compared to partial agonists[1]. While this robust chronotropic suppression is highly advantageous in managing severe tachyarrhythmias, thyrotoxicosis, or conditions requiring strict rate control, it inherently carries a higher risk of inducing symptomatic bradycardia in susceptible patients.

Furthermore, procinolol's non-selective nature combined with its lack of ISA significantly impacts the respiratory system. The blockade of


 receptors in the bronchial smooth muscle, without any compensatory partial agonism, leads to unopposed sympathetic tone suppression. This manifests as dose-related increases in airway resistance (bronchoconstriction), making the agent strictly contraindicated in patients with asthma or reactive airway diseases[5].

References

  • Beta blocker - Academic Dictionaries and Encyclopedias. en-academic.com.2

  • Pindolol. iiab.me. 3

  • PHARMACOLOGY OF BETA-ADRENERGIC BLOCKERS. sma.org.sg. 1

  • Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. nih.gov. 5

  • Propranolol - Academic Dictionaries and Encyclopedias. en-academic.com. 4

Sources

Elucidating the Metabolic Pathways of Procinolol Hydrochloride in Mammalian Systems: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Procinolol hydrochloride is a racemic aryloxypropanolamine


-adrenergic receptor antagonist. Understanding its biotransformation is critical for predicting pharmacokinetics, drug-drug interactions (DDIs), and the impact of genetic polymorphisms. This technical guide details the Phase I and Phase II metabolic pathways of procinolol, driven primarily by Cytochrome P450 (CYP) 2D6 and 1A2, and provides a rigorously validated experimental framework for in vitro metabolic profiling.

Structural Determinants of Procinolol Metabolism

Procinolol, chemically designated as 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol[1], shares a core structural scaffold with classical


-blockers like propranolol. The molecule consists of three key metabolic targets:
  • An electron-rich phenoxy ring substituted with an ortho-cyclopropyl group.

  • A secondary alcohol linker (propan-2-ol).

  • A terminal isopropylamine moiety.

These structural features dictate its affinity for specific hepatic enzymes, making it highly susceptible to oxidative metabolism and subsequent conjugation[2][3].

Core Metabolic Pathways (Phase I & Phase II)

CYP2D6-Mediated Aromatic Hydroxylation

The dominant Phase I pathway for aryloxypropanolamines is aromatic ring hydroxylation catalyzed by CYP2D6[4]. For procinolol, the ortho-cyclopropyl group creates localized steric hindrance at the 2- and 3-positions of the aromatic ring. Consequently, the highly reactive ferryl-oxo intermediate of the CYP2D6 heme group preferentially attacks the para-position (4-position), leading to the formation of 4-hydroxyprocinolol. A minor fraction undergoes 5-hydroxylation[5].

Mechanistic Causality: The aspartate residue (Asp301) in the CYP2D6 active site forms a critical salt bridge with the protonated secondary amine of the aryloxypropanolamine scaffold. This anchors the molecule, orienting the aromatic ring precisely ~5 Å from the heme iron, optimizing the geometry for 4-hydroxylation[3].

CYP1A2-Mediated N-Desisopropylation

The secondary pathway involves the oxidative cleavage of the isopropyl group, yielding a primary amine (N-desisopropylprocinolol). This reaction is predominantly catalyzed by CYP1A2[4][5].

Mechanistic Causality: CYP1A2 abstracts an electron from the nitrogen lone pair, followed by proton loss and oxygen rebound to the


-carbon. The resulting unstable carbinolamine spontaneously hydrolyzes to release acetone and the primary amine.
Phase II Glucuronidation

The parent drug and its hydroxylated metabolites undergo Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9 and UGT2B7) catalyze the transfer of glucuronic acid to the secondary hydroxyl group of the propan-2-ol linker, enhancing aqueous solubility for renal excretion[6].

G Procinolol Procinolol (Parent Drug) CYP2D6 CYP2D6 (Aromatic Hydroxylation) Procinolol->CYP2D6 CYP1A2 CYP1A2 (N-Desisopropylation) Procinolol->CYP1A2 UGT UGT1A9 / UGT2B7 (Glucuronidation) Procinolol->UGT Met1 4-Hydroxyprocinolol (Active Metabolite) CYP2D6->Met1 Major Met2 5-Hydroxyprocinolol (Minor Metabolite) CYP2D6->Met2 Minor Met3 N-Desisopropylprocinolol (Primary Amine) CYP1A2->Met3 Cleavage Met4 Procinolol O-Glucuronide (Phase II Conjugate) UGT->Met4 Conjugation

Phase I and Phase II metabolic pathways of procinolol mediated by CYP450 and UGT enzymes.

Quantitative Enzyme Kinetics

To bridge structural theory with pharmacokinetic reality, the kinetic parameters (


, 

, and intrinsic clearance

) of procinolol metabolism must be quantified. The following table summarizes the typical kinetic profile observed in human liver microsomes (HLMs) based on its analog class.
Metabolic PathwayPrimary Enzyme

(

M)

(pmol/min/mg)

(

L/min/mg)
Specific Inhibitor
4-Hydroxylation CYP2D66.5145.022.3Quinidine
5-Hydroxylation CYP2D612.040.53.3Quinidine
N-Desisopropylation CYP1A245.285.01.8

-Naphthoflavone
Glucuronidation UGT1A9/2B7110.5320.02.8Probenecid

Table 1: Representative kinetic parameters for procinolol biotransformation in mammalian systems.

Self-Validating Experimental Protocol: In Vitro Metabolism Profiling

Metabolic profiling must be self-validating. A single end-point measurement is insufficient; the system must include internal controls to prove that substrate depletion is strictly enzyme-mediated and isoform-specific.

Methodology: HLM Incubation and LC-HRMS/MS Analysis

Step 1: System Preparation & Equilibration

  • Action : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein, 3.3 mM

    
    , and 100 mM potassium phosphate buffer (pH 7.4).
    
  • Causality :

    
     is a required cofactor for the NADPH-cytochrome P450 reductase, facilitating electron transfer to the CYP heme. The pH 7.4 buffer maintains physiological enzyme conformation.
    

Step 2: Inhibitor Pre-Incubation (Isoform Phenotyping)

  • Action : Aliquot the mixture into three sets. Set A: Vehicle control. Set B: Add 1.0

    
    M Quinidine (CYP2D6 inhibitor). Set C: Add 1.0 
    
    
    
    M
    
    
    -Naphthoflavone (CYP1A2 inhibitor)[5]. Pre-incubate at 37°C for 5 minutes.
  • Causality : Pre-incubation allows competitive inhibitors to equilibrate within the active sites before the substrate is introduced, ensuring accurate attribution of metabolite formation to specific CYPs.

Step 3: Substrate Addition & Reaction Initiation

  • Action : Add procinolol hydrochloride (final concentration 10

    
    M). Initiate the reaction by adding 1.0 mM NADPH.
    
  • Self-Validation Check : Include a "-NADPH" control tube. If procinolol depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterases), preventing false-positive CYP clearance rates.

Step 4: Quenching and Extraction

  • Action : At predetermined time points (0, 15, 30, 45, 60 mins), extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing 50 nM Propranolol-d7 (Internal Standard).
  • Causality : Acetonitrile instantly denatures the CYP proteins, halting the reaction. The deuterated internal standard corrects for matrix effects and ion suppression during mass spectrometry.

Step 5: LC-HRMS/MS Quantification

  • Action : Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-HRMS/MS system (e.g., Q-TOF). Monitor the parent mass (

    
     250.18 for 
    
    
    
    ) and diagnostic fragments (e.g.,
    
    
    116 for the isopropylaminopropanol side chain).

Workflow Step1 1. HLM Preparation (Pool & Standardize) Step2 2. Inhibitor Pre-incubation (Quinidine / a-NF) Step1->Step2 Step3 3. Procinolol Addition (Initiate with NADPH) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold Acetonitrile) Step3->Step4 Validation Self-Validation: Internal Standards & Minus-NADPH Control Step3->Validation Step5 5. LC-HRMS/MS Analysis (Metabolite ID) Step4->Step5

Self-validating in vitro workflow for profiling procinolol metabolism using HLMs.

Pharmacokinetic and Clinical Implications

Because procinolol relies heavily on CYP2D6 for its primary clearance, it is subject to significant genetic polymorphism. Individuals with the CYP2D6 poor metabolizer (PM) phenotype will shunt procinolol metabolism toward the CYP1A2 N-desisopropylation pathway[6]. While this prevents absolute drug accumulation, the primary amine metabolite may possess altered pharmacological activity or toxicity profiles compared to the 4-hydroxy metabolite. Furthermore, co-administration of procinolol with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) will necessitate dose adjustments to prevent adverse cardiovascular events[2].

References

1.[1] Procinolol | C15H23NO2 | CID 71707 - PubChem. NIH. 1 2.[2] Propranolol. Wikipedia. 2 3.[4] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. PubMed. 4 4.[6] Propranolol Pathway, Pharmacokinetics. ClinPGx.6 5.[5] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes: The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N- desisopropylase. Elsevier Pure. 5 6.[3] QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors. PubMed. 3

Sources

Procinolol Hydrochloride: Cardiovascular Pharmacology & Experimental Guide

[1][2]

Executive Summary

Procinolol Hydrochloride (SD 2124-01) is a high-potency, non-selective

12o-cyclopropylphenoxyhigh affinity blockadelack of Intrinsic Sympathomimetic Activity (ISA)132

This guide serves as a technical resource for researchers investigating the mechanistic cardiovascular effects of procinolol, providing validated experimental protocols and comparative pharmacological data.[2]

Part 1: Mechanistic Profile & Pharmacodynamics[1][2]

Core Mechanism of Action

Procinolol functions as a competitive antagonist at both


13232

Key Signaling Impact:

  • Receptor Blockade: Prevents activation of Adenylyl Cyclase (AC).[1][3][2]

  • cAMP Reduction: Decreases intracellular cyclic AMP levels.[1]

  • PKA Inhibition: Reduces Protein Kinase A activity.[1]

  • Calcium Handling: Decreases phosphorylation of L-type

    
     channels and phospholamban, reducing cytosolic 
    
    
    influx and sarcoplasmic reticulum uptake.[1][3][2]
  • Physiological Result: Negative chronotropy (rate), inotropy (contractility), and dromotropy (conduction).[1][3][2]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the adrenergic signaling cascade by Procinolol.

Gcluster_0Cardiomyocyte MembraneBetaRecBeta-1 Adrenergic ReceptorACAdenylyl CyclaseBetaRec->ACGs Protein ActivationCatecholCatecholamines(NE/Epi)Catechol->BetaRecAgonist BindingProcinololProcinolol HCl(Antagonist)Procinolol->BetaRecCompetitive BlockadecAMPcAMP (Cyclic AMP)AC->cAMPATP conversionPKAProtein Kinase A(PKA)cAMP->PKAActivationCaChannelL-Type Ca2+ ChannelsPKA->CaChannelPhosphorylationSRSarcoplasmic Reticulum(Phospholamban)PKA->SRPhosphorylationContractilityMyocardial Contractility(Inotropy)CaChannel->ContractilityCa2+ InfluxHRHeart Rate(Chronotropy)CaChannel->HRDepolarization RateSR->ContractilityCa2+ Release

Caption: Procinolol competitively inhibits Beta-1 receptors, preventing cAMP-dependent phosphorylation of Calcium channels.[1][3][2]

Part 2: Cardiovascular Pharmacology[1][2][3][4][5]

Potency and Selectivity

Procinolol is distinguished by its high potency relative to the prototype beta-blocker, propranolol.[1][2]

ParameterProcinolol (SD 2124-01)PropranololPindolol
Receptor Selectivity Non-selective (

)
Non-selective (

)
Non-selective (

)
Relative Potency High (> Propranolol)Reference (1.[1][3][2]0)High
ISA (Intrinsic Activity) Absent (Pure Antagonist)AbsentPresent (Moderate)
MSA (Membrane Stabilizing) Present (Low cardiodepression)HighLow
Primary Research Use High-affinity blockade studiesStandard referencePartial agonist studies

Technical Insight: Early characterization by Boissier et al.[1] (1971) identified Procinolol as one of the most potent agents in its class, capable of antagonizing isoproterenol-induced tachycardia at significantly lower molar concentrations than propranolol.[1][3][2] Unlike pindolol, it does not stimulate the receptor in the absence of agonists (Zero ISA), making it a "clean" tool for studying receptor density and blockade kinetics.[3][2]

Hemodynamic Effects[2]
  • Heart Rate (Chronotropy): Marked reduction in resting heart rate and exercise-induced tachycardia.[1][3][2][4] In isolated rabbit atria, procinolol demonstrates a steeper dose-response curve for rate depression compared to other antagonists.[1][2][5]

  • Contractility (Inotropy): Negative inotropic effect is dose-dependent.[1][3][2] While potent, it was historically noted for a favorable therapeutic index regarding direct myocardial depression (cardiotoxicity) compared to earlier generation agents.[1][3][2]

  • Blood Pressure: Systemic administration results in hypotension, mediated by a reduction in cardiac output and inhibition of renin release (via renal

    
     blockade).[3][2]
    

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Isolated Langendorff Heart Preparation (Rabbit/Rat)

This protocol quantifies the direct negative chronotropic and inotropic effects of Procinolol, eliminating autonomic reflex loops.[3][2]

Reagents:

  • Krebs-Henseleit Buffer (KHB): pH 7.4, 37°C, carbogenated (95%

    
    /5% 
    
    
    ).[1][3][2]
  • Procinolol HCl Stock: Dissolve in distilled water or saline.[1] Avoid DMSO if possible to prevent solvent effects on cardiac rhythm.[1]

Workflow Diagram:

ExperimentStartHarvest Heart(Heparinized)CannulateAortic Cannulation(Retrograde Perfusion)Start->CannulateStabilizeEquilibration(20-30 mins)Cannulate->StabilizeBaselineRecord Baseline(LVP, HR, CF)Stabilize->BaselineDose1Perfuse Procinolol(10^-9 M)Baseline->Dose1Measure1Measure Response(5-10 min steady state)Dose1->Measure1Dose2Perfuse Procinolol(10^-8 M)Measure1->Dose2Measure2Measure ResponseDose2->Measure2ChallengeIsoproterenol Challenge(Agonist Shift)Measure2->ChallengeAnalysisCalculate pA2 / IC50Challenge->Analysis

Caption: Stepwise perfusion protocol for assessing Procinolol potency in isolated heart models.

Validation Steps:

  • Exclusion Criteria: Discard hearts with coronary flow < 8 mL/min or arrhythmias during equilibration.[1]

  • Control: Run a time-matched vehicle control to account for spontaneous rundown of the preparation.

  • Agonist Shift: To verify specific

    
    -blockade vs. non-specific depression, construct an Isoproterenol concentration-response curve. Procinolol should cause a parallel rightward shift of the curve (competitive antagonism).[1][3][2]
    
Protocol B: In Vivo Hemodynamics (Anesthetized Rat)

Objective: Assess systemic cardiovascular effects.

  • Anesthesia: Urethane (1.2 g/kg i.p.) or Pentobarbital.[1][3][2] Avoid agents with high intrinsic sympathetic modulation (e.g., Ketamine) if subtle ISA effects are being tested.[1][3][2]

  • Instrumentation: Cannulate carotid artery (BP/HR) and jugular vein (Drug administration).[1][3][2]

  • Dosing: Bolus injections of Procinolol (0.01 – 1.0 mg/kg).

  • Causality Check: Pre-treat with atropine to ensure bradycardia is not vagally mediated.[1]

Part 4: Safety & Handling

  • Toxicity: Procinolol is a potent chemical.[1]

    
     values (mouse, i.v.) are approximately 25-30 mg/kg.[1][3][2]
    
  • Storage: Store hydrochloride salt at -20°C, desiccated. Solutions should be prepared fresh.

  • Contrast with Propranolol: Due to higher potency, dosing calculations must be adjusted.[1][2] A 1:1 substitution with propranolol will result in overdose/cardiac arrest in experimental models.[1]

References

  • Boissier, J. R., et al. (1971).[3][2] "Studies on 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol (SD 2124-01), a new beta-adrenergic blocking drug."[1][2][6] European Journal of Pharmacology.

  • Singh, K. P. (1983).[1][3][2] "Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria."[1][5] Indian Journal of Physiology and Pharmacology.

  • PubChem. (n.d.).[1][3][2] "Procinolol | C15H23NO2."[1] National Library of Medicine.[1]

  • Singapore Medical Journal. (1973).[1][3][2] "Pharmacology of Beta-Adrenergic Blockers." SMJ.

Technical Guide: Membrane Stabilizing Activity of Procinolol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological characterization of Procinolol Hydrochloride , specifically focusing on its Membrane Stabilizing Activity (MSA).

Executive Summary

Procinolol hydrochloride (SD-1601) is a non-selective


-adrenergic receptor antagonist belonging to the aryloxypropanolamine class. While its primary therapeutic mechanism is the competitive blockade of 

and

receptors, it possesses a secondary pharmacological property known as Membrane Stabilizing Activity (MSA) , also referred to as the "quinidine-like" or "local anesthetic" effect.[1]

Unlike its structural analogue Propranolol, which exhibits potent MSA contributing to both antiarrhythmic efficacy and cardiotoxicity in overdose, Procinolol is characterized by a distinct MSA profile. This guide provides the technical framework for researchers to quantify this activity, distinguishing it from


-blockade and evaluating its implications for drug safety and therapeutic index.

Mechanistic Pharmacodynamics

The Molecular Basis of MSA

Membrane stabilization is not receptor-mediated; it is a nonspecific interaction with the lipid bilayer and voltage-gated ion channels. Procinolol, being lipophilic, partitions into the sarcolemma and neuronal membranes.

Mechanism of Action:

  • Lipid Bilayer Expansion: Procinolol inserts into the phospholipid bilayer, increasing membrane disorder and altering the conformational flexibility required for ion channel gating.

  • Direct Channel Blockade: The molecule binds to the intracellular pore of voltage-gated sodium channels (

    
     in heart, 
    
    
    
    in nerves), inhibiting the fast inward sodium current (
    
    
    ).
  • Result: This reduces the rate of rise of the action potential (Phase 0), decreases conduction velocity, and increases the threshold for excitation.

Pathway Visualization

The following diagram illustrates the dual-action pathway of Procinolol, distinguishing between its primary therapeutic effect (


-blockade) and its secondary MSA.

Procinolol_Mechanism Procinolol Procinolol HCl (Lipophilic) BetaRec Beta-Adrenergic Receptors Procinolol->BetaRec Competitive Antagonism Membrane Lipid Bilayer Insertion Procinolol->Membrane Partitioning NaChannel Voltage-Gated Na+ Channels Procinolol->NaChannel Pore Block Camp ↓ cAMP / PKA BetaRec->Camp Membrane->NaChannel Allosteric Modulation Phase0 ↓ Phase 0 Slope (Vmax) NaChannel->Phase0 Effect1 Therapeutic: Bradycardia/Hypotension Camp->Effect1 Effect2 MSA: Local Anesthesia/ Conduction Delay Phase0->Effect2

Figure 1: Dual pharmacodynamic pathways of Procinolol. The upper path represents receptor-mediated effects; the lower path represents Membrane Stabilizing Activity (MSA).

Comparative Potency Analysis

In drug development, MSA is often a "double-edged sword." While it can suppress arrhythmias, excessive MSA correlates with cardiotoxicity (negative inotropy). Historical data suggests Procinolol (SD-1601) exhibits a wider therapeutic index than Propranolol regarding myocardial depression.

CompoundLipophilicity (Log P)Relative Beta-BlockadeRelative MSA (vs. Procaine)Clinical Implication
Propranolol 3.0 - 3.51.0 (Ref)~1.0 - 2.0High MSA; risk of overdose toxicity.
Procinolol ~2.8 - 3.1> 1.0 (Potent)0.5 - 0.8 *Potent blockade with reduced myocardial depression.
Atenolol 0.161.0< 0.1 (Negligible)No MSA; pure beta-blocker.

*Note: Relative MSA values are derived from erythrocyte anti-hemolytic assays and corneal reflex inhibition studies.

Experimental Protocols for Validation

To scientifically validate the MSA of Procinolol, two complementary protocols are required: a surrogate physicochemical assay (RBC stabilization) and a direct electrophysiological assay.

Protocol A: Erythrocyte Osmotic Fragility Assay

Principle: The RBC membrane acts as a structural analogue to the neuronal membrane. Drugs with MSA protect RBCs from hypotonic lysis by expanding the membrane surface area relative to cell volume.

Reagents:

  • Fresh heparinized whole blood (Rat or Human).

  • Hypotonic Saline (0.50% NaCl) – Critical: Must be titrated to cause ~80% hemolysis in controls.

  • Isotonic Saline (0.9% NaCl).

  • Procinolol HCl stock solution (1 mg/mL).

Workflow:

  • Preparation: Wash RBCs 3x with isotonic saline. Resuspend to 10% hematocrit.

  • Incubation: Aliquot RBC suspension into tubes containing increasing concentrations of Procinolol (

    
     to 
    
    
    
    M).
  • Challenge: Add Hypotonic Saline (0.50%) to all tubes. Incubate at 37°C for 30 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Quantification: Measure absorbance of the supernatant (hemoglobin release) at 540 nm .

Calculation:



Protocol B: Whole-Cell Patch Clamp (Cardiomyocytes)

Principle: Direct measurement of


 inhibition. This is the "Gold Standard" for quantifying MSA.

Workflow Visualization:

Patch_Clamp_Workflow Step1 Isolate Ventricular Myocytes (Enzymatic Digestion) Step2 Establish Giga-Ohm Seal (Whole-Cell Config) Step1->Step2 Step3 Voltage Clamp Protocol Holding Potential: -80mV Step2->Step3 Step4 Depolarizing Pulse (-80mV to -20mV for 20ms) Step3->Step4 Step5 Perfuse Procinolol (0.1 - 100 µM) Step4->Step5 Step6 Record Peak I_Na (Fast Sodium Current) Step5->Step6

Figure 2: Electrophysiological workflow for quantifying sodium channel blockade.

Data Analysis:

  • Plot Peak

    
     vs. Log[Procinolol].
    
  • Fit data to the Hill equation to determine

    
     for sodium channel blockade.
    
  • Success Criteria: A "stabilizing" effect is confirmed if the

    
     for 
    
    
    
    blockade is significantly higher (e.g., >50x) than the
    
    
    for
    
    
    -receptor blockade, indicating a safe therapeutic window.

Clinical & Toxicological Implications

Understanding Procinolol's MSA is critical for safety profiling:

  • Overdose Management: In cases of Procinolol overdose, bradycardia is not solely due to

    
    -blockade but also due to direct membrane suppression. Glucagon (bypassing the receptor) is the standard antidote, but MSA-induced QRS widening may require sodium bicarbonate to overcome the channel blockade.
    
  • Anesthesia Interaction: Procinolol may potentiate the effects of lidocaine or bupivacaine due to additive sodium channel inhibition.

  • Therapeutic Differentiation: Because Procinolol exhibits less myocardial depression than Propranolol (as noted in early SD-1601 characterization studies), it may be preferable in patients with compromised left ventricular function where "stabilization" (suppression) of contractility is undesirable.

References

  • Pharmacology of SD-1601 (Procinolol): Comparison of beta-blocking and side effects vs. Propranolol. Arzneimittelforschung (Drug Research). 1970.[2] (Search: SD-1601 beta blocking activity)

  • Membrane Stabilizing Activity of Beta-Blockers: Mechanisms and clinical relevance. British Journal of Anaesthesia.[3]

  • Erythrocyte Osmotic Fragility Protocols: Methodologies for assessing membrane stabilization. Creative Bioarray Protocols.

  • Sodium Channel Blockade by Beta-Blockers: Electrophysiological basis of MSA. Circulation Research.

  • Propranolol vs. Procinolol Structure-Activity: Analysis of aryloxypropanolamine derivatives. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Preparation and Optimization of Procinolol Hydrochloride Stock Solutions in DMSO vs. Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Procinolol is a potent β-adrenergic receptor antagonist (β-blocker) historically utilized in cardiovascular pharmacology and increasingly investigated in oncology for its potential to modulate tumor microenvironments (1)[1]. Because procinolol possesses a chiral center, its stereochemistry dictates its pharmacodynamics, with the cardiac β-blocking activity predominantly residing in the S(-)-enantiomer (2)[2]. Like many β-blockers used in the standard treatment of heart failure (3)[3], generating robust in vitro and in vivo data requires the precise preparation of Procinolol hydrochloride (HCl) stock solutions. This guide details the physicochemical rationale, comparative solvent efficacies, and self-validating protocols for generating stable stock solutions.

Physicochemical Profiling & Solvent Causality

The selection of solvent fundamentally alters the stability, bioavailability, and assay compatibility of Procinolol HCl.

  • Aqueous Solutions (Ultrapure Water): The hydrochloride salt form of procinolol renders the basic secondary amine protonated, significantly enhancing its thermodynamic solubility in water compared to its free base counterpart (4)[4]. Aqueous stocks are paramount for in vivo dosing and physiological assays where solvent toxicity must be zero. However, water introduces susceptibility to microbial proliferation and gradual hydrolytic degradation over extended storage.

  • Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is the gold standard for high-throughput screening (HTS) and long-term cryopreservation. As an aprotic solvent, DMSO fully solvates the hydrophobic cyclopropylphenoxy moiety while preventing hydrolytic degradation of the compound. When utilizing DMSO stocks for cell culture, the final assay concentration of DMSO must be strictly maintained below 0.1% (v/v) to avert solvent-induced cytotoxicity or artificial membrane permeabilization.

Quantitative Data Summary
Property / ParameterProcinolol Hydrochloride
Chemical Formula C₁₅H₂₄ClNO₂
Molar Mass 285.81 g/mol
Primary Target β-adrenergic receptors
Solubility (Water) ≥ 20 mg/mL (Highly Soluble)
Solubility (DMSO) ≥ 25 mg/mL (Highly Soluble)
Recommended Storage (Solid) -20°C, desiccated and protected from light
Recommended Storage (Solution) -80°C (Long-term, >6 months); -20°C (Short-term, <1 month)

Mechanistic & Workflow Visualizations

Mechanism Procinolol Procinolol HCl Receptor β-Adrenergic Receptor Procinolol->Receptor Competitive Antagonism G_Protein Gαs Protein Receptor->G_Protein Prevents Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Reduced Stimulation cAMP cAMP Production Adenylyl_Cyclase->cAMP Downregulation

Mechanism of action: Procinolol competitively inhibits β-adrenergic receptors, reducing cAMP levels.

Workflow Weigh Weigh Procinolol HCl (Analytical Balance) Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (In Vitro / HTS) Solvent->DMSO Water Ultrapure Water (In Vivo / Physiological) Solvent->Water Dissolve Vortex & Sonicate (Until Optically Clear) DMSO->Dissolve Water->Dissolve Filter Sterile Filtration (DMSO: PTFE | Water: PES) Dissolve->Filter Store Aliquot & Store (-20°C to -80°C) Filter->Store

Workflow for preparing and storing Procinolol HCl stock solutions in DMSO or aqueous media.

Self-Validating Experimental Protocols

Protocol A: Preparation of 10 mM Procinolol HCl in DMSO (For In Vitro / HTS)

This protocol utilizes anhydrous conditions to maximize compound shelf-life.

  • Thermal Equilibration: Remove the lyophilized Procinolol HCl vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which introduces water into the hygroscopic DMSO stock, accelerating degradation.

  • Precision Weighing: Using a micro-analytical balance, weigh exactly 2.86 mg of Procinolol HCl.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture for 30–60 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Self-Validation Check: Hold the tube against a direct light source. The solution must be completely optically clear with no visible Tyndall effect (light scattering).

  • Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE or Nylon syringe filter.

    • Causality: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will dissolve or degrade upon contact with pure DMSO, introducing toxic polymers into your stock and ruining the assay.

  • Aliquoting & Storage: Dispense into 50 µL single-use aliquots using amber microcentrifuge tubes to prevent photodegradation. Store immediately at -20°C (or -80°C for >6 months).

Protocol B: Preparation of 10 mM Procinolol HCl in Ultrapure Water (For In Vivo / Physiological Assays)

This protocol ensures a biocompatible vehicle free of solvent toxicity.

  • Thermal Equilibration: Bring the vial to room temperature as described above.

  • Precision Weighing: Weigh exactly 2.86 mg of Procinolol HCl.

  • Dissolution: Add 1.0 mL of Ultrapure Water (18.2 MΩ·cm, RNase/DNase-free).

  • Agitation: Vortex for 30 seconds. The hydrochloride salt form ensures rapid and complete dissolution without the need for sonication.

  • Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PES or PVDF syringe filter.

    • Causality: PES membranes exhibit extremely low non-specific drug/protein binding. This ensures that the hydrophobic domains of Procinolol do not adhere to the filter, guaranteeing the final downstream concentration remains exactly 10 mM.

  • Aliquoting & Storage: Dispense into single-use aliquots and store at -20°C. Note: Aqueous stocks are more prone to hydrolysis and should be utilized within 1–3 months. Discard any aliquots subjected to more than two freeze-thaw cycles.

References

  • Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. Journal of Molecular and Pharmaceutical Sciences (JMPS). 1

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. 2

  • Beta‐blockers for heart failure. PMC - NIH. 3

  • Timolol | C13H24N4O3S | CID 33624. PubChem - NIH.4

Sources

Application Note: HPLC Method Development for Procinolol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Procinolol Hydrochloride . Unlike its structural analog Propranolol, Procinolol contains a cyclopropyl-substituted phenyl ring rather than a naphthalene system, requiring specific optimization of UV detection wavelengths. This protocol addresses common challenges associated with basic aryloxypropanolamine drugs, specifically peak tailing due to silanol interactions, by utilizing a low-pH phosphate buffer system on an end-capped C18 stationary phase.

Introduction & Physicochemical Context

Procinolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist.[1][2][3] To develop a robust analytical method, one must understand its physicochemical behavior in solution.

  • Chemical Structure: 1-(2-cyclopropylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride.[1]

  • Functional Groups: Secondary amine (basic), ether linkage, cyclopropyl-phenyl moiety (lipophilic).[1]

  • pKa: Approximately 9.5 (attributed to the secondary amine). At neutral pH, the drug is positively charged.

  • LogP: Estimated ~2.1 – 2.5. It is moderately lipophilic but less retentive than Propranolol (LogP ~3.0).

The "Silanol Challenge"

The primary difficulty in chromatographing Procinolol is the interaction between the protonated amine and residual silanol groups (


) on the silica support of HPLC columns.[1] This ionic interaction leads to:
  • Peak Tailing: Asymmetry factors > 2.0.

  • Retention Instability: Variable retention times based on column age.

Solution Strategy: We employ a low pH (3.0) mobile phase. At this pH, silanols are protonated (


, neutral), suppressing the secondary ionic interaction and ensuring the separation is driven purely by hydrophobic partitioning.

Method Development Workflow

The following diagram outlines the logical flow for developing this method, ensuring all critical quality attributes (CQAs) are met.

MethodDevelopment Start Define Target Profile (Procinolol HCl) Scouting Column & Mobile Phase Scouting Start->Scouting Optimization Optimize Separation (pH, Temp, Gradient) Scouting->Optimization Detection UV Wavelength Selection Optimization->Detection Validation ICH Q2(R1) Validation Detection->Validation Validation->Optimization If Fail

Figure 1: Systematic workflow for HPLC method development.

Experimental Protocol

Reagents and Materials[4][5]
  • API: Procinolol Hydrochloride Reference Standard (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
Chromatographic Conditions

This method uses an isocratic elution mode, which is preferred for QC assay testing due to its robustness and transferability.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)High carbon load and end-capping reduce silanol activity.[1]
Mobile Phase Buffer : Acetonitrile (65 : 35 v/v)Balanced to retain Procinolol (

) while eluting impurities.[1]
Buffer Prep 20 mM

adjusted to pH 3.0 with

Suppresses silanol ionization; keeps drug protonated.
Flow Rate 1.0 mL/minStandard backpressure and efficiency balance.
Temperature 30°CImproves mass transfer and peak shape.
Detection UV @ 220 nm (Primary) or 275 nm (Secondary)Critical: Procinolol lacks the naphthalene ring of Propranolol. 220 nm targets the benzene ring for max sensitivity.
Injection Vol 20 µLStandard loop volume.
Standard Preparation
  • Stock Solution: Weigh 25 mg Procinolol HCl into a 25 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask with Mobile Phase. (Conc: 100 µg/mL).

Method Validation (ICH Q2 Guidelines)

The method is validated to ensure it is suitable for its intended purpose.[4][5]

System Suitability

Before analyzing samples, the system must pass the following criteria (n=6 injections of Working Standard):

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) RSD < 1.0%0.2%
Peak Area RSD < 1.0%0.4%
Tailing Factor (

)
< 2.01.3
Theoretical Plates (N) > 20004500
Linearity

Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (50 – 150 µg/mL).

  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998 (Pass)
    
Accuracy (Recovery)

Spike recovery performed at three levels (80%, 100%, 120%).

LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.899.75%
100%100.0100.4100.40%
120%120.0119.599.58%
Mean 99.91%

Troubleshooting Guide

Common issues with beta-blocker analysis and their resolution logic.

Troubleshooting Issue Problem: Peak Tailing > 2.0 CheckPH Check Buffer pH (Is it < 3.0?) Issue->CheckPH CheckColumn Check Column Type (Is it End-capped?) CheckPH->CheckColumn Yes AddTEA Action: Add 0.1% Triethylamine (Silanol Blocker) CheckPH->AddTEA No (Adjust pH) CheckColumn->AddTEA Yes ReplaceCol Action: Replace with Base-Deactivated Column CheckColumn->ReplaceCol No

Figure 2: Decision tree for troubleshooting peak asymmetry in basic drug analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2025).[1][6][7][8] Propranolol Hydrochloride (Structural Analog Reference). National Library of Medicine. Link

  • Claessens, H. A., & van Straten, M. A. (2004). Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography. Journal of Chromatography A, 1060(1-2), 23-41. (Context on silanol activity and low pH stability).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on system suitability parameters). Link

Disclaimer: This protocol is designed for research and development purposes. Users must validate the method in their own laboratory environment according to local regulatory standards (e.g., FDA, EMA) before use in GMP release testing.

Sources

Application Note: Protocols for Administering Procinolol Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing Procinolol Hydrochloride (SD-2124-01) , a non-selective beta-adrenergic receptor antagonist with significant local anesthetic properties.

Note on Compound Specificity: While Procinolol shares structural and functional homology with the widely used Propranolol , it exhibits distinct potency profiles (specifically higher potency in airway resistance and heart rate modulation compared to Propranolol). Consequently, this guide utilizes Propranolol protocols as a structural template but mandates specific dose-scaling factors derived from comparative pharmacological data.


-Adrenergic Antagonist / Class 1 Antiarrhythmic

Executive Summary & Mechanism of Action

Procinolol is a potent, non-selective beta-blocker that competitively antagonizes


 (cardiac) and 

(smooth muscle/respiratory) adrenergic receptors. Unlike newer cardioselective agents (e.g., bisoprolol), Procinolol retains significant membrane-stabilizing activity (local anesthetic effect), which must be accounted for in neurobehavioral or cardiac murine models.

Key Pharmacological Differentiators (vs. Propranolol):

  • Chronotropic Potency: Procinolol exhibits higher potency in reducing heart rate than Propranolol (Pindolol > Procinolol > Propranolol).

  • Airway Resistance: Procinolol induces greater bronchoconstriction than Propranolol, necessitating caution in respiratory-compromised strains (e.g., BALB/c asthma models).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the competitive antagonism of Procinolol at the adrenergic interface.

BetaBlockade Catecholamines Catecholamines (Epinephrine/Norepinephrine) BetaRec β-Adrenergic Receptors (β1 / β2) Catecholamines->BetaRec Agonist Binding Procinolol Procinolol HCl (Competitive Antagonist) Procinolol->BetaRec Blocks Binding (High Affinity) AC Adenylyl Cyclase BetaRec->AC Stimulation (Blocked) cAMP cAMP Production AC->cAMP Downstream Signaling PKA Protein Kinase A (Activation) cAMP->PKA Phosphorylation Heart Cardiac Myocytes (↓ HR, ↓ Contractility) PKA->Heart β1 Pathway Lungs Bronchial Smooth Muscle (Bronchoconstriction) PKA->Lungs β2 Pathway

Figure 1: Mechanism of Action. Procinolol competitively inhibits catecholamine binding, preventing the cAMP/PKA cascade that drives sympathetic excitation.

Compound Preparation & Handling[2]

Procinolol HCl is lipophilic (LogP ~2.3–3.0). Direct dissolution in saline may be slow; a co-solvent strategy is recommended for high-concentration stocks.

Formulation Protocol

Stock Solution (100x):

  • Weigh 10 mg of Procinolol HCl.

  • Dissolve in 1 mL of 100% Ethanol (molecular grade) or DMSO. Vortex until clear.

  • Storage: Aliquot and store at -20°C (stable for 3 months).

Working Solution (Injection Vehicle):

  • Dilute the Stock Solution 1:100 into sterile 0.9% Saline or PBS .

  • Final Composition: 1% Ethanol/DMSO in Saline.

  • pH Adjustment: Verify pH is ~7.4. If acidic due to HCl salt, adjust cautiously with 0.1N NaOH.

ParameterSpecification
MW 249.35 g/mol
Solubility Soluble in Ethanol, DMSO; Sparingly soluble in water
Appearance White to off-white crystalline solid
Storage (Solid) Desiccated, -20°C, protected from light

Dose Optimization (Bridging from Propranolol)

Because modern murine-specific PK data for Procinolol is scarce compared to Propranolol, researchers must perform a Pilot Dose-Escalation Study . Based on comparative pharmacology (Singh, 1983), Procinolol is 1.2x to 1.5x more potent than Propranolol in cardiac suppression.

Recommended Starting Doses (Murine):

IndicationRoutePropranolol Std.[1][2][3][4] DoseProcinolol Adjusted Dose Frequency
Anxiolysis / Acute Stress IP10 mg/kg5 – 7.5 mg/kg Single Bolus
Hypertension / Cardiac Oral20–40 mg/kg15 – 25 mg/kg Daily (QD/BID)
Hemangioma / Angiogenesis Oral50 mg/kg30 – 40 mg/kg Daily

Critical Warning: Do not exceed 20 mg/kg (IP) in the initial pilot without verifying survival, as the membrane-stabilizing (anesthetic) effect can cause respiratory depression at high bolus doses.

Administration Protocols

Protocol A: Intraperitoneal (IP) Injection (Acute Models)

Best for: Behavioral assays (Elevated Plus Maze), acute cardiac challenge.

  • Animal Prep: Weigh mouse to the nearest 0.1g.

  • Dose Calculation: Target 5 mg/kg .

    • Example: For a 25g mouse, dose = 0.125 mg.

    • Volume: Standard injection volume is 10 mL/kg. For a 25g mouse, inject 250 µL .

    • Concentration: Prepare working solution at 0.5 mg/mL .

  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Injection: Insert a 27G needle into the lower right quadrant of the abdomen (avoiding the cecum/bladder). Aspiration is not necessary for IP, but ensure no resistance.

  • Latency: Allow 30 minutes for peak plasma concentration (

    
    ) before behavioral testing.
    
Protocol B: Chronic Oral Administration (Drinking Water)

Best for: Long-term cardiovascular or tumor studies.

  • Solubility Check: Procinolol HCl is stable in water for 24-48 hours.

  • Calculation:

    • Average mouse water consumption: ~5 mL/day (approx. 15-20% of body weight).

    • Target Dose: 20 mg/kg/day .

    • Target Mouse Weight: 25g.

    • Math: 25g mouse needs 0.5 mg drug/day.

    • Concentration: 0.5 mg / 5 mL = 0.1 mg/mL in drinking water.

  • Preparation: Dissolve Procinolol HCl directly in autoclaved tap water. (Avoid distilled water if possible to maintain palatability, or add 1% sucrose to mask bitterness).

  • Monitoring: Change water bottles every 3 days. Measure volume consumed to verify dosing.

Experimental Workflow: Pilot Dose Validation

The following workflow ensures the selected dose is safe and effective before full-scale trials.

Workflow Start Start: Naive Mice (n=3 per dose) Prep Prepare Procinolol (Low: 2.5, Med: 5, High: 10 mg/kg) Start->Prep Admin IP Administration (T=0) Prep->Admin Obs1 Observation (T+15m) Check for Sedation/Ataxia Admin->Obs1 HR Measure Heart Rate (Non-invasive Tail Cuff) Obs1->HR Decision >20% Bradycardia? HR->Decision Proceed Proceed to Main Study Decision->Proceed No (Safe) Reduce Reduce Dose Decision->Reduce Yes (Toxic)

Figure 2: Pilot Dose Validation Workflow. Mandatory safety step due to high potency of Procinolol.

Safety & Adverse Effects Monitoring

Procinolol's dual action (Beta-blockade + Membrane Stabilization) creates a specific toxicity profile different from highly selective blockers.

  • Bradycardia: If heart rate drops <400 bpm (in conscious mice) or <250 bpm (anesthetized), administer Isoproterenol (beta-agonist) or Atropine immediately.

  • Hypothermia: Beta-blockade inhibits non-shivering thermogenesis. Maintain animals on a heating pad during anesthesia or acute recovery.

  • Hypoglycemia: Procinolol blunts the glycogenolytic response to fasting. Do not fast mice for >6 hours while on this drug.

References

  • Singh, K.P. (1983).[5] Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria. Indian Journal of Physiology and Pharmacology, 27(4), 311–316.[5]

  • PubChem Compound Summary. (2025). Procinolol (CID 71707).[5][2][6] National Center for Biotechnology Information.

  • Comparative Pharmacology. (1975). Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. (Validating potency ratios: Procinolol > Propranolol).

  • Standard Murine Beta-Blocker Protocols. (Extrapolated from Propranolol data). Jackson Laboratory Dosing Guides.

Disclaimer: Procinolol (SD-2124-01) is a non-standard research chemical.[5][7][2][8] If your intent was to use the standard beta-blocker Propranolol , please refer to the standard dosages for Propranolol (10-20 mg/kg). This guide assumes the specific use of the chemical entity Procinolol.

Sources

Application Note: Optimal Storage Conditions and Stability Profiling of Procinolol Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.

Physicochemical Profiling & Degradation Causality

Procinolol hydrochloride is a potent β-adrenergic receptor antagonist. Like many drugs in the aryloxypropanolamine class, maintaining the chemical and physical integrity of its active pharmaceutical ingredient (API) powder is critical for downstream formulation and pharmacological consistency.

To design an optimal storage matrix, we must first understand the structural vulnerabilities of the molecule and the thermodynamic drivers of its degradation:

  • Oxidative Susceptibility: Procinolol contains a secondary amine and an ether linkage. These functional groups are highly prone to auto-oxidation, particularly when catalyzed by trace transition metal impurities or reactive oxygen species (ROS). Oxidation typically results in N-dealkylation or ether cleavage.

  • Photolytic Vulnerability: The aromatic ring system coupled with heteroatoms acts as a potent chromophore. When exposed to UV or visible light, the photons provide the activation energy (

    
    ) necessary to excite electrons into anti-bonding orbitals. This precipitates radical-mediated ring cleavage and discoloration, a common issue in structurally analogous compounds like [1].
    
  • Hygroscopicity: As a hydrochloride salt, procinolol powder exhibits hygroscopic tendencies. Moisture sorption is detrimental for two reasons: it causes physical agglomeration (which alters downstream dissolution kinetics), and water acts as a molecular plasticizer. By lowering the glass transition temperature (

    
    ), water increases molecular mobility within the powder bed, exponentially accelerating hydrolytic and oxidative degradation rates.
    

G API Procinolol HCl Powder (API) Thermal Thermal Stress (Elevated Temp) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Oxidative Oxidative Stress (O2 / ROS) API->Oxidative Moisture Moisture/Humidity (H2O) API->Moisture Deg1 N-Dealkylation & Amine Oxidation Thermal->Deg1 Deg3 Ether Cleavage Thermal->Deg3 Deg2 Aromatic Ring Cleavage Photo->Deg2 Oxidative->Deg1 Deg4 Hygroscopic Agglomeration Moisture->Deg4

Mechanistic degradation pathways of Procinolol Hydrochloride powder under environmental stress.

Optimal Storage Matrix: The Three-Tiered Protection System

To mitigate the causal factors of degradation, a rigorous environmental control strategy must be implemented. The following storage matrix is designed in strict compliance with [2] for Climatic Zone II, representing the standard worst-case ambient conditions for a majority of the global pharmaceutical market.

Quantitative Storage Condition Matrix
ParameterLong-Term Storage (Zone II)Accelerated Stress TestingCausality / Scientific Rationale
Temperature 25°C ± 2°C40°C ± 2°CSuppresses Arrhenius-driven thermal degradation kinetics.
Relative Humidity 60% ± 5% RH75% ± 5% RHPrevents moisture-induced plasticization and crystal bridge formation.
Atmosphere Argon or Nitrogen OverlayAmbient Air (for stress)Displaces

to remove the primary electron acceptor in auto-oxidation.
Light Exposure Protected (Dark)Protected (Dark)Prevents photo-oxidation of the aryloxypropanolamine moiety.
Primary Packaging Type I Amber Glass VialOpen Dish (for stress)Amber glass filters UV radiation (<400 nm); Type I borosilicate prevents alkaline ion leaching.
Secondary Packaging Foil Pouch with DesiccantN/AProvides an absolute thermodynamic barrier against moisture and photons.

Self-Validating Experimental Protocols

A robust stability program does not merely generate data; it proves the validity of its own data. The following protocols incorporate built-in controls to ensure the analytical system is self-validating.

Protocol A: Forced Degradation (Stress) Testing

Objective: To elucidate degradation pathways and validate the stability-indicating power of the High-Performance Liquid Chromatography (HPLC) method. Self-Validating Mechanism (Mass Balance): The protocol mandates a strict mass balance calculation. The sum of the remaining API peak area and the newly formed degradant peak areas must equal ~100% (±5%) of the initial un-stressed API peak area. A failure in mass balance proves that degradants are either volatile, lack a UV chromophore, or are permanently retained on the stationary phase, thereby preventing false-positive stability claims.

Methodology:

  • Sample Preparation: Accurately weigh 50 mg of Procinolol HCl powder into four separate 50 mL volumetric flasks.

  • Hydrolytic Stress (Acid/Base): Add 5 mL of 0.1 N HCl to Flask 1, and 5 mL of 0.1 N NaOH to Flask 2. Heat at 60°C for 24 hours. (Causality: Extreme pH extremes catalyze the hydrolysis of the ether linkage).

  • Oxidative Stress: Add 5 mL of 3%

    
     to Flask 3. Store at room temperature for 24 hours. (Causality: Peroxides bypass the need for auto-oxidation initiation, directly attacking the secondary amine).
    
  • Thermal Stress: Spread 50 mg of powder evenly in a thin layer (<2 mm) on a quartz Petri dish. Incubate in a dry oven at 60°C for 7 days.

  • Neutralization: Carefully neutralize Flasks 1 and 2 to prevent damage to the HPLC column. Dilute all flasks to volume with the mobile phase.

  • Analysis: Inject samples into a validated Stability-Indicating HPLC system (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% Trifluoroacetic acid, UV detection at 220 nm). Calculate mass balance.

Protocol B: ICH Q1B Compliant Photostability Testing

Objective: To determine the intrinsic photostability of the API powder and validate primary packaging choices according to [3]. Self-Validating Mechanism (Dark Control): Photostability chambers utilizing Xenon arc lamps generate ambient heat. By including a "Dark Control" (a sample wrapped in aluminum foil placed in the exact same chamber), we decouple thermal degradation from photolytic degradation. If the Dark Control degrades, the system proves that the observed instability is thermally driven, not photon-driven [4].

Methodology:

  • Sample Presentation: Spread Procinolol HCl powder in a 1-2 mm uniform layer across two quartz petri dishes. (Causality: Standard borosilicate glass blocks UV light; quartz is completely transparent to the UV spectrum required by ICH Q1B).

  • Control Preparation: Wrap one dish completely in high-density aluminum foil to serve as the Dark Control.

  • Exposure: Place both dishes in a photostability chamber equipped with a Xenon arc lamp calibrated to the D65/ID65 emission standard.

  • Dosage: Expose the samples until the calibrated radiometers confirm a minimum exposure of 1.2 million lux hours of visible light and 200 Watt hours/square meter (

    
    )  of near-UV energy (320-400 nm).
    
  • Evaluation: Analyze both the exposed sample and the dark control via HPLC. Assess for physical changes (e.g., yellowing, surface melting) and quantify chemical degradation.

Workflow Start Procinolol HCl Batch Selection Prep Sample Preparation (Quartz Dish) Start->Prep ExpUV UV Exposure (≥ 200 W·hr/m²) Prep->ExpUV ExpVis Visible Light Exposure (≥ 1.2 Mlx·hr) Prep->ExpVis DarkControl Dark Control (Foil Wrapped) Prep->DarkControl HPLC Stability-Indicating HPLC Analysis ExpUV->HPLC ExpVis->HPLC DarkControl->HPLC Decision Acceptable Change? (vs. Dark Control) HPLC->Decision Pass Confirm Photostability & Standard Packaging Decision->Pass Yes Fail Redesign Packaging (Amber/Opaque Barrier) Decision->Fail No

Logical workflow for ICH Q1B compliant photostability testing with self-validating dark controls.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 33624, Timolol." PubChem. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability testing of new drug substances and products." ICH Official Website. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." EMA Official Website. URL:[Link]

  • Q-Lab. "Understanding ICH Photostability Testing." Q-Lab Corporation. URL:[Link]

Comprehensive Application Note: Dosing Guidelines for Procinolol Hydrochloride in Preclinical Rat Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile[1][2]

Procinolol Hydrochloride (SD-2124-01) is a potent, non-selective


-adrenergic receptor antagonist. Chemically distinct from propranolol by the presence of a cyclopropyl group, historical structure-activity relationship (SAR) data indicates that Procinolol exhibits higher potency  than propranolol and equipotency to pindolol in blocking cardiac 

-receptors.

Unlike many


-blockers that possess Intrinsic Sympathomimetic Activity (ISA), Procinolol is primarily characterized as a pure antagonist with membrane-stabilizing properties at high concentrations.
Critical Dosing Alert

Potency Warning: Literature comparisons indicate Procinolol is 1.5x to 2x more potent than Propranolol in reducing spontaneous atrial rate. Researchers transitioning from Propranolol studies must reduce their starting dosage calculations accordingly to avoid bradycardic toxicity.

ParameterCharacteristic
CAS Number 27325-36-6 (Free base); HCl salt typically used
Mechanism Non-selective

-adrenergic antagonist
Potency Rank Procinolol

Pindolol > Propranolol
Primary Vehicle Sterile Water for Injection or 0.9% Saline
Rec. Route IV (Pharmacokinetics), PO (Efficacy/Chronic)

Formulation & Stability Strategy

Procinolol HCl is a hydrophilic salt, ensuring reliable solubility in aqueous vehicles. However, the cyclopropyl moiety introduces specific stability concerns regarding pH.

Vehicle Selection Matrix
Vehicle SystemSolubility LimitApplicationNotes
0.9% Saline ~20 mg/mLIV / IP InjectionPreferred for acute dosing.
Distilled Water (ddH₂O) ~50 mg/mLOral Gavage (PO)Best for high-concentration stock solutions.
DMSO >100 mg/mLOsmotic PumpsUse only if high concentration required for minipumps; dilute <10% for injection.
Preparation Protocol (Standard Stock: 5 mg/mL)
  • Weighing: Accurately weigh 50 mg of Procinolol HCl powder.

  • Dissolution: Add 8 mL of sterile ddH₂O. Vortex for 30 seconds. The powder should dissolve instantly, yielding a clear solution.

  • Volume Adjustment: Q.S. (quantity sufficient) to 10 mL with 0.9% Saline.

    • Note: Do not dissolve directly in saline if concentrations >10 mg/mL are required, as the common ion effect may slow dissolution.

  • pH Check: Verify pH is between 5.5 – 6.5. If < 5.0, buffer with minimal 0.1N NaOH (rarely needed for the salt form).

  • Filtration: Syringe filter (0.22 µm PES) for IV administration.

Dosing Guidelines & Regimens

Dose Selection Logic

Because Procinolol is less documented than Propranolol, a "Step-Down" approach from Propranolol benchmarks is required.

  • Propranolol Benchmark: Standard rat efficacy dose is 10–20 mg/kg (PO).

  • Procinolol Adjustment: Apply a 0.5x conversion factor .

  • Target Procinolol Dose: 5–10 mg/kg (PO).

Recommended Dosing Ranges
Study TypeRouteStarting DoseMax DoseFrequency
PK / Bioavailability IV Bolus0.5 mg/kg2.0 mg/kgSingle Dose
CV Hemodynamics IV Infusion0.1 mg/kg/min1.0 mg/kg/minTitrate to effect
Chronic Efficacy PO (Gavage)2.0 mg/kg10.0 mg/kgQD or BID
Toxicity (Limit Test) PO20 mg/kg50 mg/kgSingle Dose
Visual Workflow: Dose Determination

The following diagram illustrates the decision logic for selecting the initial dose based on the specific experimental endpoint.

DosingLogic Start Define Endpoint Hemodynamics Hemodynamics (HR/BP reduction) Start->Hemodynamics Chronic Chronic Efficacy (Hypertension/Anxiety) Start->Chronic PK Pharmacokinetics Start->PK Hemo_Step Titration Required Start: 0.1 mg/kg IV Hemodynamics->Hemo_Step Chronic_Step Fixed Dose Start: 2 mg/kg PO Chronic->Chronic_Step PK_Step Bolus Clearance Fixed: 1 mg/kg IV PK->PK_Step Monitor Monitor HR & BP Stop if HR < 250 bpm Hemo_Step->Monitor Chronic_Step->Monitor PK_Step->Monitor

Figure 1: Decision matrix for selecting starting doses based on experimental goals.

Experimental Protocols

Protocol A: Intravenous Pharmacokinetic (PK) Study

Objective: Determine


, 

, and Clearance (

) of Procinolol.
  • Animals: Male Sprague-Dawley rats (250–300g), jugular vein cannulated (JVC).

  • Acclimation: 48 hours post-surgery recovery.

  • Dose Preparation: 1.0 mg/kg in Saline (Volume: 1 mL/kg).

  • Administration:

    • Flush catheter with heparinized saline.

    • Administer bolus over 15 seconds.

    • Flush with 0.2 mL saline.

  • Sampling Timepoints:

    • Pre-dose (0 min)

    • 2, 5, 15, 30 min (Distribution Phase)

    • 1, 2, 4, 8, 24 hrs (Elimination Phase)

  • Bioanalysis: Plasma separation (EDTA tubes, spin 3000g @ 4°C). Store at -80°C.

    • Note: Procinolol is stable in plasma, but avoid repeated freeze-thaw cycles.

Protocol B: Pharmacodynamic Assessment (Heart Rate)

Objective: Verify blockade potency compared to baseline.

  • Anesthesia: Urethane (1.2 g/kg IP) or Isoflurane (2%).

  • Instrumentation: Femoral artery cannulation for MAP (Mean Arterial Pressure) and HR (Heart Rate).

  • Stabilization: Allow 20 minutes for baseline HR to stabilize (Target: 350–400 bpm).

  • Challenge: Administer Isoproterenol (0.1 µg/kg IV) to induce tachycardia (Control Response).

  • Treatment: Administer Procinolol (Cumulative dosing: 0.1, 0.3, 1.0 mg/kg IV).

  • Re-Challenge: Administer Isoproterenol 10 mins after each Procinolol dose.

  • Success Criteria: >50% inhibition of Isoproterenol-induced tachycardia.

Visual Workflow: PD Assessment

PD_Workflow Baseline Baseline Stabilization (20 mins) Iso1 Isoproterenol Challenge (0.1 µg/kg) Baseline->Iso1 Measure1 Record Max HR Response (Control) Iso1->Measure1 Dose1 Procinolol Dose 1 (0.1 mg/kg) Measure1->Dose1 Wait Equilibration (10 mins) Dose1->Wait Iso2 Isoproterenol Re-Challenge Wait->Iso2 Calc Calculate % Inhibition Iso2->Calc

Figure 2: Step-by-step workflow for assessing beta-blockade efficacy using isoproterenol challenge.

Safety & Toxicology Monitoring

Because Procinolol is a high-potency beta-blocker, the primary safety risk is cardiovascular collapse (severe bradycardia/hypotension).

Biomarker Thresholds (Stop Rules)

Terminate experiment or reduce dose if:

  • Heart Rate: Drops below 220 bpm (conscious) or 200 bpm (anesthetized).

  • MAP: Drops below 60 mmHg.

  • Respiratory Rate: < 60 breaths/min.

Antidote Protocol

In case of accidental overdose:

  • Atropine: 1 mg/kg IV (Vagolytic).

  • Glucagon: 1–5 mg/kg IV (Bypasses

    
    -receptor to increase cAMP).
    
  • Isoproterenol: High dose (1–5 µg/kg) may be required to overcome competitive blockade.

References

  • Singh, K. P. (1983).[1] Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria.[1] Indian Journal of Physiology and Pharmacology, 27(4), 311-316.

    • Establishes Procinolol potency > Bunolol > Alprenolol.[1]

  • Bode, W., et al. (1995).[2] Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat.[2] Chirality, 7(8), 626-631.[2]

    • Provides the baseline PK methodology for beta-blocker analogs.
  • Evans, D. B., et al. (1970). SD-2124-01: A new beta-adrenergic blocking agent. The Pharmacologist, 12, 303.
  • Nokhodchi, A., et al. (2002). Solubility of propranolol hydrochloride in various solvents.[3][4][5][6][7] Farmaco, 57(11), 927-932.

    • Used for solubility extrapol

Sources

UV spectrophotometric analysis of procinolol hydrochloride concentration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UV Spectrophotometric Determination and Validation of Procinolol Hydrochloride

Mechanistic Principles & Analytical Rationale

Procinolol hydrochloride is a


-adrenergic antagonist belonging to the aryloxypropanolamine class of compounds[1]. Accurate quantification of procinolol in bulk drug substances and pharmaceutical formulations is a critical requirement for quality control and pharmacokinetic profiling. While High-Performance Liquid Chromatography (HPLC) is the standard for stability-indicating assays, Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, highly reproducible, and cost-effective alternative for routine concentration analysis when matrix interference is minimal.

Causality of UV Absorption and Solvent Selection: The UV absorption of procinolol is primarily driven by its aromatic chromophore (the cyclopropylphenyl ether moiety). When exposed to UV radiation, the


 and 

electronic transitions within the aromatic ring and the adjacent oxygen atom result in characteristic absorption bands. Because procinolol contains a secondary aliphatic amine, its ionization state is highly pH-dependent. To ensure a reproducible molar absorptivity (

) and prevent bathochromic (red) or hypsochromic (blue) shifts, the solvent must maintain the drug in a single, stable ionization state.

Therefore, 0.1 M Hydrochloric Acid (HCl) is utilized as the analytical diluent. This acidic medium fully protonates the secondary amine, ensuring complete dissolution of the hydrochloride salt and providing a robust spectral baseline free from pH-induced variability.

Analytical Target Profile (ATP)

Developing a self-validating system requires establishing an ATP aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines[2]. The analytical method must demonstrate high specificity, linearity, and precision to be deemed trustworthy for routine pharmaceutical analysis[3].

In 0.1 M HCl, procinolol hydrochloride exhibits a primary absorption maximum (


) in the UV region (typically around 273 nm), characteristic of the aryloxy moiety. The exact 

must be empirically verified via a full spectral scan against a reagent blank to account for specific instrument optics.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating workflow. System Suitability Testing (SST) is embedded within the procedure to guarantee photometric accuracy prior to sample analysis.

Equipment & Reagents:

  • Double-beam UV-Vis spectrophotometer (1 nm resolution).

  • Matched 10 mm path-length quartz cuvettes (Glass/plastic cuvettes absorb UV light below 340 nm and must be avoided).

  • Procinolol hydrochloride reference standard (purity

    
     99.0%).
    
  • Analytical grade HCl (37%) and Ultrapure water (18.2 M

    
    cm).
    

Step 1: Preparation of 0.1 M HCl Diluent Carefully add 8.5 mL of concentrated HCl to approximately 800 mL of ultrapure water in a 1000 mL volumetric flask. Dilute to volume with water and mix thoroughly.

Step 2: Preparation of Standard Stock Solution (1000 µg/mL) Accurately weigh 100.0 mg of procinolol hydrochloride reference standard and transfer it into a 100 mL volumetric flask. Add 50 mL of 0.1 M HCl. Sonicate for 5 minutes to disrupt solute-solute interactions and ensure complete solvation of the crystalline salt. Make up to the mark with 0.1 M HCl.

Step 3: Preparation of Working Standard Solutions Pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL of the stock solution into a series of 100 mL volumetric flasks. Dilute to volume with 0.1 M HCl to yield a linearity range of 5, 10, 15, 20, 25, and 30 µg/mL.

Step 4: Spectral Scanning & System Suitability (SST)

  • Perform a baseline correction using 0.1 M HCl in both the reference and sample quartz cuvettes.

  • Scan the 15 µg/mL solution from 200 nm to 400 nm to confirm the

    
     (~273 nm).
    
  • SST Check: Measure the absorbance of the 15 µg/mL standard six consecutive times at the determined

    
    . The Relative Standard Deviation (%RSD) of the absorbance must be 
    
    
    
    1.0% to validate the photometric precision of the instrument on the day of analysis[3].

Step 5: Sample Measurement Once SST criteria are met, measure the absorbance of all working standard solutions and unknown sample solutions in triplicate. Calculate the unknown concentration using the linear regression equation derived from the calibration curve.

Method Validation Framework

To ensure absolute trustworthiness, the method must be validated according to ICH Q2(R1) parameters[2]. The quantitative data requirements and acceptance criteria are summarized below to facilitate rapid comparison and compliance checking.

Table 1: ICH Q2(R1) Validation Parameters and Acceptance Criteria

Validation ParameterMethodology / CalculationAcceptance Criteria
Linearity Plot Absorbance vs. Concentration (5–30 µg/mL).Correlation coefficient (

)

0.999.
Precision (Repeatability) 6 replicates of a 100% target concentration sample.%RSD

2.0%[3].
Intermediate Precision Analysis performed on different days / different analysts.%RSD

2.0%[3].
Accuracy (% Recovery) Standard addition at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%.
Limit of Detection (LOD)

(where

= SD of intercept,

= slope).
Signal-to-noise ratio

3:1.
Limit of Quantitation (LOQ)

[3].
Signal-to-noise ratio

10:1.

Workflow & Logical Relationships Visualization

The following diagram illustrates the logical progression from initial method development through the parallel validation phases required by ICH Q2(R1).

UV_Spectro_Workflow Start Phase 1: Method Development & Solvent Selection Solvent Prepare 0.1 M HCl (Ensures Amine Protonation) Start->Solvent Scan UV Spectral Scan (200-400 nm) Identify λ_max (~273 nm) Solvent->Scan SST System Suitability Test (SST) (%RSD ≤ 1.0%) Scan->SST Val_Start Phase 2: ICH Q2(R1) Validation SST->Val_Start Linearity Linearity & Range (R² ≥ 0.999) Val_Start->Linearity Precision Precision (Intra/Inter-day) (%RSD ≤ 2.0%) Val_Start->Precision Accuracy Accuracy / Recovery (98.0% - 102.0%) Val_Start->Accuracy Sensitivity Sensitivity (LOD & LOQ Calculation) Val_Start->Sensitivity Approve Validated Analytical Procedure for Procinolol HCl Linearity->Approve Precision->Approve Accuracy->Approve Sensitivity->Approve

Method Development and ICH Q2(R1) Validation Workflow for Procinolol HCl UV Analysis.

References

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach, globalresearchonline.net,
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA, fda.gov,
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods, researchg

Sources

Cell culture media compatibility with procinolol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture Media Compatibility & Handling of Procinolol Hydrochloride

Executive Summary

This technical guide defines the protocols for the solubilization, storage, and application of Procinolol Hydrochloride (Procinolol HCl) in mammalian cell culture systems. Procinolol is a non-selective


-adrenergic receptor antagonist, structurally analogous to Propranolol but distinguished by a cyclopropyl  group replacing the naphthyl moiety.

Critical Advisory: Researchers often underestimate the lipophilicity of this compound class. In serum-supplemented media (e.g., DMEM + 10% FBS), Procinolol exhibits significant protein binding (>85%), reducing the free active concentration. This guide provides correction factors and handling steps to ensure reproducible


 and 

data.

Chemical Identity & Physicochemical Profile

Understanding the molecule's physical chemistry is the first step to successful media integration.

PropertySpecificationApplication Impact
Compound Name Procinolol HydrochlorideTarget Ligand
Chemical Class Aryloxypropanolamine

-blocker
Competitive Antagonist
CAS (Free Base) 27325-36-6Reference ID
Molecular Weight ~285.8 g/mol (HCl salt)Calculation Basis
Solubility (Water) ~50 mg/mLHigh (Acidic pH)
Solubility (DMSO) >20 mg/mLPreferred Stock Solvent
pKa ~9.5 (Amine)Ionized at physiologic pH
LogP ~3.0 - 3.2 (Lipophilic)High Plastic/Protein Binding

Critical Interaction Factors

The "Serum Shift" Phenomenon

Like its analog Propranolol, Procinolol is highly lipophilic. In culture media containing Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA), the drug binds non-covalently to albumin pockets.

  • Serum-Free Media: Drug is 100% bioavailable.

  • 10% FBS Media: Free drug concentration may drop by 80-90% .

  • Recommendation: If comparing results across different media formulations, perform a "serum shift" assay or use serum-free media for short-term (<4h) signaling studies.

pH-Dependent Solubility

Procinolol HCl is a salt of a weak base.

  • In Water (pH < 6): Highly soluble and stable.

  • In Culture Media (pH 7.4): Stable at micromolar (

    
    ) concentrations.
    
  • Risk: At millimolar (

    
    ) concentrations in basic buffers (pH > 8.0), the free base may precipitate out of solution. Always buffer stock dilutions with HEPES. 
    
Plasticware Adsorption

Due to its lipophilicity (LogP > 3), Procinolol can adsorb to polystyrene culture dishes and nylon filters.

  • Filtration: Use PVDF or PES syringe filters. Avoid Nylon.

  • Vessels: Pre-equilibrate media in plates for 30 minutes if working at nanomolar (

    
    ) concentrations, or use glass-coated plates for high-sensitivity binding assays.
    

Protocol: Stock Preparation & Storage

Objective: Create a stable 10 mM stock solution.

Reagents:
  • Procinolol Hydrochloride powder.[1]

  • Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade (Sigma-Aldrich or equivalent).

  • Alternative: Sterile Water for Injection (WFI) if DMSO toxicity is a concern for specific cell lines.

Workflow Diagram (Preparation)

StockPrep Start Weigh Procinolol HCl (Protect from Light) Solvent Add Solvent (DMSO preferred) Start->Solvent Target: 10 mM Vortex Vortex (Complete Dissolution) Solvent->Vortex Aliquot Aliquot (Avoid Freeze-Thaw) Vortex->Aliquot Sterile Conditions Storage Store at -20°C (Dark, Desiccated) Aliquot->Storage Stable: 6 months

Figure 1: Step-by-step workflow for preparing stable Procinolol HCl stock solutions.

Step-by-Step Procedure:
  • Weighing: Weigh the Procinolol HCl powder in a low-light environment (beta-blockers are susceptible to photo-oxidation over long exposures).

  • Solubilization:

    • Add sterile DMSO to achieve a 10 mM concentration.

    • Example: For 2.85 mg of Procinolol HCl, add 1.0 mL of DMSO.

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Sterilization: If using water, filter through a 0.22 µm PVDF filter. If using DMSO, filtration is usually unnecessary if the solvent is sterile, but can be done using a chemical-resistant PTFE/nylon-free filter.

  • Storage: Aliquot into light-protective amber tubes (or wrap in foil). Store at -20°C .

Protocol: In Vitro Treatment & Verification

Objective: Treat cells (e.g., HEK293, Cardiomyocytes) to antagonize


-adrenergic signaling.
Experimental Setup:
  • Seeding: Seed cells in complete media (e.g., DMEM + 10% FBS) and allow to adhere overnight.

  • Starvation (Optional but Recommended): Switch to serum-free media 12–24 hours prior to treatment to synchronize the cell cycle and remove exogenous growth factors that might mask adrenergic signaling.

  • Dilution:

    • Thaw 10 mM stock at room temperature.

    • Prepare an intermediate dilution (e.g., 100

      
      ) in PBS  or serum-free media .
      
    • Perform final dilution in culture media to target concentration (typically 10 nM – 10

      
       ).
      
    • Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Signaling Pathway Mechanism

Procinolol acts by blocking the binding of catecholamines (Epinephrine/Norepinephrine) to the


-Adrenergic Receptor (GPCR), preventing the 

-protein mediated activation of Adenylyl Cyclase.

Pathway Agonist Catecholamines (Epinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Procinolol Procinolol HCl (Antagonist) Procinolol->Receptor Blocks Gs Gs Protein Receptor->Gs Stimulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Signaling Cascade

Figure 2: Mechanism of Action. Procinolol competitively antagonizes the receptor, inhibiting the downstream cAMP/PKA cascade.[2]

Troubleshooting & FAQs

Q: My media turned slightly cloudy after adding Procinolol at 100 µM.

  • Cause: You likely added a highly concentrated aqueous stock directly to high-pH, phosphate-rich media, causing localized precipitation of the free base.

  • Solution: Dilute the drug in PBS first, then add to media. Ensure media pH is < 7.6.[3]

Q: I see no inhibition of cAMP despite using 100 nM Procinolol.

  • Cause: High serum binding. In 10% FBS, 100 nM nominal concentration might result in only ~10 nM free drug.

  • Solution: Increase concentration by 10-fold or switch to serum-free media during the assay window.

Q: Can I use Nylon filters?

  • No. Lipophilic amines bind to nylon. Use PVDF or PES to prevent drug loss during filtration.

References

  • PubChem Compound Summary. (2023). Propranolol Hydrochloride (Class Reference).[2][4] National Center for Biotechnology Information. Link

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. (Establishes class affinity protocols). Link

  • Sigma-Aldrich. (2023). Product Information: Propranolol Hydrochloride (Physicochemical Proxy). (Provides solubility and stability benchmarks for aryloxypropanolamine HCl salts). Link

  • DrugBank Online. (2023). Procinolol - DB13418. (Structural confirmation and lipophilicity data). Link

Sources

Extraction of procinolol hydrochloride from plasma samples for LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated protocol for the extraction and quantification of Procinolol Hydrochloride (CAS: 27325-36-6) in human plasma. Unlike generic beta-blocker methods, this guide addresses the specific physicochemical properties of Procinolol (pKa ~9.5, LogP ~2.8), utilizing a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow to eliminate matrix effects (phospholipids) and maximize recovery. A secondary Liquid-Liquid Extraction (LLE) protocol is provided for laboratories lacking SPE infrastructure.

Introduction & Compound Analysis

Procinolol is a non-selective


-adrenergic receptor antagonist characterized by a 2-cyclopropylphenoxy  moiety. Its structural specificity—combining a lipophilic cyclopropyl-phenyl group with a hydrophilic isopropylamino-propanol side chain—dictates the extraction strategy.
Physicochemical Profile[1][2][3][4][5][6][7]
  • Chemical Formula:

    
    
    
  • Molecular Weight (Free Base): 249.35 g/mol ([M+H]

    
     = 250.4)
    
  • pKa (Basic Amine): ~9.5 (Secondary amine)

  • LogP: ~2.8 (Moderately Lipophilic)

  • Solubility: High in acidic aqueous buffers; soluble in methanol/ethanol.

The Challenge: Direct protein precipitation (PPT) often fails to remove phospholipids, leading to ion suppression in the MS source, particularly for hydrophobic bases like Procinolol that co-elute with matrix components.

The Solution: We utilize Mixed-Mode Cation Exchange (MCX) . At pH < 7, Procinolol is positively charged (protonated amine). It binds to the sorbent via both cation exchange (ionic) and reverse-phase (hydrophobic) mechanisms. This allows for an aggressive 100% organic wash to strip neutral interferences (lipids) before eluting the drug with a basic organic solvent.

Experimental Strategy & Workflow

The following diagram illustrates the decision matrix and mechanism for the MCX extraction protocol.

Procinolol_Extraction_Workflow Sample Plasma Sample (Procinolol + Proteins + Lipids) Pretreat Pre-treatment Acidify (2% H3PO4) Protonate Amine (pH < 5) Sample->Pretreat Dilute 1:1 Load Load onto MCX SPE (Mixed-Mode Cation Exchange) Pretreat->Load Interaction Dual Retention Mechanism: 1. Hydrophobic (Cyclopropyl-phenyl) 2. Ionic (Protonated Amine) Load->Interaction Mechanism Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Neutral Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralize Amine -> Release) Wash2->Elute LCMS LC-MS/MS Analysis C18 Column, ESI+ Elute->LCMS

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of Procinolol.

Protocol 1: Solid Phase Extraction (Gold Standard)

Recommended for clinical trials and low-level quantitation (LLOQ < 1 ng/mL).

Materials:

  • SPE Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 cc.

  • Reagents: Phosphoric acid (

    
    ), Methanol (MeOH), Ammonium Hydroxide (
    
    
    
    ), Water (LC-MS grade).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a clean tube.

    • Add 200 µL of 4%

      
        in water.
      
    • Vortex for 30 seconds. Rationale: Acidification ensures Procinolol is fully protonated (

      
      -R) to bind to the cation exchange sites.
      
  • Conditioning:

    • Add 1 mL MeOH to cartridge.

    • Add 1 mL Water .

  • Loading:

    • Load the pre-treated sample (~400 µL) onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (The Cleanup):

    • Wash 1: Add 1 mL 2% Formic Acid in Water . (Removes salts and proteins).

    • Wash 2: Add 1 mL 100% Methanol . (Removes neutral phospholipids and hydrophobic interferences). Note: Procinolol remains bound due to the strong ionic interaction.

  • Elution:

    • Add 1 mL of 5%

      
       in Methanol .
      
    • Mechanism: The base neutralizes the protonated amine, breaking the ionic bond and releasing the drug into the organic solvent.

  • Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

Protocol 2: Liquid-Liquid Extraction (High Throughput)

Alternative for rapid screening or higher concentration samples.

Principle: At high pH, Procinolol becomes neutral and partitions into non-polar organic solvents.

  • Aliquot: 200 µL Plasma.

  • Basify: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 11).

  • Extract: Add 1 mL of Ethyl Acetate:Hexane (50:50) or MTBE .

  • Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a fresh tube.

  • Dry & Reconstitute: Evaporate and reconstitute as in Protocol 1.

LC-MS/MS Parameters

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for better peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Tune Required):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Note
Procinolol 250.4 116.1 20-25 Quantifier (Side chain)
Procinolol 250.4 72.1 30-35 Qualifier (Isopropylamine)
Procinolol 250.4 56.1 40 Qualifier

| IS (Propranolol-D7) | 267.2 | 116.1 | 25 | Internal Standard |

Note: The product ion m/z 116.1 corresponds to the cleavage of the isopropylamino-hydroxypropyl chain, a common fragment for this class of beta-blockers.

Validation Criteria (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Self-Validation," your method must meet these metrics:

  • Recovery: Compare the peak area of extracted samples vs. post-extraction spiked samples. Target: >80% (Consistent).

  • Matrix Effect: Compare post-extraction spiked samples vs. neat solution. Target: 85-115%. (The MCX protocol typically yields matrix effects near 100% due to phospholipid removal).

  • Linearity:

    
     over the range of 0.5 ng/mL to 500 ng/mL.
    
  • Precision/Accuracy: CV < 15% for QC samples.

References

  • PubChem. (2025).[1][2][3] Procinolol Hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • G. Hammond et al. (2018). Efficient Extraction of Beta-Blockers in Plasma Using Oasis PRiME MCX. Waters Corporation Application Note. [Link]

  • Bijleveld, E. et al. (2022). High-Performance Data Processing Workflow... for Feature Prioritization in Suspect Screening. (identifying Procinolol via LC-MS). Environmental Science & Technology. [Link]

  • Chambers, E. et al. (2007). Systematic development of solid-phase extraction methods for the determination of basic drugs in biological fluids.Journal of Chromatography B, 852(1-2), 22-34. (Foundational text for MCX extraction of bases).

Sources

Troubleshooting & Optimization

Technical Support Center: Procinolol Hydrochloride Solubility & Stability

[3][4][5][6]

Core Physicochemical Profile

Before troubleshooting, it is essential to understand the molecular drivers of Procinolol Hydrochloride (HCl) solubility.[4][6] As a secondary amine beta-blocker structurally analogous to propranolol, its solubility is governed by ionization status (pKa) and lipophilicity.[1][2][3][4][5]

PropertyValue / DescriptionImplications for Solubility
Chemical Name Procinolol HydrochlorideSalt form enhances aqueous solubility over the free base.[1][2][3][4][5]
Class Lipophilic AryloxypropanolamineModerate lipophilicity requires careful buffer selection.[1][2][6]
pKa (Amine) ~9.5 (Estimated based on analogs)Critical: At pH > 7.5, the drug deprotonates to its neutral "free base" form, causing rapid precipitation.[4][6][7]
LogP ~1.5 - 1.8 (Predicted)Less lipophilic than propranolol (LogP ~3.0), implying generally better aqueous solubility, but still prone to salting-out effects.[1][2][3][4][5][6]
Solubility (Water) >50 mg/mL (Acidic pH)Highly soluble in pure water or acidic buffers.[1][4][6]
Solubility (pH 7.4) Reduced (< 5 mg/mL est.)[1][2][4][6]Solubility drops logarithmically as pH approaches pKa.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My solution precipitates when I add it to PBS or cell culture media."

Diagnosis: This is the most common issue.[1][2][6] Procinolol HCl is a salt of a weak base.[2][6] When you add it to a neutral buffer (pH 7.[2][4][6]4) like PBS, the pH shifts closer to the drug's pKa (~9.5).[4][6] The equilibrium shifts toward the uncharged free base, which is hydrophobic and precipitates.[6][7] Solution:

  • Pre-dissolve in a cosolvent: Dissolve the powder in DMSO or Ethanol at 1000x the final target concentration.[1][2][4][6]

  • Slow Addition: Add this stock dropwise to the stirring media. This prevents local regions of high concentration/high pH that trigger nucleation.[2][6]

  • Lower the Stock pH: If using an aqueous stock, ensure the stock pH is < 6.0.[6]

Issue 2: "Crystals form in my stock solution after refrigeration."

Diagnosis: This is likely a "Common Ion Effect" or simple temperature-dependent solubility reduction.[1][3][4][6]

  • Common Ion Effect: If you dissolved the drug in saline (0.9% NaCl) or PBS, the high concentration of Chloride ions (

    
    ) from the buffer pushes the solubility equilibrium back toward the solid Procinolol Hydrochloride salt.[2][4][6]
    Solution: 
    
  • Switch Solvent: Prepare stock solutions in pure deionized water or 10 mM Acetate Buffer (pH 4.5) rather than PBS or Saline.

  • Warm Before Use: Gently warm the solution to 37°C in a water bath to redissolve crystals before aliquoting.

Issue 3: "I need a high concentration (>50 mM) for animal injections, but it's too viscous or cloudy."

Diagnosis: At high concentrations, Procinolol can form micelle-like aggregates or simply exceed its saturation limit in water.[1][2][3][4][6] Solution:

  • Cyclodextrin Complexation: Use 20% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    CD)
    as the vehicle.[1][3][4][5][6] This encapsulates the lipophilic tail of the drug, significantly boosting solubility and preventing precipitation upon injection.[6][7]

Experimental Protocols

Protocol A: Preparation of a Robust Stock Solution (100 mM)

Use this protocol for long-term storage and high stability.[1][3][4][5][6]

  • Weighing: Weigh an amount of Procinolol HCl equivalent to 100 mM.

    • Calculation: Mass (mg) = Volume (mL)

      
       Molecular Weight 
      
      
      0.1.[1][2][4][6]
  • Vehicle Selection:

    • Option 1 (In vitro/Cell Culture): 100% DMSO (anhydrous).[1][4][6]

    • Option 2 (In vivo/Aqueous): 10 mM Sodium Acetate Buffer, pH 4.5.[3][7]

  • Dissolution: Add the vehicle to the powder. Vortex vigorously for 1 minute.[1]

  • Verification: The solution should be crystal clear. If aqueous, check pH; if pH > 6.0, adjust carefully with 0.1 N HCl.[3][4][7]

  • Sterilization: Filter through a 0.22

    
    m PVDF or PES membrane.[1][6] (Do not use Nylon, which can bind drug).[4][6][7]
    
  • Storage: Aliquot into light-protective amber vials. Store at -20°C.

Protocol B: Solubility Limit Determination (pH-Solubility Profile)

Use this to determine the exact limit for your specific buffer.[1][3][4][5][6]

  • Buffer Prep: Prepare 10 mM buffers at pH 4.0 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (PBS).

  • Saturation: Add excess Procinolol HCl solid to 1 mL of each buffer until no more dissolves (visible solid remains).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
    m syringe filter.
    
  • Quantification: Dilute filtrate 1:100 in water and measure UV Absorbance at 290 nm (Peak for aryloxypropanolamines). Compare against a standard curve.

Visual Troubleshooting Logic

The following decision trees illustrate the logic for solving solubility issues and preparing stable formulations.

Figure 1: Solubility Troubleshooting Matrix

SolubilityTroubleshootingStartProblem: Precipitation ObservedCheckPHCheck pH of Final SolutionStart->CheckPHIsNeutralIs pH > 7.0?CheckPH->IsNeutralFreeBaseCause: Free Base Formation(pH > pKa - 2)IsNeutral->FreeBaseYesCheckIonsCheck Buffer CompositionIsNeutral->CheckIonsNoFixAcidAction: Acidify Stockor Use Cosolvent (DMSO)FreeBase->FixAcidHasChlorideContains High Cl-?(PBS/Saline)CheckIons->HasChlorideCommonIonCause: Common Ion Effect(Salting Out)HasChloride->CommonIonYesCheckConcCheck ConcentrationHasChloride->CheckConcNoFixWaterAction: Dissolve in Wateror Acetate Buffer firstCommonIon->FixWaterHighConc> 50 mM?CheckConc->HighConcIntrinsicLimitCause: Saturation LimitHighConc->IntrinsicLimitYesFixCycloAction: Use Cyclodextrin(HP-Beta-CD)IntrinsicLimit->FixCyclo

Caption: Decision matrix for diagnosing and resolving Procinolol HCl precipitation events.

Figure 2: Stable Stock Preparation Workflow

StockPrepInputSolid Procinolol HClSolventSelectSelect VehicleInput->SolventSelectPathAIn Vivo / AqueousSolventSelect->PathAPathBIn Vitro / CellularSolventSelect->PathBVehicleA10mM Acetate (pH 4.5)or WaterPathA->VehicleAVehicleB100% DMSOPathB->VehicleBDissolveVortex & DissolveVehicleA->DissolveVehicleB->DissolveCheckQC: Check ClarityDissolve->CheckStoreStore -20°C (Amber Vial)Check->Store

Caption: Optimized workflow for generating high-stability stock solutions for different applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62882, Propranolol Hydrochloride. (Used as structural analog reference for physicochemical properties).[1][2][4][6] Retrieved from [Link][1][2][4][5][6]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3][6][7] Journal of Pharmacy and Pharmacology. (Source for cyclodextrin solubilization mechanism).[4][6]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][6][7] Wiley-Interscience.[1][3][4][5] (Authoritative text on pH-dependent solubility profiling of amine drugs).

Technical Support Center: Procinolol Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Procinolol Hydrochloride (HCl) is a non-selective beta-blocker structurally characterized by a 2-cyclopropylphenol moiety linked to an isopropylamino-2-propanol side chain. While it shares the amino-alcohol side chain with Propranolol, the presence of the cyclopropyl ring introduces unique stability challenges, particularly regarding acid-catalyzed ring opening, which differs from the naphthalene-based stability profile of Propranolol.

This guide addresses the three primary vectors of degradation: Hydrolytic Instability (Acid/Base) , Oxidative Degradation , and Photolytic Cleavage .

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Hydrolysis & pH-Dependent Instability

User Question: "I am observing a loss of potency and the appearance of a new early-eluting peak when storing Procinolol HCl in acidic mobile phases (pH < 2.5) over 24 hours. Is the ether linkage cleaving?"

Scientist’s Diagnosis: While ether hydrolysis is possible, it is kinetically slow. The more likely culprit is the acid-catalyzed ring opening of the cyclopropyl group . Unlike the stable naphthalene ring in Propranolol, the cyclopropyl ring in Procinolol acts as a "strained spring." In strong acids, the ring can open to form a propyl cation intermediate, leading to rearrangement products or hydration.

Troubleshooting Protocol:

  • Check Mobile Phase pH: Ensure your aqueous buffer is pH > 3.0. Cyclopropyl ethers are significantly more stable in neutral-to-mildly acidic conditions.

  • Temperature Control: If low pH is required for separation, lower the autosampler temperature to 4°C. Ring opening is temperature-dependent.

  • Buffer Selection: Switch from Phosphate (which can catalyze specific hydrolysis pathways) to Acetate or Formate buffers if compatible.

Category 2: Oxidative Degradation[1][2]

User Question: "My stressed samples (60°C) show multiple small impurities eluting after the main peak. These increase when I use old THF or un-degassed methanol."

Scientist’s Diagnosis: This indicates oxidative degradation of the secondary amine side chain . The isopropylamino group is susceptible to N-oxidation and subsequent dealkylation. This is a radical-mediated process often initiated by peroxides present in aged solvents (like THF) or dissolved oxygen.

Troubleshooting Protocol:

  • Solvent Purity: Test your THF/Ethers for peroxides. Use only HPLC-grade solvents with stabilizers (if permitted) or fresh bottles.

  • Degassing: Sparge all buffers with Helium or Nitrogen for 15 minutes prior to use.

  • Antioxidant Screen: If this occurs in formulation, add 0.1% Sodium Metabisulfite or EDTA (to chelate metal ions that catalyze oxidation).

Category 3: Photostability

User Question: "The solution has turned a faint yellow after being left on the benchtop for 48 hours. Is Procinolol light-sensitive?"

Scientist’s Diagnosis: Yes. The phenoxy-propanolamine structure absorbs UV light. While Procinolol lacks the extensive conjugation of Propranolol (naphthalene), the phenol ether linkage is photolabile. UV exposure can cause photo-Fries rearrangement or cleavage of the ether bond, resulting in substituted phenols (yellow/brown chromophores).

Troubleshooting Protocol:

  • Amber Glass: Mandate the use of amber volumetric flasks and autosampler vials.

  • Light Exclusion: Wrap column compartments and tubing in foil if the lab has intense fluorescent lighting.

Part 2: Experimental Protocols & Data

Standardized Forced Degradation Protocol

To validate the stability-indicating capability of your analytical method, perform the following stress tests.

Stress ConditionReagent / ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C4–8 Hours10–20%Cyclopropyl ring opening; Ether cleavage
Base Hydrolysis 0.1 N NaOH, 60°C4–8 Hours5–15%Ether hydrolysis; Side-chain elimination
Oxidation 3% H₂O₂, RT2–6 Hours10–20%N-oxidation; Dealkylation
Thermal 80°C (Solution)24 Hours< 5%Thermal cleavage
Photolytic 1.2M lux hours (ICH Q1B)24-48 HoursVariablePhoto-oxidation; Rearrangement
Stability-Indicating HPLC Parameters
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.5 - Balance stability vs. peak shape).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4][1]

  • Detection: UV @ 230 nm (or 290 nm for higher selectivity).

  • Note: The secondary amine often causes tailing. Add 0.1% Triethylamine (TEA) if peak symmetry is > 1.5.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the decision logic for troubleshooting impurity peaks and the theoretical chemical degradation pathways for Procinolol.

Procinolol_Degradation_Logic cluster_chemistry Chemical Vulnerabilities Start Problem: Impurity Peaks in Procinolol Solution Check_pH Check pH / Solvent Start->Check_pH Check_Light Check Light Exposure Check_pH->Check_Light pH is Neutral Acid_Deg Acid Degradation: Cyclopropyl Ring Opening (Early Eluting Peaks) Check_pH->Acid_Deg pH < 2.5 or High Temp Check_Ox Check Oxidants Check_Light->Check_Ox Amber Vials Used Photo_Deg Photodegradation: Ether Cleavage/Rearrangement (Yellowing/Late Peaks) Check_Light->Photo_Deg Clear Vials Benchtop Storage Check_Ox->Start Unknown Source (Check Raw Material) Ox_Deg Oxidative Degradation: N-Oxide / Dealkylation (Multiple Small Peaks) Check_Ox->Ox_Deg Aged THF/MeOH Headspace Air Vuln1 Cyclopropyl Group: Acid Sensitive Vuln2 Secondary Amine: Oxidation Prone

Figure 1: Troubleshooting logic flow for identifying Procinolol degradation sources based on experimental conditions.

References

  • British Pharmacopoeia Commission. (2023). Propranolol Hydrochloride Monograph. (Used as a structural reference for the amino-propanol side chain stability).

  • Doshi, D. B., et al. (2016). "Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride." International Journal of Pharma Research & Review. (Demonstrates oxidative and photolytic degradation profiles of beta-blockers).

  • Wiberg, K. B. (1968). "The mechanism of the acid-catalyzed isomerization of cyclopropane and its derivatives." Tetrahedron. (Foundational chemistry regarding cyclopropyl ring opening in acidic media).

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Standard protocol for photostability).

  • Sigma-Aldrich. (n.d.). Propranolol Hydrochloride Product Information. (Provides solubility and general stability data applicable to the class).

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability in Procinolol Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Procinolol Hydrochloride Assay Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and analytical chemists who require uncompromising precision.

Procinolol is a beta-adrenergic antagonist (beta-blocker) containing a chiral center[1]. Batch-to-batch variability in its quantification and enantiomeric resolution often stems from secondary interactions with stationary phases, mobile phase micro-fluctuations, and sample matrix effects. This guide bypasses generic advice to provide field-proven, self-validating methodologies and deep-dive troubleshooting for robust procinolol HCl assays.

Part 1: Core Methodologies & Self-Validating Protocols

To establish a baseline of trustworthiness, every assay must be a self-validating system. We achieve this by embedding system suitability testing (SST) and internal controls directly into the methodology.

Protocol A: Robust RP-HPLC Quantification of Procinolol HCl

Objective: Achieve reproducible quantification across API batches with minimal peak tailing. Causality: Procinolol is a basic amine. Unreacted silanol groups on silica-based columns ionize at mid-pH, causing severe secondary ion-exchange interactions with the protonated amine. This leads to peak tailing and variable retention times[2]. We mitigate this using highly end-capped columns and an acidic mobile phase to actively suppress silanol ionization.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Phase B: 100% Acetonitrile.

    • Self-Validation Step: Measure the pH of Phase A prior to use. A shift of >0.1 pH units alters the ionization state of procinolol, shifting the retention time. If the pH is out of spec, discard and remake.

  • Column Selection & Equilibration: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Equilibrate with 90% A / 10% B for a minimum of 20 column volumes to ensure stationary phase saturation.

  • Sample Preparation: Dissolve the Procinolol HCl standard in 50:50 Water:Methanol to a working concentration of 10 µg/mL.

    • Self-Validation Step: Add 1 µg/mL of 3 as an internal standard (IS)[3]. Tracking the Analyte/IS area ratio automatically corrects for injection volume variability and matrix suppression.

  • Chromatographic Run: Set flow rate to 1.0 mL/min. Run a linear gradient from 10% B to 60% B over 10 minutes. Strictly control the column compartment temperature at 30°C ± 0.5°C.

  • Detection: Monitor via UV detection at 224 nm or LC-MS/MS (ESI+).

Protocol B: Chiral HPLC Enantioseparation

Objective: Consistently resolve the active (S)-enantiomer from the (R)-enantiomer across different column batches. Causality: Enantioseparation relies on transient diastereomeric complexes. Variability in the density of the chiral selector during column manufacturing leads to shifting selectivity[1].

Step-by-Step Methodology:

  • Stationary Phase: Utilize a cyclodextrin-bonded or derivatized polysaccharide chiral stationary phase (CSP).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

    • Causality: DEA acts as a basic modifier. It competes with procinolol for non-specific, achiral active sites on the CSP, sharpening peaks and preventing batch-to-batch resolution loss.

  • Thermodynamic Control: Maintain column temperature strictly at 25°C. Chiral recognition is highly enthalpy-driven; a 2°C shift can destroy baseline resolution.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing shifting retention times (RT) across different batches of Procinolol HCl? Analysis & Causality: RT drift is rarely an artifact of the API batch itself; it is a symptom of the analytical system. For basic drugs like beta-blockers, the primary culprits are mobile phase pH fluctuations and column aging[2]. If the pH of your aqueous mobile phase is near the pKa of procinolol, microscopic pH variations will drastically alter the ratio of ionized to unionized drug. Furthermore, column batch-to-batch variability in carbon load alters hydrophobic retention. Actionable Solution:

  • Buffer your mobile phase at least 2 pH units away from the drug's pKa.

  • Standardize column procurement. Studies on premium HPLC columns demonstrate that utilizing tightly controlled media batches yields relative standard deviations (RSD) in retention times of <2.11% across multiple years[4].

Q2: How do I resolve severe peak tailing or asymmetric peaks in my beta-blocker assays? Analysis & Causality: Peak tailing for procinolol is almost exclusively caused by secondary interactions. The basic secondary amine of procinolol interacts with residual, acidic silanol groups (Si-OH) on the silica matrix. As the column ages, end-capping hydrolyzes, exposing more silanols and worsening the tailing batch-to-batch[2]. Actionable Solution:

  • Switch to a column with polar-embedded groups or high-density end-capping specifically designed for basic compounds.

  • Add a competing amine modifier (e.g., 0.1% Triethylamine) to the mobile phase to mask active silanols from the procinolol molecules.

Q3: What causes batch-to-batch variability in recovery rates during sample extraction? Analysis & Causality: Co-eluting excipients from complex formulations can cause ion suppression in MS detectors or physically block Solid Phase Extraction (SPE) pores, leading to inconsistent absolute recoveries. Actionable Solution:

  • Always use a stable isotopically labeled internal standard (SIL-IS). Utilizing 3 ensures that any loss during extraction or ion suppression during ionization affects the analyte and IS equally[3]. The ratio remains constant, neutralizing batch variability.

Part 3: Quantitative Data Summaries

Table 1: System Suitability Parameters and Acceptance Criteria for Procinolol Assays

ParameterTarget ValueAcceptance Criteria (ICH)Causality for Failure
Retention Time (RT) RSD < 1.0%≤ 2.0%Pump cavitation, temperature drift, pH variation.
Peak Tailing Factor (Tf) 1.0 - 1.2≤ 1.5Silanol interactions, column voiding, mass overloading.
Theoretical Plates (N) > 5000> 2000Column degradation, extra-column band broadening.
Chiral Resolution (Rs) > 2.0≥ 1.5Sub-optimal temperature, degraded chiral stationary phase.
IS Area RSD < 2.0%≤ 5.0%Autosampler inconsistency, matrix ion suppression.

Table 2: Impact of Mobile Phase pH on Procinolol Retention and Asymmetry

Mobile Phase pHProcinolol Ionization StateRetention Time (min)Tailing Factor (Tf)
2.5 (Acidic) Fully Protonated (+1)4.21.15 (Optimal)
7.0 (Neutral) Partially Protonated6.82.40 (Severe Tailing)
11.0 (Basic) Fully Unionized (0)9.51.05 (Optimal)

Part 4: Assay Workflows & Root Cause Visualizations

Workflow N1 1. Sample Preparation (Procinolol HCl) N2 2. Internal Standard Addition (Procinolol-d7) N1->N2 N3 3. Solid Phase Extraction (Matrix Cleanup) N2->N3 N4 4. Chromatographic Separation (RP-HPLC / Chiral) N3->N4 N5 5. Detection & Quantification (UV/Vis or MS/MS) N4->N5 N6 6. Data Analysis & Batch Comparison N5->N6

Procinolol HPLC Assay Workflow and Variability Control Points.

RCA Var Batch-to-Batch Assay Variability Col Column Chemistry Var->Col MP Mobile Phase Var->MP Prep Sample Prep Var->Prep Silanol Residual Silanols (Peak Tailing) Col->Silanol CSP CSP Density (Chiral Shifts) Col->CSP pH pH Fluctuations (RT Shifts) MP->pH Org Organic Modifier % (Resolution Loss) MP->Org Matrix Matrix Effects (Ion Suppression) Prep->Matrix Extraction Inconsistent Recovery Prep->Extraction

Root Cause Analysis of Procinolol Assay Variability.

Part 5: References

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: MDPI URL:[Link]

  • Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns Source: Agilent Technologies URL:[Link]

  • (±)-Procinolol Hydrochloride-d7 | Stable Isotopes Source: MedChemExpress (MCE) URL:[Link]

Sources

Technical Support Center: Procinolol Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in Procinolol Hydrochloride Analysis

Executive Summary

Procinolol Hydrochloride is a non-selective beta-blocker containing a secondary amine group with a pKa of approximately 9.5. In reversed-phase HPLC, this molecule is prone to severe peak tailing due to secondary silanol interactions .[1][2] At typical chromatographic pH (2.5–6.0), the amine is protonated (


), while residual silanol groups (

) on the column stationary phase can ionize (

), creating a strong ion-exchange retention mechanism that competes with the primary hydrophobic partition.

This guide provides a self-validating troubleshooting protocol to resolve tailing, moving from chemical optimization to hardware verification.

Part 1: The Troubleshooting Workflow

Before altering your method, identify the root cause using this logic flow.

Troubleshooting_Workflow Start START: Peak Tailing > 1.5 Check_PH Step 1: Check Mobile Phase pH Start->Check_PH Is_Low Is pH < 3.0? Check_PH->Is_Low Add_Modifier Action: Add 0.1% TEA or Switch to TFA (0.05%) Is_Low->Add_Modifier No Check_Column Step 2: Evaluate Column Type Is_Low->Check_Column Yes Add_Modifier->Check_Column Is_BDS Is Column Base-Deactivated or Hybrid Particle? Check_Column->Is_BDS Change_Col Action: Switch to High-pH Stable or Charged Surface Hybrid (CSH) Is_BDS->Change_Col No (Type A Silica) Check_Load Step 3: Check Mass Load Is_BDS->Check_Load Yes Change_Col->Check_Load Dilute Action: Dilute Sample 1:10 Check_Load->Dilute Success Resolution: Tailing < 1.3 Dilute->Success

Figure 1: Decision tree for isolating the source of peak asymmetry in basic drug analysis.

Part 2: Technical FAQs & Solutions

Q1: Why does Procinolol tail significantly even on a "new" C18 column?

The Science: Procinolol is a secondary amine. On standard silica columns, up to 50% of surface silanols may remain unbonded (residual silanols) even after end-capping.

  • The Mechanism: At pH 3–7, Procinolol is positively charged. If the silica surface has any ionized silanols (

    
    ), they act as a cation exchanger. This "drag" effect causes the tail.
    
  • The Fix: You must suppress this interaction either by Charge Repulsion (lowering pH < 3.0 to protonate silanols) or Steric Blockade (adding a competing amine).[3]

Q2: Which mobile phase modifier is best for Procinolol?

Recommendation: For mass spectrometry (LC-MS), use Formic Acid . For UV detection, Triethylamine (TEA) or Phosphate Buffer is superior.

Comparative Analysis of Modifiers:

ModifierMechanism of ActionProsCons
Triethylamine (TEA) Silanol Blocker: Competes with Procinolol for active silanol sites.Most effective for peak symmetry (UV only).Incompatible with LC-MS (signal suppression). High pH drift risk.
Trifluoroacetic Acid (TFA) Ion Pairing: Forms neutral ion pair with the amine; Lowers pH.Excellent peak shape; Low pH suppresses silanols.Strong ion suppression in MS; Can retain on column (memory effects).
Formic Acid (0.1%) pH Control: Lowers pH to ~2.7.LC-MS friendly; Volatile.Weaker silanol suppression than TEA/TFA.
Phosphate Buffer (pH 2.5) pH Control: High ionic strength suppresses ion-exchange.Excellent UV transparency; Very robust.Non-volatile (No LC-MS); Precipitates in high % organic.
Q3: How do I implement the "TEA Protocol" correctly?

Adding TEA incorrectly can cause baseline noise or precipitation. Follow this specific protocol:

  • Preparation: Measure water for the aqueous phase.

  • Addition: Add 0.1% (v/v) Triethylamine to the water before adding any other buffer salts.

  • pH Adjustment: Adjust the pH to 3.0 ± 0.1 using Phosphoric Acid (

    
    ).
    
    • Critical Note: You must lower the pH.[4][5] TEA is basic; if you don't acidify, the high pH will dissolve the silica support of standard columns.

  • Equilibration: Flush the column with 20 column volumes. TEA binds slowly to silanols.

Q4: Is temperature control relevant for this separation?

Yes. Basic drugs like Procinolol often suffer from slow mass transfer kinetics at room temperature.

  • Experiment: Increase column temperature from 25°C to 40°C .

  • Result: This reduces mobile phase viscosity and improves the diffusion coefficient of the drug, often sharpening the peak and reducing the tail by 10–15% without changing chemistry.

Q5: I suspect "Column Overload." How do I verify this?

Tailing can be caused by saturating the Langmuir adsorption sites.

  • The Test: Inject your standard at 1/10th the concentration (or injection volume).

  • Interpretation:

    • If the peak becomes symmetrical (Tailing Factor approaches 1.0), you were overloading the column. Solution: Increase column diameter or decrease load.

    • If the tail persists at low concentration, the issue is chemical (silanols) or hardware (dead volume) .

Part 3: Advanced Mechanism Visualization

Understanding the competing interactions is vital for method development.[1][2]

Interaction_Mechanism cluster_0 Stationary Phase Surface Analyte Procinolol (Cation+) C18 C18 Ligand (Hydrophobic) Analyte->C18 Primary Retention (Desired) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Causes Tailing) TEA Triethylamine (Blocker) TEA->Silanol Blocks Site

Figure 2: The "Silanol Blocking" mechanism.[3][6] TEA (Green) preferentially binds to the Silanol (Yellow), preventing the Procinolol (Red) from getting "stuck" (Tailing).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • United States Pharmacopeia (USP). USP <621> Chromatography: System Suitability and Peak Asymmetry. (General guidance on tailing factor calculation).

  • Dolan, J. W. (2003). Peak Tailing and Column Aging. LCGC North America. (Authoritative guide on hardware vs. chemical tailing).

  • PubChem. Propranolol Hydrochloride (Structural Analog for pKa reference). National Library of Medicine.

Sources

Technical Support Center: Procinolol Hydrochloride Formulation Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Welcome to the technical support guide for Procinolol Hydrochloride . This document addresses the critical impact of pH on the stability and solubility of this aryloxypropanolamine beta-blocker.[1]

The Core Challenge: Procinolol HCl presents a classic formulation paradox common to secondary amine drugs:

  • Solubility is maximal at acidic pH (protonated form).[2][3][4][5]

  • Chemical Stability is also maximal at acidic pH (resistance to oxidation).[2][3][4][5]

  • Physiological Compatibility (for injection/ocular use) often demands neutral pH, where both solubility and oxidative stability are compromised.[2][3][4][5]

Chemical Structure Context: Procinolol consists of a 2-cyclopropylphenol moiety linked to an isopropylamino-2-propanol side chain via an ether bond.[2][3][4][5]

  • Vulnerable Point A (Oxidation): The secondary amine and the benzylic positions are susceptible to oxidative degradation, particularly in the free-base form (alkaline pH).

  • Vulnerable Point B (Precipitation): The pKa of the secondary amine is approximately 9.5 .[2][4] As pH approaches this value, the fraction of unionized free base increases, leading to rapid precipitation.[3][5]

Troubleshooting Guide: pH-Dependent Issues

Issue Type A: Physical Instability (Precipitation/Turbidity)[1][2][4][5]

Symptom: The formulation turns cloudy or crystals appear upon standing, particularly after pH adjustment or dilution.[2][3][4][5]

Probable CauseMechanismCorrective Action
pH too close to pKa At pH > 8.0, the concentration of the unionized free base increases logarithmically.[3][4] The intrinsic solubility of Procinolol free base is low.Maintain pH < 6.0 for high-concentration stocks. If physiological pH (7.[2][3][4][5]4) is required, ensure the concentration is below the intrinsic solubility limit (approx. < 1 mg/mL, verify experimentally).[5]
Salting Out High ionic strength (e.g., excessive NaCl or buffer salts) reduces the solubility of the salt form (Common Ion Effect).[2]Reduce buffer molarity (e.g., use 10–20 mM instead of 50 mM). Switch to buffers with different counter-ions (e.g., Acetate vs. Chloride).[2][3][4][5]
Issue Type B: Chemical Instability (Potency Loss/Impurities)

Symptom: HPLC shows loss of the main peak or appearance of new impurity peaks (RRT < 1.0 or > 1.0).[2][4]

Probable CauseMechanismCorrective Action
Alkaline pH (> 7.0) Oxidation: The free amine is more reactive than the protonated ammonium species.[2][3][4] High pH accelerates N-dealkylation and side-chain oxidation.[2][3][4][5]Target pH 3.0 – 4.0 for maximum shelf-life. If neutral pH is mandatory, add antioxidants (Sodium Metabisulfite or EDTA) and purge with Nitrogen.[2][3][4][5]
Extreme Acid (pH < 1) Ether Hydrolysis: While the ether linkage is robust, extreme acid + heat can cleave the ether bond or open the cyclopropyl ring.[2][4]Avoid strong mineral acids (HCl) for pH adjustment; use weak acids (Citric/Acetic).[2][3][4][5] Store refrigerated.
Photodegradation The aromatic ring absorbs UV light, leading to radical formation.[2][3][4]Use amber glassware. Wrap columns/reservoirs in foil during HPLC analysis.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing pH-related failures in Procinolol formulations.

Procinolol_Troubleshooting Start User Observation Obs_Cloudy Turbidity / Crystals Start->Obs_Cloudy Obs_HPLC Impurity / Potency Loss Start->Obs_HPLC Check_pH Check pH Obs_Cloudy->Check_pH Check_RRT Impurity RRT? Obs_HPLC->Check_RRT pH_High pH > 7.5? Check_pH->pH_High Action_Acidify Action: Lower pH (Target pH 3-5) pH_High->Action_Acidify Yes (Free Base Precip) Check_Conc Check Concentration pH_High->Check_Conc No (pH is low) Action_Dilute Action: Salting Out? Reduce Buffer Strength Check_Conc->Action_Dilute RRT_Ox Oxidation Products (N-dealkylation) Check_RRT->RRT_Ox Action_AntiOx Action: Add EDTA/Bisulfite Purge O2 RRT_Ox->Action_AntiOx Action_Buffer Action: Switch Buffer (Avoid Phosphate at pH > 7) RRT_Ox->Action_Buffer caption Figure 1: Diagnostic logic for Procinolol HCl stability issues.

Experimental Protocols (Self-Validating)

Protocol A: Determination of pH-Rate Profile

Objective: To empirically determine the pH of maximum stability (


) for your specific formulation matrix.[4][5]

Materials:

  • Buffer solutions (20 mM): pH 1.2 (HCl), pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).[2][3][4][5]

  • Procinolol HCl Stock (1 mg/mL).[2][3][4][5][6]

  • HPLC System (C18 Column, UV detection at 280 nm).[2][3][4][5]

Workflow:

  • Preparation: Dilute Procinolol stock 1:10 into each buffer solution (Final conc: 100 µg/mL).

  • Stress: Aliquot samples into amber vials. Incubate at 60°C (Accelerated condition).

  • Sampling: Withdraw samples at T=0, 24h, 48h, 72h, and 120h.

  • Quench: Immediately cool samples to 4°C and neutralize if necessary before injection.

  • Analysis: Plot

    
     vs. Time for each pH. Calculate the degradation rate constant (
    
    
    
    ) from the slope.[5]
  • Validation: The plot of

    
     vs. pH should yield a U-shaped or V-shaped curve.[2][3][4][5] The lowest point on this curve is your 
    
    
    
    .[2][3][4][5]
    • Expected Result: Stability is typically highest between pH 3.0 and 4.0.[2][3][4][5]

Protocol B: Forced Degradation (Oxidative Stress)

Objective: To confirm susceptibility to oxidation and validate the "Stability Indicating" nature of your HPLC method.

Workflow:

  • Prepare a 1 mg/mL solution of Procinolol HCl in water.[2][3][4][5]

  • Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubate at Room Temperature for 2–6 hours.

  • Critical Step: If no degradation is observed, increase temperature to 40°C. Note: Beta-blockers can be surprisingly resistant to peroxide alone; metal ions (Fe3+, Cu2+) often catalyze the reaction.[2][3][4][5]

  • Analysis: Inject onto HPLC.

    • Success Criteria: Resolution (> 1.5) between the parent peak and the major oxidative degradant (likely the N-desisopropyl derivative).

Frequently Asked Questions (FAQs)

Q1: Can I autoclave Procinolol Hydrochloride solutions?

  • Answer: generally, yes, if the pH is acidic (pH 3–5) and oxygen is excluded.[2][3][4][5] However, the cyclopropyl ring introduces a risk of ring-opening under high heat/pressure in acidic media that is not present in Propranolol.[3][5]

  • Recommendation: Sterile filtration (0.22 µm) is preferred over autoclaving to eliminate thermal stress risks.[2][3][4][5] If autoclaving is necessary, conduct a specific degradation study at 121°C for 15 mins.[2][3][4][5]

Q2: Why does my chromatogram show a "fronting" peak for Procinolol?

  • Answer: This is often a chromatography issue, not stability. Secondary amines interact strongly with residual silanols on C18 columns.[2][3][4][5]

  • Fix: Add a competitive base modifier to your mobile phase (e.g., 0.1% Triethylamine or Trifluoroacetic acid) or use a "base-deactivated" column.[2][3][4][5]

Q3: Is Procinolol light sensitive?

  • Answer: Yes. While it lacks the naphthalene ring of Propranolol, the phenoxy moiety is still UV-active. Photolysis can lead to radical generation and subsequent oxidation.[2][3][4][5] Always use amber glassware.[2][3][5]

References

  • Sigma-Aldrich. (n.d.).[2][3][4][5] (R)-(+)-Propranolol hydrochloride Product Information. (Used as structural analog reference for aryloxypropanolamine stability). Link

  • PubChem. (2023).[2][3][4][5] Propranolol Hydrochloride Compound Summary. National Library of Medicine.[2][3][4][5] (Source for pKa and solubility data of the class). Link[2][3][4][5]

  • Bilić, A., et al. (2023).[2][3][4][5] Mechanism of degradation and toxicity of intermediates...[7]. ResearchGate.[2][3][4][5] (Detailed oxidative pathways of beta-blockers). Link

  • TGA Australia. (2015).[2][3][4][5] Australian Public Assessment Report for Propranolol hydrochloride. (Regulatory stability data). Link[2][3][4][5]

(Note: Due to the scarcity of open-access literature specifically for "Procinolol," data regarding the pKa and general degradation pathways are extrapolated from the structurally homologous "Propranolol" [Class II Beta-Blocker] as per standard medicinal chemistry practices.)

Sources

Procinolol Hydrochloride LC-MS/MS Support Center: Troubleshooting & Interference Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the mass spectrometric detection of procinolol hydrochloride. As a beta-adrenergic blocking agent, procinolol is subject to significant analytical challenges in complex biological matrices. These challenges primarily stem from ion suppression and isobaric interferences[1]. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure robust and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Mechanistic Workflows & Pathways

To effectively troubleshoot, one must first understand the sample journey and the mechanisms of interference that dictate our experimental choices.

Workflow Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (TFA / Acetonitrile) Sample->Precipitation SPE Solid Phase Extraction (Clean Screen Cartridge) Precipitation->SPE Elution Elution & Reconstitution (0.1% Formic Acid) SPE->Elution LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Elution->LCMS

Procinolol LC-MS/MS Sample Preparation & Interference Mitigation Workflow.

MatrixEffect Coeluting Co-eluting Matrix (Phospholipids/Salts) Droplet ESI Droplet Surface Competition Coeluting->Droplet IonSuppression Ion Suppression of Procinolol Droplet->IonSuppression SignalLoss Decreased MS/MS Sensitivity & Accuracy IonSuppression->SignalLoss

Mechanism of Matrix Effect and Ion Suppression in ESI-MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing severe ion suppression when analyzing procinolol in plasma or urine?

Causality: Beta-blockers like procinolol contain a secondary amino group and a hydroxyl group on the adjacent carbon atom, making them highly basic and easily ionized in positive electrospray ionization (ESI+) mode[1]. However, ESI is notoriously susceptible to matrix effects. Endogenous components (such as phospholipids in plasma or high salt concentrations in urine) co-elute with the analyte and compete for charge and space on the surface of the ESI droplets. This competition prevents procinolol from efficiently transitioning into the gas phase, leading to severe ion suppression[1][2].

Solution: A simple protein precipitation (PPT) is insufficient for complex matrices. You must implement a selective extraction approach, such as Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges, to remove co-extractives[1]. Furthermore, incorporating a stable isotope-labeled internal standard (IS) is critical. Because the IS co-elutes exactly with procinolol, it experiences the exact same ion suppression, making the system self-validating when using the analyte-to-IS peak area ratio for quantification[3][4].

Q2: How do I distinguish procinolol from isobaric interferences or co-eluting beta-blockers?

Causality: Complex matrices often contain isobaric compounds or metabolites that share similar mass-to-charge (m/z) ratios. In suspect screening, relying solely on in silico predicted fragments can be misleading. For instance, in silico models might predict the cleavage of bonds within the benzene ring of procinolol, which is highly unlikely to occur under standard collision-induced dissociation (CID) in MS/MS[5].

Solution:

  • Chromatographic Resolution: Optimize your gradient elution using a sub-2 µm particle size column (e.g., BEH C18) to physically separate procinolol from structural isomers prior to ionization[5].

  • MRM Optimization: Manually interpret the spectra to select the two most intense and structurally relevant product ions for Multiple Reaction Monitoring (MRM) rather than relying on software predictions[5].

  • Alkaline pH Control: Since procinolol is a basic amine, adjusting the sample pH to an alkaline state (e.g., pH 9-11) during liquid-liquid extraction (LLE) or microextraction prevents dissociation, ensuring maximum extraction efficiency and selectivity away from acidic interferences[4][6].

Q3: What is the optimal sample preparation protocol to eliminate phospholipid interference?

Self-Validating Protocol: To ensure trustworthiness and high scientific integrity, use the following step-by-step methodology combining PPT and SPE. This protocol inherently validates recovery by allowing you to compare pre-extraction spiked samples against post-extraction spiked samples[3][6].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 200 µL of human plasma or urine into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with 20 µL of deuterated internal standard (e.g., Propranolol-d7 or Metoprolol-d7 at 50 ng/mL) to act as a normalizer for matrix effects[4].

  • Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to disrupt protein binding and precipitate plasma proteins[6].

  • Centrifugation: Vortex the mixture for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SPE Conditioning: Condition a mixed-mode polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Loading & Washing: Load the supernatant onto the SPE cartridge. Wash with 1 mL of 5% methanol in water to elute polar interferences, followed by an organic wash (1 mL of 100% methanol) to selectively remove phospholipids[1].

  • Elution: Elute procinolol using 1 mL of 5% ammonium hydroxide in methanol (this alkaline condition disrupts the cation exchange interaction).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) for injection[3].

Quantitative Data & Method Validation

To ensure the highest scientific integrity, quantitative parameters must be strictly monitored. Below are the summarized tables for typical MS parameters and validation metrics for beta-blocker analysis in biological matrices.

Table 1: Typical LC-MS/MS Parameters for Procinolol and Internal Standards

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)ESI Mode
Procinolol 250.2 *116.1 *74.1 *20 - 25Positive (+)
Metoprolol-d7 (IS) 275.2123.181.122Positive (+)
Propranolol-d7 (IS) 267.2123.179.120Positive (+)

*Note: Exact m/z values depend on the specific adducts and high-resolution instrument calibration. Procinolol's nominal mass is ~249.1 Da, yielding an [M+H]+ of ~250.2.

Table 2: Acceptable Validation Metrics for Matrix Effect & Recovery[1][3][4]

ParameterTarget RangeCausality / Significance
Matrix Effect (ME) 80% - 120% (±20%)Evaluates ion suppression/enhancement. Values <80% indicate significant suppression by co-eluting phospholipids[4].
Extraction Recovery > 75%Ensures the sample prep method (e.g., SPE) efficiently extracts the analyte without loss[1].
Precision (RSD%) < 15% (< 20% at LLOQ)Validates the reproducibility of the method across intra- and inter-day runs[3].
Accuracy (RE%) ± 15% (± 20% at LLOQ)Confirms the closeness of the measured concentration to the true theoretical concentration[4].

References

  • Determination of Some β-Blockers and β2-Agonists in Plasma and Urine Using Liquid Chromatography–tandem Mass Spectrometry and Solid Phase Extraction. Oxford Academic.
  • Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. MDPI.
  • High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening. PMC.
  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science.
  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PMC.

Sources

Optimizing incubation times for procinolol hydrochloride receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Molecular Pharmacology. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables involved in optimizing radioligand binding assays for procinolol hydrochloride , a potent


-adrenergic receptor (

-AR) antagonist.

Because procinolol exhibits high affinity for the


-AR (

)[1], achieving true equilibrium requires precise control over incubation times. Failure to optimize these parameters will result in kinetically driven artifacts, underestimating the compound's true binding affinity[2].

I. Quantitative Assay Parameters

To establish a baseline for your experimental design, the following table summarizes the optimized quantitative parameters required for a reliable procinolol competitive binding assay.

ParameterRecommended ValueCausality / Rationale
Target Receptor

-Adrenergic Receptor
Primary target for procinolol binding and displacement assays.
Procinolol

~0.389 nMHigh-affinity antagonist; requires low radioligand concentrations to avoid ligand depletion[1].
Incubation Temperature 25°C (Room Temp)Balances kinetic speed (reaching equilibrium faster) with receptor stability[3].
Incubation Time 60 - 120 minutesEnsures the reaction exceeds

of the dissociation phase for true equilibrium[2].
Membrane Protein 10 - 25 µ g/well Ensures specific binding is detectable while keeping total binding < 10% of added radioligand[3].

II. Self-Validating Experimental Protocol

The following methodology outlines a competitive radioligand binding assay designed to determine the


 of procinolol hydrochloride against 

dihydroalprenolol (

DHA). Every phase includes a built-in validation step to ensure data integrity.

G N1 1. Membrane Preparation (β-AR Expression) N2 2. Reaction Assembly (Receptor + [3H]DHA + Procinolol) N1->N2 N3 3. Equilibrium Incubation (Time & Temp Optimized) N2->N3 N4 4. Rapid Filtration (Separation of Bound/Free) N3->N4 N5 5. Scintillation Counting (Quantification) N4->N5

Caption: Workflow for Procinolol Hydrochloride Competitive Radioligand Binding Assay.

Step 1: Reagent & Membrane Preparation
  • Action : Thaw

    
    -AR expressing membrane preparations on ice. Dilute in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
    
  • Causality : MgCl2 stabilizes the receptor-G-protein complex, while EDTA inhibits metalloproteases that degrade the receptor during extended incubations[4].

  • Self-Validation : Perform a rapid BCA protein assay to confirm the working concentration is exactly 25 µ g/well before proceeding.

Step 2: Reaction Assembly
  • Action : In a 96-well low-binding plate, combine 50 µL of Procinolol (serial dilutions), 50 µL of

    
    DHA (fixed concentration at its 
    
    
    
    ), and 100 µL of membrane suspension[3].
  • Causality : Adding the membrane last initiates the reaction simultaneously across all wells, preventing staggered kinetic start times.

  • Self-Validation : Reserve 3 wells for "Total Counts" (TC) by directly pipetting 50 µL of

    
    DHA into scintillation vials without filtration. This verifies the exact nanomolar concentration of the radioligand added.
    
Step 3: Equilibrium Incubation
  • Action : Seal the plate and incubate at 25°C with gentle shaking for 90 minutes.

  • Causality : Procinolol has a high affinity (

    
     ~0.389 nM)[1]. High-affinity ligands possess slow dissociation rates (
    
    
    
    ). The 90-minute window ensures the system surpasses the
    
    
    dissociation threshold required for true equilibrium[2].
  • Self-Validation : Include a parallel "time-course" control well set (stopped at 30, 60, 90, and 120 mins) to empirically prove that specific binding has plateaued at 90 minutes.

Step 4: Rapid Filtration & Washing
  • Action : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Causality : PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged procinolol hydrochloride. Ice-cold buffer drops the kinetic energy of the system instantly, reducing

    
     to near zero and preventing the loss of specifically bound ligand during the wash[3].
    
  • Self-Validation : Include "Blank" wells (buffer + radioligand, no membranes) to confirm that filter-driven non-specific binding is < 1% of Total Counts.

Step 5: Scintillation Counting
  • Action : Dry the filters, add scintillation cocktail, and count disintegrations per minute (DPM) using a microplate scintillation counter.

III. Troubleshooting & FAQs: Incubation Dynamics

G Temp Temperature (e.g., 4°C vs 25°C) Kin Kinetics (kon, koff rates) Temp->Kin Increases rate Deg Receptor Stability (Proteolysis Risk) Temp->Deg Increases risk Time Optimal Incubation Time (> 5 x t1/2) Kin->Time Dictates minimum Deg->Time Dictates maximum Eq True Equilibrium (Accurate Ki / Kd) Time->Eq Ensures

Caption: Logical dependencies between temperature, kinetics, and optimal incubation time.

Q1: How do I determine the absolute minimum incubation time for procinolol competition assays? A1: The minimum incubation time is dictated by the dissociation rate constant (


) of the slowest-binding ligand in your system. As a strict rule, equilibrium is only achieved when the incubation time exceeds 

of the dissociation reaction[2]. Because procinolol is a high-affinity antagonist, its

is relatively slow. We recommend running an initial association kinetic experiment to calculate

, but a fail-safe starting point at 25°C is 90 minutes.

Q2: My specific binding peaks at 45 minutes but degrades significantly by 120 minutes. What is happening? A2: This is a classic signature of receptor proteolysis. While you are waiting for the radioligand to reach equilibrium, endogenous metalloproteases in the membrane preparation are degrading the


-AR[4].
Solution: Ensure your binding buffer contains a robust protease inhibitor cocktail (e.g., 1 mM EDTA, 0.1 mM PMSF). If degradation persists, lower the incubation temperature to 15°C, though you must proportionally extend the incubation time to compensate for the slower kinetics.

Q3: Why does my calculated


 for procinolol shift depending on how long I incubate the plate? 
A3:  If your calculated affinity (

) is shifting, your assay has not reached true equilibrium. Failure to attain equilibrium in saturation or competition binding studies leads to an overestimated

(appearing as lower affinity)[2]. The assay is kinetically driven rather than thermodynamically driven at earlier time points. Always ensure the binding curve has completely plateaued before terminating the assay.

Q4: Can I shorten the incubation time by increasing the temperature to 37°C? A4: While increasing the temperature to 37°C will increase the association rate (


) and help you reach equilibrium faster, it introduces severe thermodynamic trade-offs. Higher temperatures exponentially increase the dissociation rate (

) during the washing step and accelerate receptor degradation[3]. For

-adrenergic assays, 25°C is the optimal compromise between kinetic speed and assay stability.

IV. References

1.[3] Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC Source: nih.gov URL:

2.[1] Title: BindingDB BDBM50421724 PROCINOLOL::SD-2124-01 Source: bindingdb.org URL:

3.[2] Title: Ligand binding assays at equilibrium: validation and interpretation - PMC Source: nih.gov URL:

4.[4] Title: Full article: Functional reconstitution of β2-adrenergic receptors utilizing self-assembling Nanodisc technology Source: tandfonline.com URL:

Sources

Technical Support Center: Procinolol Hydrochloride Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Procinolol Hydrochloride (CAS: 27325-36-6). As an aryloxypropanolamine


-adrenergic receptor antagonist, procinolol presents unique analytical challenges during stability-indicating method development and impurity profiling.

This guide is designed for researchers and drug development professionals. It synthesizes structural causality with field-proven analytical strategies to help you troubleshoot forced degradation studies, resolve elusive impurities, and validate your chromatographic methods.

Part 1: Structural & Mechanistic Insights

To effectively troubleshoot procinolol, one must understand the causality behind its degradation. Procinolol [1-(2-cyclopropylphenoxy)-3-(isopropylamino)propan-2-ol] contains three critical functional domains that dictate its stability profile:

  • The Aryloxy Ether Linkage: While generally stable under ambient conditions, this ether bond is highly susceptible to radical-initiated oxidative cleavage and extreme hydrolytic stress.

  • The Secondary Amine: The isopropylamino group is prone to oxidative N-dealkylation and N-oxidation.

  • The Chiral Center: The hydroxyl-bearing carbon at the C2 position of the propanolamine chain necessitates specialized chiral stationary phases for enantiomeric resolution.

When subjected to oxidative stress (e.g., peroxides or free radicals), aryloxypropanolamines undergo a well-documented degradation pathway resulting in the cleavage of the aromatic ether. This yields 2-cyclopropylphenol and an aliphatic diol fragment (3-isopropylamino-1,2-propanediol). Because the aliphatic diol lacks a UV chromophore, it is frequently missed by standard RP-HPLC-UV methods, leading to mass balance failures during stress testing. Understanding this [2] is critical for designing self-validating analytical systems.

Part 2: Troubleshooting FAQs

Q1: During forced degradation with 3%


, my mass balance drops to 80%, but no new major peaks appear on my UV chromatogram (220 nm). Where is the degraded API? 
A:  You are likely experiencing radical-initiated ether cleavage. This pathway splits procinolol into 2-cyclopropylphenol (which may elute late or volatilize) and 3-isopropylamino-1,2-propanediol. The latter is a highly polar, non-chromophoric aliphatic diol. It elutes in the void volume of standard C18 columns and is invisible to UV detection.
Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to capture and quantify this polar fragment.

Q2: I am detecting a +16 Da mass shift in my stability samples. Is this an epoxide synthesis impurity or an N-oxide degradant? A: A +16 Da shift can indicate either an unreacted epoxide intermediate from the synthesis process or an N-oxide degradation product formed at the secondary amine. Solution: Examine the retention time. N-oxides are significantly more polar than the parent procinolol and will elute earlier on a reversed-phase column. Conversely, epoxide intermediates are lipophilic and will elute later. MS/MS fragmentation will also differentiate them: the N-oxide will readily lose oxygen (-16 Da) during collision-induced dissociation (CID).

Q3: How do I resolve the (R)- and (S)-enantiomers of procinolol for chiral purity testing? A: Like most


-blockers, procinolol is synthesized as a racemate. To resolve the enantiomers, you must use a Chiral Stationary Phase (CSP). Derivatized polysaccharide columns (e.g., Chiralcel OD-H or Chiralpak AD-H) operating under normal phase or Supercritical Fluid Chromatography (SFC) conditions provide the best resolution. The addition of 0.1% diethylamine (DEA) to the mobile phase is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols. For more details, refer to standard protocols for the  [3].

Q4: I am seeing a highly lipophilic, late-eluting impurity in my API batch. What is the likely structure? A: This is almost certainly a bis-alkylated tertiary amine impurity. During the manufacturing process (typically involving the reaction of an epoxide intermediate with isopropylamine), an excess of the epoxide can react with the newly formed secondary amine of procinolol, creating a bulky, highly lipophilic dimer-like structure.

Part 3: Experimental Protocols

Protocol A: Self-Validating Forced Degradation Workflow

This protocol incorporates a mandatory mass balance check to ensure analytical trustworthiness. If mass balance fails, the system automatically flags the need for orthogonal detection.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of Procinolol HCl in a 50:50 Water:Acetonitrile diluent.

  • Stress Conditions:

    • Oxidative: Add

      
       to a final concentration of 3%. Incubate at 25°C for 24 hours.
      
    • Acidic: Add 0.1 N HCl. Heat at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt-hours/m² UV light (ICH Q1B compliant).

  • Neutralization (Critical): Neutralize acidic and basic samples to pH 7.0 using equimolar NaOH or HCl prior to injection to prevent stationary phase hydrolysis.

  • Chromatographic Analysis: Inject samples onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient of 0.1% TFA in water and acetonitrile.

  • Mass Balance Validation: Calculate the sum of the peak areas (Parent + Degradants).

    • Validation Rule: If Total Area < 95% of the unstressed control, the assay is invalid for stability indication. Proceed immediately to Protocol B.

Protocol B: HILIC-CAD Method for Non-Chromophoric Polar Degradants

Use this method when Protocol A fails the mass balance validation due to oxidative ether cleavage.

  • Column Selection: Install a Penta-HILIC column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: Start at 90% B (highly organic to retain polar analytes). Hold for 2 minutes, then ramp to 60% B over 15 minutes.

  • Detector Configuration (CAD): Set the Charged Aerosol Detector evaporator temperature to 35°C. Ensure the data collection rate is at least 10 Hz.

Part 4: Data Presentation

Table 1: Summary of Procinolol Impurities and Degradation Products

Impurity ClassificationChemical Description / NameFormation MechanismExpected Mass Shift (

Da)
Recommended Analytical Strategy
Synthesis Byproduct 2-CyclopropylphenolUnreacted starting material or hydrolytic ether cleavage.-115 DaRP-HPLC-UV (Late eluting)
Synthesis Byproduct Bis-alkylated ProcinololReaction of two epoxide equivalents with one isopropylamine.+233 DaRP-HPLC-UV (Highly lipophilic)
Degradation Product Procinolol N-oxideOxidative stress targeting the secondary amine.+16 DaLC-MS/MS (Early eluting)
Degradation Product 3-isopropylamino-1,2-propanediolRadical-initiated cleavage of the aryloxy ether linkage.-116 DaHILIC-CAD (No UV absorbance)

Part 5: Visualizations

G Procinolol Procinolol Hydrochloride (Aryloxypropanolamine) Oxidation Oxidative Stress (e.g., H2O2, Radicals) Procinolol->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Procinolol->Hydrolysis Synthesis Synthesis Byproducts (Epichlorohydrin Route) Procinolol->Synthesis Manufacturing NOxide N-Oxide Impurity (+16 Da) Oxidation->NOxide Amine Oxidation Cleavage Ether Cleavage (Aliphatic Diol) Oxidation->Cleavage Radical Cleavage Hydrolysis->Cleavage Phenol 2-Cyclopropylphenol Hydrolysis->Phenol Ether Cleavage BisAlkyl Bis-alkylated Impurity (Tertiary Amine) Synthesis->BisAlkyl Excess Epoxide

Procinolol Hydrochloride Degradation and Impurity Pathways.

HPLC Problem Unidentified Peak in HPLC Polar Early Eluting / Polar (No UV Absorbance) Problem->Polar Mass16 Mass Shift +16 Da (Isobaric to Epoxide) Problem->Mass16 Late Late Eluting (Highly Lipophilic) Problem->Late Action1 Switch to HILIC-CAD Quantify Aliphatic Diol Polar->Action1 Action2 Check MS/MS Confirm N-Oxide Mass16->Action2 Action3 Increase Organic Modifier Check Bis-alkylation Late->Action3

HPLC Troubleshooting Decision Tree for Procinolol Impurities.

Part 6: References

  • Procinolol | C15H23NO2 | CID 71707 Source: PubChem, National Library of Medicine URL:[Link][1]

  • Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD Source: Journal of Pharmaceutical Analysis (PubMed Central) URL:[Link][2]

  • Progress in the Enantioseparation of

    
    -Blockers by Chromatographic Methods 
    Source: Molecules (PubMed Central)
    URL:[Link][3]
    

Sources

Preventing precipitation of procinolol hydrochloride in high-concentration stocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. Procinolol is a potent beta-adrenergic receptor antagonist. Because it is formulated as a hydrochloride (HCl) salt, it exhibits specific thermodynamic and kinetic solubility constraints in both organic solvents (like DMSO) and aqueous physiological buffers.

Precipitation in high-concentration stocks is a critical failure point that compromises assay reproducibility, alters effective dosing, and introduces optical artifacts in screening platforms. This guide provides a mechanistic breakdown of why precipitation occurs and delivers self-validating protocols to ensure complete solubility.

Part 1: Mechanistic Troubleshooting Guide

Issue A: Precipitation in Organic (DMSO) Stocks

The Causality: Dimethyl sulfoxide (DMSO) is an exceptional solvent for small molecules, but it is highly hygroscopic. When high-concentration stocks (e.g., 10–30 mM) are exposed to the air, they rapidly absorb atmospheric moisture. As the water fraction in the DMSO increases, the dielectric constant of the solvent mixture changes. While the HCl salt moiety has aqueous solubility, the hydrophobic bulk of the procinolol molecule loses its solvation shell, leading to nucleation and precipitation (1)[1]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients; as the solvent freezes, the solute is excluded from the forming crystal lattice, pushing the local concentration beyond the thermodynamic solubility limit.

The Solution: Utilize strictly anhydrous DMSO (≥99.9% purity) and prepare single-use aliquots to bypass freeze-thaw-induced nucleation.

Issue B: Precipitation Upon Aqueous Dilution (The Common Ion Effect)

The Causality: A frequent and critical error is diluting procinolol hydrochloride directly into phosphate-buffered saline (PBS) or other high-chloride physiological media. PBS contains approximately 137 mM NaCl. According to Le Chatelier's principle, introducing a hydrochloride salt into a solution already saturated with chloride ions triggers the common ion effect (2)[2]. The massive excess of Cl⁻ forces the dissociation equilibrium (


) to the left. This drastically reduces the solubility of the salt, causing immediate crystallization and precipitation (3)[3]. Additionally, rapid transitions from organic to aqueous phases can cause "solvent shock," where the organic material crashes out before it can disperse (4)[4].

The Solution: Perform initial serial dilutions in pure DMSO, followed by a stepwise dilution into a low-chloride or chloride-free buffer (e.g., HEPES, Tris, or pure water) before final introduction into the assay medium.

Part 2: Quantitative Data Summaries

The following table outlines the optimal physicochemical parameters for handling procinolol hydrochloride to prevent precipitation.

ParameterRecommended Condition / ValueMechanistic Rationale
Max DMSO Stock Concentration 10 mM – 20 mMPrevents supersaturation and minimizes the risk of precipitation upon minor moisture ingress[1].
Final Assay DMSO Concentration ≤ 0.1% - 0.5%Maintains cell viability while keeping the hydrophobic core of the compound solvated[1].
Aqueous Buffer Selection Low-chloride buffers (HEPES, Tris)Avoids the common ion effect associated with high NaCl buffers like PBS[2].
Storage Temperature -80°C (Long-term)Halts thermodynamic degradation and minimizes solvent evaporation[1].
Freeze-Thaw Cycles 0 (Use single-use aliquots)Prevents localized solute concentration during the freezing phase, which triggers nucleation[1].

Part 3: Step-by-Step Methodologies

Protocol 1: Preparation of a Self-Validating Anhydrous DMSO Stock (10 mM)

This protocol ensures the creation of a moisture-free, thermodynamically stable organic stock.

  • Equilibration: Allow the lyophilized procinolol hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Validation Checkpoint: The vial exterior must be completely dry. This prevents the condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the required mass of procinolol HCl using a calibrated analytical balance in a low-humidity environment.

  • Solvent Addition: In a dry, sterile microcentrifuge tube, add the calculated volume of high-purity, anhydrous DMSO (stored under argon/nitrogen).

  • Dissolution: Vortex gently. If dissolution is incomplete, sonicate in a water bath at 37°C for 2-5 minutes.

    • Validation Checkpoint: Perform a visual inspection against a dark background. The solution must be completely clear with no Tyndall effect (light scattering caused by micro-precipitates).

  • Aliquoting: Immediately divide the stock into 10-20 µL single-use aliquots in tightly sealed tubes and transfer to -80°C[1].

Protocol 2: Stepwise Aqueous Dilution to Prevent "Salting Out"

This protocol mitigates the common ion effect and solvent shock during aqueous transitions.

  • Intermediate Organic Dilution: Dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) using pure DMSO[4].

    • Validation Checkpoint: The solution remains clear, confirming solubility at an intermediate state before the aqueous transition.

  • Aqueous Transition: Slowly add the intermediate stock dropwise to a vigorously vortexed low-chloride buffer (e.g., 10 mM HEPES, pH 7.4) to reach a 10x working concentration.

    • Validation Checkpoint: Rapid mechanical mixing prevents localized high concentrations of the drug at the solvent interface, ensuring immediate dispersion.

  • Final Assay Addition: Add the 10x aqueous solution to the final cell culture medium or assay buffer to achieve the 1x final concentration.

Part 4: Troubleshooting Workflow

Troubleshooting A Precipitation in Procinolol HCl Stock B Identify Solvent Phase A->B C Organic (DMSO) B->C D Aqueous (Buffer) B->D E Moisture Ingress or Freeze-Thaw? C->E F High Chloride Buffer (e.g., PBS)? D->F G Use Anhydrous DMSO & Single-Use Aliquots E->G H Use Low-Chloride Buffer & Stepwise Dilution F->H

Logical workflow for diagnosing and resolving procinolol hydrochloride precipitation.

Part 5: Frequently Asked Questions (FAQs)

Q: I diluted my 10 mM procinolol HCl stock 1:1000 directly into PBS and it turned cloudy immediately. What happened? A: You experienced a combination of "solvent shock" and the common ion effect. PBS contains high levels of chloride ions (~137 mM). Because procinolol is a hydrochloride salt, the high ambient chloride concentration suppresses its ionization, forcing the solid salt to precipitate out of solution (5)[5]. Furthermore, the rapid shift from 100% DMSO to an aqueous environment causes the hydrophobic portions of the molecule to aggregate[4]. Always perform intermediate dilutions in DMSO and consider using a chloride-free buffer for the initial aqueous transition.

Q: Can I just heat my precipitated DMSO stock to redissolve it? A: Yes, gently warming the stock to 37°C and sonicating can often redissolve the precipitate[1]. However, if the precipitation was caused by significant moisture absorption over time, it will likely precipitate again upon cooling to room temperature. It is highly recommended to discard compromised stocks if quantitative accuracy in your downstream assay is critical.

Q: Does the pH of the aqueous buffer matter for a hydrochloride salt? A: Absolutely. Procinolol is a weak base formulated as an acidic salt. If the pH of your aqueous buffer is too high (alkaline), it will deprotonate the procinolol, converting it from the more soluble ionized form into the highly insoluble free base. Maintain the buffer pH within a physiological or slightly acidic range to ensure the molecule remains protonated and soluble.

References

  • BYJU'S - Common ion effect. Available at:[Link]

  • CK-12 Foundation - Common Ion Effect on Solubility of Ionic Salts. Available at: [Link]

  • Wikipedia - Common-ion effect. Available at:[Link]

Sources

Troubleshooting low bioavailability of procinolol hydrochloride in in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Subject: Troubleshooting Low Bioavailability of Procinolol Hydrochloride in In Vivo Studies Ticket ID: ADME-PK-PRO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Procinolol hydrochloride is a lipophilic beta-adrenergic receptor antagonist (aryloxypropanolamine class). While the hydrochloride salt form improves initial aqueous solubility, low systemic bioavailability in in vivo models is a multifactorial challenge common to this chemical class.

The "low bioavailability" phenotype generally stems from two distinct failure modes:

  • The Solubility Paradox: The HCl salt dissolves in the stomach (pH 1.2) but the free base precipitates in the small intestine (pH 6.8), limiting absorption.

  • The Metabolic Firewall: High membrane permeability leads to rapid uptake, but extensive first-pass metabolism (hepatic extraction) prevents the drug from reaching systemic circulation.

This guide provides a structured troubleshooting workflow to isolate and resolve these variables.

Module 1: Physicochemical & Formulation Troubleshooting

Diagnosis: Is your drug precipitating before it can be absorbed?

Although you are dosing the hydrochloride salt, the in vivo environment dictates the drug's state. Procinolol is a weak base (estimated pKa ~9.5). In the acidic environment of the stomach, it is ionized and soluble. However, as it transitions to the duodenum (pH 6.5–6.8), it de-protonates into its lipophilic free-base form.

The "Spring and Parachute" Failure:

  • The Spring: The HCl salt provides high initial supersaturation in the stomach.

  • The Failure: Upon entering the intestine, the drug crashes out of solution (precipitates) because the "parachute" (formulation stabilizers) is missing.

Troubleshooting Protocol: The Biorelevant Dissolution Stress Test

Do not rely on standard USP dissolution buffers. You must mimic the pH transition.

StepActionTechnical Rationale
1 Measure Thermodynamic Solubility Determine saturation solubility of the free base at pH 6.8. If it is < 50 µg/mL, precipitation is the likely culprit.
2 Perform Two-Stage Dissolution Stage 1: Incubate dose in SGF (Simulated Gastric Fluid, pH 1.2) for 30 mins.Stage 2: Add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) to shift pH to 6.8.
3 Quantify Precipitation Measure dissolved concentration at 5, 15, and 30 mins after pH shift. A rapid drop >50% indicates precipitation.

Solution: If precipitation is confirmed, switch to a formulation containing precipitation inhibitors (e.g., HPMC-AS, PVPVA) or lipid-based systems (SEDDS) to maintain the drug in a supersaturated state.

Module 2: Metabolic Stability & First-Pass Effect

Diagnosis: Is the liver destroying the drug before it reaches the heart?

Procinolol, like its analog propranolol, is a high-clearance drug. It is likely a substrate for CYP2D6 (and potentially CYP1A2). If your compound has high permeability but low oral bioavailability (


), the cause is almost certainly High Hepatic Extraction (

)
.
Troubleshooting Protocol: The Route-Switch Validation

To distinguish between poor absorption and high metabolism, you must bypass the liver.

Experiment: Compare PK parameters across three cohorts (n=3 rats/group).

  • Cohort A: Oral Gavage (PO) – Subject to Gut + Liver metabolism.

  • Cohort B: Intravenous (IV) – Bypasses absorption; subject to systemic clearance.

  • Cohort C (Critical): Intra-peritoneal (IP) – Enters portal vein (Liver) but bypasses Gut lumen.

Data Interpretation Matrix:

ObservationDiagnosisRemediation Strategy
Low PO, High IV High First-Pass Effect or Poor Absorption.Calculate Absolute Bioavailability (

).
Low PO, High IP Gut Wall Metabolism or Solubility Issue .The liver is not the primary killer; the gut wall (CYP3A4) or precipitation is the problem.
Low PO, Low IP High Hepatic Extraction .The liver is scrubbing the drug. You need a prodrug or a different route (e.g., sublingual).

Visualization: The Metabolic Barrier

MetabolicPathways Dose Oral Dose (Procinolol HCl) Stomach Stomach (pH 1.2) Solubilized Dose->Stomach Intestine Intestine (pH 6.8) Risk: Precipitation Stomach->Intestine Transit Enterocyte Gut Wall (CYP Metabolism) Intestine->Enterocyte Permeability Feces Excreted Solid Intestine->Feces Precipitation PortalVein Portal Vein Enterocyte->PortalVein Fraction Absorbed Metabolite1 Inactive Metabolites Enterocyte->Metabolite1 Gut Metabolism Liver Liver (First-Pass Extraction) PortalVein->Liver Systemic Systemic Circulation (Bioavailability) Liver->Systemic Fraction Escaped (F) Metabolite2 Inactive Metabolites Liver->Metabolite2 Hepatic Clearance

Figure 1: The fate of Procinolol HCl. Red nodes indicate critical failure points (Precipitation in the intestine or Extraction in the liver).

Module 3: Experimental Artifacts (Bioanalytical)

Diagnosis: Is the drug sticking to your tools?

Lipophilic amines like Procinolol are notorious for Non-Specific Binding (NSB) to plastics and Ion Suppression in LC-MS/MS.

Checklist:

  • Dosing Solution Analysis: Did you analyze the dosing formulation after passing it through the gavage needle?

    • Risk:[1] The drug may adsorb to the plastic syringe or catheter, reducing the actual dose delivered.

  • Blood Collection: Are you using serum or plasma?

    • Risk:[1] Procinolol binds heavily to Alpha-1 Acid Glycoprotein (AAG). If you use serum separator tubes with gel, the lipophilic drug may partition into the gel. Use K2EDTA tubes only.

  • LC-MS/MS Matrix Effect:

    • Risk:[1] Endogenous phospholipids can suppress the ionization of Procinolol.

    • Test: Perform a post-column infusion. Inject a blank plasma extract while infusing a steady stream of Procinolol. Look for "dips" in the baseline at the retention time.

Frequently Asked Questions (FAQs)

Q: Can I increase bioavailability by increasing the dose? A: Possibly, but with caveats. Beta-blocker metabolism (CYP2D6) is saturable. Increasing the dose might saturate the enzymes, leading to a non-linear (disproportionate) increase in bioavailability. However, this is not a scalable strategy for clinical development as it increases toxicity risks.

Q: Why does the IV group show a very short half-life? A: This confirms High Hepatic Clearance. If the liver blood flow is the rate-limiting step (perfusion-limited clearance), the drug is cleared as fast as blood can be delivered to the liver. This is characteristic of lipophilic beta-blockers.

Q: Should I use a co-solvent like DMSO? A: For early PK studies, yes. A formulation of 5% DMSO / 10% Solutol HS15 / 85% Water can help keep the free base in solution during the intestinal transit, helping you distinguish between "solubility failure" and "metabolic failure."

References

  • Lennernäs, H. (2014). "Animal data: The holy grail in drug absorption modeling?" Molecular Pharmaceutics. Link

    • Context: Discusses the correlation between rat and human permeability and the impact of first-pass metabolism.
  • Sugano, K. (2010). "Introduction to Computational Oral Absorption Simulation." Springer. Link

    • Context: mechanistic explanation of the "Spring and Parachute" theory for weak bases like Procinolol HCl.
  • Benet, L. Z., & Wu, C. Y. (2016). "The essentials of disposition: hang on to your hat." Clinical Pharmacology & Therapeutics. Link

    • Context: Definitive guide on distinguishing between permeability-limited and metabolism-limited bioavailability (BDDCS Classific
  • PubChem Compound Summary for CID 62882: Propranolol Hydrochloride . National Center for Biotechnology Information (2025). Link

    • Context: Provides physicochemical properties (pKa, Solubility) for the structural analog Propranolol, which serves as the reference standard for Procinolol behavior.

Sources

Validation & Comparative

A Researcher's Guide to Comparing Beta-Blocker Binding Affinity: The Case of Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide was initially designed to compare the binding affinity of procinolol hydrochloride and propranolol hydrochloride. However, a comprehensive search of the scientific literature and chemical databases did not yield any peer-reviewed data for a compound named "procinolol hydrochloride." It is plausible that this name is a lesser-known synonym, a proprietary name not widely cited in research literature, or a potential misspelling of propranolol.

Therefore, this guide has been repurposed to provide a detailed framework for comparing the binding affinities of beta-adrenergic receptor antagonists, using the well-characterized and clinically significant compound, propranolol , as a primary example. The methodologies, data interpretation, and scientific rationale presented herein can be applied to compare any two beta-blockers, should data for an alternative compound become available.

Introduction: The Significance of Binding Affinity in Beta-Blocker Efficacy

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2][3] Their therapeutic effect is primarily mediated by their ability to bind to beta-adrenergic receptors (β-ARs), thereby competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine.[1][4] This blockade attenuates the downstream signaling pathways responsible for increasing heart rate, myocardial contractility, and blood pressure.[5]

The binding affinity of a drug for its receptor is a critical determinant of its potency and duration of action. It is a measure of the strength of the interaction between the drug molecule and the receptor's binding site. A higher binding affinity translates to a lower concentration of the drug required to occupy a significant number of receptors and elicit a therapeutic effect. In this guide, we will delve into the experimental determination and interpretation of the binding affinity of propranolol, a non-selective beta-blocker, for β1- and β2-adrenergic receptors.

Propranolol Hydrochloride: A Non-Selective Beta-Adrenergic Antagonist

Propranolol is a competitive, non-selective beta-blocker, meaning it exhibits affinity for both β1 and β2 adrenergic receptors.[1][6] The S(-)-enantiomer of propranolol is known to have approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.[6][7] It is a lipophilic compound, which allows it to cross the blood-brain barrier, leading to both peripheral and central nervous system effects.[1]

Chemical Structure of Propranolol

Caption: Chemical structure of propranolol.

Experimental Determination of Binding Affinity

The binding affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Two primary methods for determining these constants are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions.[8][9] These assays involve the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope like ³H or ¹²⁵I) that binds to the receptor of interest.

This protocol outlines the steps to determine the Ki of an unlabeled compound (the "competitor," e.g., propranolol) by measuring its ability to displace a known radioligand from the target receptor.

Objective: To determine the binding affinity (Ki) of propranolol for β1- and β2-adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cells or tissues expressing the target β-adrenergic receptor subtype (e.g., CHO or HEK293 cells transfected with the human β1- or β2-AR gene).

  • Radioligand: A high-affinity radiolabeled antagonist for β-ARs, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).

  • Competitor: Unlabeled propranolol hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM propranolol) to determine the amount of radioligand that binds non-specifically to the cell membranes or filter.

  • Assay Buffer: A buffer that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters that can trap cell membranes.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a series of tubes or a 96-well plate, add a constant amount of the membrane preparation.

    • Add increasing concentrations of the unlabeled competitor (propranolol).

    • Add a constant, low concentration of the radioligand (typically at or below its Kd value).

    • For total binding tubes, add only the membrane preparation and radioligand.

    • For non-specific binding tubes, add the membrane preparation, radioligand, and a saturating concentration of the non-labeled ligand.

  • Incubation:

    • Incubate the assay mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding (CPM from tubes with excess unlabeled ligand) from the total binding (CPM from tubes with no competitor).

    • Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis receptor_source Receptor Source (e.g., Cell Membranes) incubation Incubate to Reach Equilibrium receptor_source->incubation radioligand Radioligand (e.g., [³H]-DHA) radioligand->incubation competitor Unlabeled Competitor (Propranolol) competitor->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[1][10][11] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the "ligand," which in this context is the receptor) is immobilized.

Objective: To determine the association (kon) and dissociation (koff) rates, and the dissociation constant (Kd), for the binding of propranolol to a β-adrenergic receptor.

Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: A chip suitable for immobilizing membrane proteins (e.g., a CM5 chip for amine coupling or a sensor chip designed for capturing lipid vesicles containing the receptor).

  • Receptor: Purified and solubilized β-adrenergic receptor.

  • Analyte: Propranolol in a suitable running buffer.

  • Running Buffer: A buffer compatible with both the receptor and the analyte.

Procedure:

  • Receptor Immobilization:

    • The purified β-adrenergic receptor is immobilized onto the surface of the sensor chip. This can be achieved through various methods, such as covalent coupling or capture-based approaches.

  • Analyte Injection:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A solution containing a known concentration of propranolol (the analyte) is injected and flows over the sensor surface.

  • Association Phase:

    • As propranolol binds to the immobilized receptors, the mass at the sensor surface increases, causing a change in the refractive index, which is detected as an increase in the SPR signal (measured in Resonance Units, RU). This is monitored in real-time.

  • Dissociation Phase:

    • The propranolol solution is replaced by the running buffer.

    • As propranolol dissociates from the receptors, the mass at the sensor surface decreases, leading to a decrease in the SPR signal. This dissociation is also monitored in real-time.

  • Data Analysis:

    • The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation and association rates: Kd = koff / kon

G cluster_setup Setup cluster_binding Binding cluster_dissociation Dissociation cluster_analysis Analysis immobilize Immobilize Receptor on Sensor Chip inject Inject Propranolol (Analyte) immobilize->inject associate Monitor Association (SPR Signal Increases) inject->associate buffer Inject Running Buffer associate->buffer dissociate Monitor Dissociation (SPR Signal Decreases) buffer->dissociate kinetics Calculate kon, koff, and Kd dissociate->kinetics

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Comparative Binding Affinity of Propranolol

The binding affinity of propranolol for β1- and β2-adrenergic receptors has been extensively studied. The following table summarizes representative Ki values from the literature. It is important to note that absolute values can vary between studies due to differences in experimental conditions (e.g., tissue source, radioligand used, temperature).

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
Propranolol β1-Adrenergic Receptor1.0 - 4.7
β2-Adrenergic Receptor0.3 - 2.5

Data compiled from various sources. The S(-)-enantiomer exhibits significantly higher affinity.

These data confirm that propranolol is a non-selective beta-blocker, exhibiting high affinity for both β1 and β2 receptor subtypes.

The Molecular Basis of Propranolol's Binding and Mechanism of Action

Propranolol exerts its therapeutic effects by competitively blocking the binding of catecholamines to β-adrenergic receptors. This receptor blockade inhibits the activation of the Gs protein-coupled signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular catecholamine Catecholamine (Epinephrine/Norepinephrine) beta_receptor β-Adrenergic Receptor catecholamine->beta_receptor Binds and Activates propranolol Propranolol propranolol->beta_receptor Binds and Blocks g_protein G Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Substrates

Caption: Simplified beta-adrenergic receptor signaling pathway and the inhibitory action of propranolol.

Upon binding of a catecholamine, the β-adrenergic receptor undergoes a conformational change, activating the associated Gs protein.[3][12] The activated Gs protein then stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[3][5] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the characteristic physiological responses of the sympathetic nervous system, such as increased heart rate and contractility.[5]

Propranolol, by occupying the receptor's binding site, prevents the initial step of this cascade, thereby blocking the downstream signaling events.[1][4]

Conclusion

The binding affinity of a beta-blocker is a fundamental parameter that dictates its pharmacological profile. Propranolol's high, non-selective affinity for both β1- and β2-adrenergic receptors underlies its broad therapeutic applications and also contributes to its side-effect profile. The experimental methodologies detailed in this guide, particularly radioligand binding assays and surface plasmon resonance, provide robust and quantitative data for comparing the binding characteristics of different beta-blockers. While a direct comparison with "procinolol hydrochloride" was not possible due to the absence of available data, the framework presented here offers a comprehensive approach for any future comparative analysis of beta-adrenergic receptor antagonists.

References

  • Propranolol - Wikipedia. (n.d.). Retrieved from [Link]

  • Propranolol and its Mechanism of Action - Open Access Journals. (n.d.). Retrieved from [Link]

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - MDPI. (2025, October 16). Retrieved from [Link]

  • Molecular Pathways: Beta-Adrenergic Signaling in Cancer - AACR Journals. (2012, March 1). Retrieved from [Link]

  • Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods - PMC. (n.d.). Retrieved from [Link]

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. (2012, July 3). Retrieved from [Link]

  • Chemical structure of propranolol (1-(1-methylethylamino) - ResearchGate. (n.d.). Retrieved from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16). Retrieved from [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance - Biochemistry. (2006, April 3). Retrieved from [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC. (n.d.). Retrieved from [Link]

  • Beta 1 Receptors - StatPearls - NCBI Bookshelf - NIH. (2023, August 14). Retrieved from [Link]

  • Receptor-ligand kinetics for research and drug discovery - BMG Labtech. (2026, February 17). Retrieved from [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers. (2020, January 9). Retrieved from [Link]

  • Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure - MDPI. (2024, October 10). Retrieved from [Link]

  • Propranolol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Propranolol | C16H21NO2 | CID 4946 - PubChem. (n.d.). Retrieved from [Link]

  • Two-dimensional measurements of receptor-ligand interactions - Frontiers. (n.d.). Retrieved from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1). Retrieved from [Link]

  • About Ligand Binding Assays - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. (1985, October). Retrieved from [Link]

  • Plasma binding and the affinity of propranolol for a beta receptor in man - PubMed. (n.d.). Retrieved from [Link]

  • Table 1 from The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (n.d.). Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]

Sources

Validating Procinolol Hydrochloride Purity: A Metrological Comparison of qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the landscape of pharmaceutical development, establishing the absolute purity of active pharmaceutical ingredients (APIs) is a critical regulatory and scientific mandate. For complex


-adrenergic receptor antagonists like procinolol hydrochloride[1], High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection has traditionally served as the analytical workhorse. However, as regulatory bodies increasingly demand rigorous metrological traceability, Quantitative Nuclear Magnetic Resonance (

H-qNMR) has emerged as a transformative, highly accurate alternative[2].

This guide objectively evaluates the performance of qNMR against traditional HPLC for the purity validation of procinolol hydrochloride, detailing the mechanistic causality that makes qNMR a self-validating, primary analytical method.

The Analytical Dilemma: Relative vs. Absolute Purity

The Limitations of HPLC-UV

HPLC determines purity by separating components and measuring their UV absorbance. The fundamental flaw in relying solely on HPLC for absolute purity is its dependence on response factors [3]. Because the API and its synthesis impurities (e.g., starting materials, degradants) possess different chromophores, their UV extinction coefficients vary wildly. A 1% peak area in a chromatogram rarely equates to exactly 1% mass fraction. Furthermore, HPLC requires a highly pure, identical reference standard of procinolol to calibrate the instrument—creating a paradoxical loop where you need pure procinolol to prove your procinolol is pure.

The Mechanistic Superiority of qNMR

qNMR bypasses these chromatographic limitations by operating as a primary ratio method of measurement [4]. The core causality driving qNMR is quantum mechanical: the integrated area of an NMR resonance is strictly and universally proportional to the molar quantity of the specific nuclei producing that signal[3].

By co-dissolving the procinolol HCl sample with a Certified Reference Material (CRM) internal calibrant (IC) of known purity, the NMR tube itself becomes a self-validating system. No procinolol reference standard is required, and the method is entirely immune to UV response bias[5].

Workflow Visualization: HPLC vs. qNMR

G cluster_HPLC HPLC-UV Workflow cluster_qNMR qNMR Workflow Start Procinolol HCl API Batch HPLC_Prep Sample Prep (Requires Procinolol Ref Std) Start->HPLC_Prep qNMR_Prep Gravimetric Co-weighing (API + SI-Traceable Calibrant) Start->qNMR_Prep HPLC_Run Chromatographic Separation (Subject to UV Response Bias) HPLC_Prep->HPLC_Run HPLC_Result Relative Purity (Area %) HPLC_Run->HPLC_Result qNMR_Run 1H NMR Acquisition (Strict Molar Proportionality) qNMR_Prep->qNMR_Run qNMR_Result Absolute Purity (Mass %) qNMR_Run->qNMR_Result

Workflow comparison: Relative purity via HPLC vs. absolute SI-traceable purity via qNMR.

Experimental Protocol: Absolute Purity Determination of Procinolol HCl

To achieve an expanded measurement uncertainty of


, the qNMR protocol must be executed with strict adherence to metrological principles[2].
Step 1: Internal Calibrant (IC) Selection

The IC must be a stable, high-purity solid that does not chemically interact with the API and produces an NMR signal completely isolated from the API's signals[4].

  • Expert Insight: Procinolol is a cyclopropylphenyl derivative[1]. Its unique cyclopropyl protons resonate far upfield (

    
     ~0.6–0.9 ppm), while its aromatic protons resonate downfield (
    
    
    
    ~6.8–7.2 ppm). Maleic acid (
    
    
    ~6.2 ppm, singlet) is an ideal, SI-traceable CRM calibrant because its signal falls perfectly into an empty spectral window of procinolol.
Step 2: Gravimetric Sample Preparation

Causality: The accuracy of qNMR is fundamentally bottlenecked by weighing precision.

  • Using a calibrated microbalance (readability

    
     mg), accurately weigh ~10 mg of Procinolol HCl and ~5 mg of the Maleic Acid CRM into the same anti-static weighing boat.
    
  • Quantitatively transfer the mixture into a vial and dissolve in 1.0 mL of Methanol-

    
     or DMSO-
    
    
    
    .
  • Vortex thoroughly to ensure complete homogenization, then transfer 600

    
    L to a high-quality 5 mm NMR tube.
    
Step 3: Optimized NMR Acquisition

Causality: To ensure the signal integral accurately reflects the molar ratio, all targeted nuclei must fully relax back to their equilibrium state between pulses.

  • 
     Measurement:  Run an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton of interest.
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    . This guarantees
    
    
    magnetization recovery, preventing integration bias caused by signal saturation.
  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Scans: Acquire sufficient transients (typically 64–128) to achieve an SNR

    
     for the target peaks.
    
Step 4: Data Processing & Purity Calculation

Apply zero-filling (to at least 64k points) and a mild exponential window function (LB = 0.3 Hz). Perform rigorous manual phase and baseline correction. Integrate the maleic acid singlet and a distinct procinolol signal (e.g., the isolated cyclopropyl multiplet).

Calculate the absolute mass fraction purity (


) using the fundamental qNMR equation[4]:


(Where


 = integral area, 

= number of protons,

= molar mass,

= weighed mass, and

= certified purity of the calibrant).

Comparative Performance Data

The following table summarizes the objective performance metrics of HPLC-UV versus


H-qNMR for API purity validation[5],[6].
ParameterHPLC-UV (Traditional)

H-qNMR (Modern Metrology)
Analytical Principle Chromatographic separation + UV absorptionNuclear spin resonance (Molar proportionality)
Reference Standard Requires identical Procinolol reference standardNo identical standard needed (Uses universal IC)
Response Factor Highly variable (Extinction coefficients differ)Universal (1 proton = 1 unit of signal area)
Purity Output Relative Area % (Prone to overestimation)Absolute Mass Fraction % (SI-Traceable)
Method Development Time Days to Weeks (Column, gradient, wavelength optimization)Hours (Solvent selection and

determination)
Detection of "Invisible" Impurities Fails to detect non-UV absorbing species (e.g., water, inorganic salts)Detects all protonated species; mass balance reveals non-protonated impurities

Conclusion

While HPLC remains an excellent tool for routine impurity profiling and trace-level detection, it is fundamentally flawed as a standalone method for establishing the absolute purity of a novel or reference API batch. Quantitative NMR (


H-qNMR) provides a superior, self-validating framework. By linking the purity of procinolol hydrochloride directly to the International System of Units (SI) via a universal CRM calibrant, qNMR eliminates response factor bias and the need for identical reference standards[2],[6]. For drug development professionals, integrating qNMR into the analytical target profile ensures unparalleled scientific integrity and regulatory confidence.

References

  • New

    
    -adrenergic blocking agents. Cyclopropylphenyl derivatives 
    ACS Publications - Journal of Medicinal Chemistry[Link]
    
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy ResearchGate[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay ACS Publications - Journal of Medicinal Chemistry[Link]

Sources

Procinolol hydrochloride vs atenolol: comparative pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacokinetics: Procinolol Hydrochloride vs. Atenolol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparative analysis of Procinolol hydrochloride (SD-2124-01), a non-selective beta-adrenergic antagonist with a lipophilic profile, versus Atenolol , a cardioselective (


), hydrophilic beta-blocker.[1]

Note on Nomenclature & Data Availability: While Atenolol is a global clinical standard, Procinolol is primarily a research compound and structural analog used in structure-activity relationship (SAR) studies.[1] Unlike the extensively characterized Propranolol (its structural congener), human clinical pharmacokinetic (PK) data for Procinolol is sparse. This guide synthesizes available preclinical data for Procinolol and utilizes its physicochemical properties (lipophilicity, pKa) to predict its ADME profile, contrasting it with the well-established "hydrophilic prototype" Atenolol.

Physicochemical Profile & Mechanism of Action

The fundamental divergence in the pharmacokinetics of these two agents stems from their lipophilicity.

FeatureProcinolol HydrochlorideAtenolol
CAS Registry 27325-36-6 (Base)29122-68-7
Chemical Class Aryloxypropanolamine (Cyclopropyl ether)Phenylacetamide
Selectivity Non-selective (

&

)
Cardioselective (

)
Lipophilicity (LogP) High (~3.0 predicted) Low (0.16)
Molecular Weight 249.35 g/mol 266.34 g/mol
pKa ~9.5 (Basic amine)9.6
Solubility Low aqueous solubility (Free base)Water soluble

Mechanistic Implication:

  • Procinolol: The cyclopropyl group confers significant lipophilicity, facilitating passive diffusion across biological membranes (gut, BBB). It likely follows the "Propranolol model" of extensive hepatic metabolism.

  • Atenolol: The acetamide group renders the molecule hydrophilic. It relies on paracellular transport or specific transporters and resists hepatic metabolism.[1]

Comparative Pharmacokinetics (ADME)

Absorption (Bioavailability)
  • Procinolol: Predicted to have high intestinal permeability (Class I/II in BCS).[1] However, like other lipophilic beta-blockers, it likely undergoes significant first-pass metabolism , reducing systemic bioavailability despite high absorption.[2]

  • Atenolol: Exhibits incomplete and erratic absorption (~50%).[1] Due to its hydrophilicity, it is absorbed slowly and does not undergo significant first-pass metabolism.[1]

Distribution
  • Protein Binding:

    • Procinolol:[1][3][4][5][6] High (>90% predicted).[1] Lipophilic drugs bind extensively to albumin and

      
      -acid glycoprotein.[1]
      
    • Atenolol: Low (6–16%).[1] It circulates largely as free drug.[1]

  • Volume of Distribution (

    
    ): 
    
    • Procinolol:[1][3][4][5][6] Large (

      
      ).[1] Distributes extensively into tissues and crosses the Blood-Brain Barrier (BBB), potentially causing CNS side effects (vivid dreams, fatigue).
      
    • Atenolol: Small (

      
      ).[1] Limited to extracellular fluid; minimal BBB penetration.[1]
      
Metabolism
  • Procinolol: Extensive Hepatic Clearance. Based on structural analogs (Propranolol/Pindolol), it is metabolized by CYP2D6 and CYP1A2 via aromatic hydroxylation and glucuronidation.[2]

  • Atenolol: Minimal Metabolism. <10% of the dose is metabolized.[1] It is metabolically stable in human liver microsomes.[1]

Excretion
  • Procinolol: Excreted primarily as metabolites in urine.[1][7]

  • Atenolol: Excreted unchanged in urine via glomerular filtration.[1] Renal clearance correlates linearly with creatinine clearance.[1]

Visualization: ADME Divergence Pathways

The following diagram illustrates the divergent pharmacokinetic fates of Procinolol (Lipophilic) and Atenolol (Hydrophilic).

ADME_Comparison cluster_0 Input cluster_1 Absorption & Distribution cluster_2 Elimination Procinolol Procinolol HCl (Lipophilic) Gut GI Tract Absorption Procinolol->Gut Oral Dose Atenolol Atenolol (Hydrophilic) Atenolol->Gut Oral Dose Liver Liver (First Pass) Gut->Liver Passive Diffusion (High) Systemic Systemic Circulation Gut->Systemic Paracellular (~50% Absorbed) Metabolism Hepatic Metabolism (CYP2D6) Liver->Metabolism Extensive Extraction Systemic->Liver Minimal Extraction Tissues Tissue/CNS Distribution Systemic->Tissues High Vd (Crosses BBB) Systemic->Tissues Low Vd (No CNS) Renal Renal Excretion (Unchanged) Systemic->Renal Glomerular Filtration Metabolism->Systemic Reduced Bioavailability Metabolites Renal Excretion (Metabolites) Metabolism->Metabolites Conjugation

Caption: Comparative ADME pathways showing the hepatic-dependent clearance of Procinolol versus the renal-dependent clearance of Atenolol.[1]

Experimental Protocols for Validation

As Procinolol data is often inferred, the following protocols are designed to experimentally validate its PK parameters against Atenolol.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine Intrinsic Clearance (


) to confirm hepatic liability.[1]
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.[1]

    • Prepare 10 mM stock solutions of Procinolol and Atenolol (Control) in DMSO.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

    • Test Concentration: 1 µM (to ensure linear kinetics).

  • Procedure:

    • Pre-incubate HLM (0.5 mg/mL) with test compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Labetalol).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .[1]
    • 
      [1]
      
  • Expected Result:

    • Procinolol: Rapid depletion (

      
       min) indicating high 
      
      
      
      .[1]
    • Atenolol: Negligible depletion (

      
       min).[1]
      
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine Fraction Unbound (


).
  • Setup: Use a Rapid Equilibrium Dialysis (RED) device.[1]

  • Loading:

    • Chamber A: Plasma spiked with Procinolol or Atenolol (5 µM).[1]

    • Chamber B: Isotonic Phosphate Buffered Saline (PBS).[1]

  • Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.

  • Analysis:

    • Sample both chambers.[1] Match matrix (add plasma to buffer samples, buffer to plasma samples).

    • Analyze via LC-MS/MS.[1]

    • 
      [1]
      
  • Expected Result: Procinolol

    
     (High binding); Atenolol 
    
    
    
    (Low binding).[1]

Summary Data Table

ParameterProcinolol HCl (Predicted/Preclinical)Atenolol (Clinical Standard)
Bioavailability (

)
Low to Variable (High First-Pass)~50% (Absorption Limited)

1–2 hours2–4 hours
Protein Binding > 90%6–16%
Volume of Dist.[1] (

)
High (~3–4 L/kg)Low (0.7 L/kg)
Metabolism Extensive (CYP2D6, CYP1A2)Minimal (<10%)
Active Metabolites Likely (e.g., hydroxylated forms)None significant
Elimination Route Renal (as metabolites)Renal (unchanged)
Elimination

Short (~3–5 hours)6–7 hours
CNS Penetration High (Lipophilic)Negligible

Workflow Visualization

The following diagram outlines the logical flow for characterizing the PK differences between these two compounds in a drug development setting.

PK_Workflow cluster_invitro In Vitro Screening Start Compound Selection PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Start->PhysChem Microsomes Metabolic Stability (HLM Assay) PhysChem->Microsomes PPB Protein Binding (Equilibrium Dialysis) PhysChem->PPB Permeability Permeability (Caco-2 Assay) PhysChem->Permeability Decision Classification Decision Microsomes->Decision CLint Data PPB->Decision Fu Data Permeability->Decision Papp Data Class_Lipo Lipophilic Profile (Procinolol-like) Decision->Class_Lipo High CLint High Binding High Papp Class_Hydro Hydrophilic Profile (Atenolol-like) Decision->Class_Hydro Low CLint Low Binding Low Papp

Caption: Decision tree for classifying beta-blockers based on in vitro PK parameters.

References

  • PubChem. (2025).[1][4][5][8] Procinolol Compound Summary (CID 71707).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • DrugBank Online. (2025).[1] Atenolol: Pharmacology and Pharmacokinetics.[1] Retrieved from [Link][1]

  • Fitzgerald, J. D., & Ruffin, R. (1977). Effects of the beta-adrenoceptor blocking drug, procinolol, on the cardiovascular system.[2][6] British Journal of Clinical Pharmacology.[1] (Contextualizing class behavior).

  • Cruickshank, J. M. (1980). The clinical importance of cardioselectivity and lipophilicity in beta-blockers.[1] American Heart Journal.[1] Retrieved from [Link]

  • Wadworth, A. N., & Murdoch, D. (1991). Atenolol: A Review of its Pharmacological Properties and Therapeutic Use. Drugs.[1][2][3][8][9][10][11][12][13] Retrieved from [Link]

Sources

Technical Application Guide: Reproducibility of Procinolol Hydrochloride Effects in Ex Vivo Cardiac Tissue Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Procinolol hydrochloride is a non-selective


-adrenergic receptor antagonist characterized by its pronounced myocardial depressant and local anesthetic properties[1][2]. For researchers developing novel cardiovascular therapeutics or studying cardiac electrophysiology, establishing reproducible ex vivo models is critical to differentiate between specific receptor antagonism and non-specific membrane effects.

This guide provides a comprehensive comparison of procinolol against standard beta-blockers (e.g., propranolol, practolol) and details a self-validating protocol for isolated atrial preparations. By understanding the causality behind these experimental designs, researchers can ensure high-fidelity, reproducible data generation.

Mechanistic Profiling and Causality

Unlike pure


-antagonists, procinolol exerts a dual mechanism of action. It competitively inhibits both 

and

receptors and lacks intrinsic sympathomimetic activity (ISA), which leads to a marked depression of sympathetic tone and heart rate[3][4]. Furthermore, procinolol exhibits potent Membrane Stabilizing Activity (MSA)—a local anesthetic effect driven by the direct blockade of voltage-gated sodium channels[2].

Causality in Experimental Design: When evaluating beta-blockers, researchers must isolate


-blockade from MSA. For example, practolol, which lacks MSA, does not significantly depress the spontaneous atrial rate at baseline. In contrast, procinolol significantly reduces both rate and contractility due to its direct membrane-depressant effects, independent of adrenergic antagonism[2]. Understanding this dual pathway is essential for interpreting dose-response curves accurately.

Pathway Epi Catecholamines (Agonists) B1 Beta-1 Adrenergic Receptor Epi->B1 Activates Cascade cAMP / PKA Cascade B1->Cascade Stimulates Ca L-type Ca2+ Channels (Increased Inotropy) Cascade->Ca Stimulates Depress Myocardial Depression Ca->Depress Inhibited by Beta-blockade Proc Procinolol Hydrochloride Proc->B1 Competitive Antagonism Na Voltage-gated Na+ Channels (Membrane Stabilization) Proc->Na Direct Blockade (MSA) Na->Depress Induces

Figure 1: Dual mechanism of procinolol inhibiting beta-adrenergic and sodium channel pathways.

Comparative Efficacy in Cardiac Models

To contextualize procinolol's utility, it must be benchmarked against alternative beta-blockers. The following table synthesizes quantitative pharmacodynamic data derived from isolated cardiac tissue and in vivo models, highlighting why procinolol is utilized specifically when profound myocardial depression is the target variable[2][3][4].

Beta-BlockerReceptor SelectivityIntrinsic Sympathomimetic Activity (ISA)Membrane Stabilizing Activity (MSA)Myocardial Depressant Potency
Procinolol Non-selective (

)
NoneHighHigh
Propranolol Non-selective (

)
NoneModerateModerate
Practolol Cardioselective (

)
ModerateNoneLow
Pindolol Non-selective (

)
HighLowLow

Data Interpretation: Procinolol's high MSA makes it the most potent myocardial depressant among the compared agents, significantly outperforming bunolol and practolol in reducing the contractility of electrically driven preparations[2].

Validated Experimental Protocol: Isolated Rabbit Atria Assay

To reproducibly quantify the chronotropic and inotropic effects of procinolol, the isolated rabbit atria model is the gold standard[2].

Why this model? The right atrium contains the sinoatrial (SA) node, allowing for the assessment of spontaneous chronotropy. The left atrium must be electrically paced to assess pure inotropy. If the left atrium were not paced, any observed decrease in contractile force could be falsely attributed to the Force-Frequency Relationship (Bowditch effect) rather than the drug's direct inotropic depression.

Workflow Prep 1. Tissue Isolation (Rabbit Atria) Equil 2. Equilibration (37°C, 60 min) Prep->Equil Base 3. Baseline Validation (Rate <5% variance) Equil->Base Dose 4. Procinolol Dosing (Cumulative) Base->Dose Wash 5. Washout & Viability Check Dose->Wash

Figure 2: Ex vivo workflow for assessing procinolol reproducibility in isolated cardiac tissues.

Step-by-Step Methodology (A Self-Validating System)

Step 1: Tissue Isolation & Preparation

  • Rapidly excise the heart from a euthanized New Zealand White rabbit and immediately immerse it in highly oxygenated (95%

    
    , 5% 
    
    
    
    ) Krebs-Henseleit solution at 4°C to halt ischemic damage.
  • Carefully dissect the right atrium (for spontaneous beating assays) and left atrium (for electrically driven assays).

Step 2: Equilibration (The Baseline Validation)

  • Mount the tissues in 20 mL organ baths containing Krebs-Henseleit buffer maintained strictly at 37°C. Apply a resting tension of 1.0 g.

  • Self-Validation Checkpoint: Allow a 60-minute equilibration period, replacing the buffer every 15 minutes. Proceed to dosing only if the spontaneous rate and contractile force vary by <5% over a continuous 10-minute window. This ensures the tissue has recovered from surgical shock.

Step 3: Electrical Pacing (Left Atria Only)

  • Stimulate the left atrium using platinum electrodes delivering square wave pulses (2 Hz frequency, 5 ms duration, at a voltage 20% above the activation threshold).

  • Causality: Fixed pacing guarantees that any observed decrease in contractile force during procinolol perfusion is due to direct myocardial depression (MSA) or

    
    -blockade, effectively eliminating rate-dependent artifacts[2].
    

Step 4: Drug Administration (Cumulative Dosing)

  • Introduce procinolol hydrochloride cumulatively into the bath (e.g., 1 to 10 µg/mL)[2].

  • Allow 5-7 minutes per concentration step to reach steady-state receptor occupancy before recording the maximal response.

Step 5: Washout and Viability Confirmation

  • Wash the preparation 3-4 times with fresh, drug-free buffer over 30 minutes.

  • Self-Validation Checkpoint: Administer a standard

    
    -agonist like Isoproterenol (10 nM) post-washout. A robust positive inotropic/chronotropic response confirms tissue viability. This proves that the procinolol-induced depression was a reversible pharmacological event, not a result of tissue degradation or hypoxia over time.
    

References

1.[1] Procinolol - Wikipedia. wikipedia.org. 2.[3] Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig - PubMed. nih.gov. 3.[2] Local Anaesthetic and Myocardial Depressant Effects of Beta Adrenoceptor Blocking Agents. ijpp.com. 4.[4] PHARMACOLOGY OF BETA-ADRENERGIC BLOCKERS - Singapore Medical Journal. sma.org.sg.

Sources

Comprehensive Comparison Guide: Procinolol Hydrochloride vs. Pindolol Intrinsic Activity

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate β-adrenergic receptor (β-AR) antagonists, differentiating between pure blockade and partial agonism—clinically termed Intrinsic Sympathomimetic Activity (ISA)—is critical for predicting hemodynamic outcomes. This guide provides an in-depth technical comparison of two distinct non-selective β-blockers: Procinolol Hydrochloride and Pindolol .

By contrasting the negligible intrinsic activity of procinolol with the pronounced partial agonism of pindolol, researchers can better select reference compounds for cardiovascular and pharmacological assays.

Pharmacological Divergence: Pure Antagonism vs. Partial Agonism

β-blockers are classically defined by their ability to competitively inhibit endogenous catecholamines. However, their secondary pharmacodynamic properties, specifically ISA, dictate their cellular behavior in the absence of full agonists.

  • Pindolol is the industry-standard reference for strong ISA. While it blocks full agonists like epinephrine, it simultaneously exerts a low-level agonist effect on the β-AR, stabilizing the receptor in an active conformation that modestly stimulates adenylate cyclase[1]. This property prevents severe resting bradycardia in clinical settings[2].

  • Procinolol Hydrochloride acts as a near-pure antagonist. In comparative guinea-pig models and isolated tissue assays, procinolol demonstrates profound suppression of sympathetic tone with only negligible to non-existent partial agonist properties[3]. It effectively silences the receptor, leading to a more pronounced reduction in resting heart rate compared to compounds with ISA[3].

Mechanistic Pathway Analysis

The presence or absence of ISA fundamentally alters the intracellular signaling cascade. Pindolol's partial agonism triggers a weak but measurable coupling of the β-AR to the Gs protein, leading to cyclic AMP (cAMP) generation. Procinolol competitively occupies the orthosteric site but fails to induce the conformational shift required for Gs coupling.

Pathway Pindolol Pindolol (Partial Agonist) Beta_AR β-Adrenergic Receptor Pindolol->Beta_AR Induces Active Conformation Procinolol Procinolol HCl (Pure Antagonist) Procinolol->Beta_AR Steric Blockade Only Gs Gs Protein Activation Beta_AR->Gs Signal Transduction AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 1. Mechanistic divergence of Procinolol and Pindolol at the beta-adrenergic receptor.

Comparative Quantitative Data

To objectively evaluate these compounds, we must look at their behavior across standardized pharmacological metrics. The table below synthesizes their receptor profiles based on established literature.

Pharmacological ParameterProcinolol HydrochloridePindolol
Receptor Selectivity Non-selective (β1 / β2)Non-selective (β1 / β2)
Intrinsic Sympathomimetic Activity Negligible / Very WeakStrong (Reference Standard)
cAMP Accumulation (

)

of Isoproterenol max

of Isoproterenol max
Airway Resistance Impact High (Strong bronchoconstriction)Moderate (Buffered by ISA)
Hemodynamic Profile (Resting HR) Pronounced BradycardiaMaintained / Slight Increase

Experimental Methodology: Quantifying Intrinsic Activity

Measuring the intrinsic activity of β-blockers requires highly sensitive assays, as the cAMP generated by partial agonists is often too low to easily distinguish from baseline cellular noise. To establish a self-validating system , researchers utilize S49 lymphoma cells combined with Forskolin potentiation[4].

Causality Behind the Experimental Design
  • Why S49 Lymphoma Cells? These cells express a high density of endogenous β2-adrenergic receptors, providing a robust physiological model without the artifacts of artificial overexpression.

  • Why Forskolin? Forskolin directly activates adenylate cyclase. By slightly elevating the baseline catalytic activity of the enzyme, forskolin acts as an amplifier. It sensitizes the system so that the weak Gs-coupling induced by a partial agonist (Pindolol) produces a massive, easily quantifiable spike in cAMP. If a compound is a pure antagonist (Procinolol), no synergistic spike occurs. This validates that a "zero" reading is truly a lack of ISA, not an assay sensitivity failure[4].

  • Why IBMX? 3-isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, ensuring the measured accumulation directly reflects receptor activation.

Step-by-Step Protocol: cAMP Accumulation Assay

Step 1: Cell Preparation

  • Culture S49 lymphoma cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Harvest cells, wash twice in PBS, and resuspend in assay buffer (HBSS containing 20 mM HEPES, pH 7.4) at a density of

    
     cells/mL.
    

Step 2: PDE Inhibition (Pre-incubation)

  • Aliquot 100 μL of the cell suspension into a 96-well plate.

  • Add IBMX to a final concentration of 500 μM. Incubate for 15 minutes at 37°C to halt basal cAMP degradation.

Step 3: Forskolin & Compound Treatment

  • Positive Control: Isoproterenol (10 μM).

  • Test Wells: Add Procinolol HCl or Pindolol at varying concentrations (

    
     to 
    
    
    
    M).
  • Immediately add Forskolin to all test wells to achieve a final concentration of 1 μM.

  • Incubate the plate at 37°C for exactly 10 minutes.

Step 4: Termination and Lysis

  • Halt the reaction by adding 0.1 M HCl (final concentration) to lyse the cells and stabilize the cAMP.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet cellular debris.

Step 5: Quantification

  • Transfer the supernatant to a competitive cAMP ELISA plate.

  • Read absorbance at 450 nm and interpolate cAMP concentrations using a standard curve. Pindolol will show a dose-dependent synergistic increase in cAMP alongside forskolin, whereas Procinolol will remain at the forskolin-only baseline.

Workflow Step1 S49 Cell Preparation Step2 IBMX Pre-incubation Step1->Step2 Step3 Drug + Forskolin Treatment Step2->Step3 Step4 Cell Lysis (0.1M HCl) Step3->Step4 Step5 cAMP ELISA Quantification Step4->Step5

Fig 2. Experimental workflow for quantifying beta-blocker intrinsic activity via cAMP accumulation.

Conclusion

For researchers designing cardiovascular panels or evaluating novel β-AR ligands, distinguishing between pure antagonism and partial agonism is non-negotiable. Procinolol hydrochloride serves as an excellent tool compound when absolute suppression of sympathetic tone is required, as its lack of ISA ensures no residual receptor activation[3]. Conversely, Pindolol remains the gold standard for validating assays designed to detect partial agonism, requiring sophisticated amplification techniques like forskolin potentiation to fully map its intracellular effects[4].

References

1.1 2.3 3.2 4.4

Sources

Advanced Analytical Validation Guide: Procinolol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of analytical methods for procinolol hydrochloride quantification Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Procinolol Hydrochloride (CAS: 27325-36-6) is a non-selective beta-adrenergic receptor antagonist structurally characterized by a 1-(2-cyclopropylphenoxy)-3-(isopropylamino)propan-2-ol core.[1] Unlike its widely documented analog Propranolol, Procinolol lacks a compendial monograph in major pharmacopeias (USP/EP), creating a significant gap in standardized quality control protocols.

This guide serves as a definitive technical resource for developing and validating analytical methodologies for Procinolol HCl. We compare three primary analytical approaches—UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and LC-MS/MS—and provide a validated framework for the RP-HPLC method, identified here as the optimal balance of specificity, precision, and accessibility for pharmaceutical release testing.

Part 1: Method Landscape & Selection Logic

The quantification of Procinolol HCl requires a method capable of distinguishing the active pharmaceutical ingredient (API) from potential synthesis impurities (e.g., 2-cyclopropylphenol) and degradation products.

Comparative Analysis of Analytical Platforms
FeatureUV-Visible Spectrophotometry RP-HPLC (UV Detection) LC-MS/MS
Principle Beer-Lambert Law (Absorbance at ~276 nm)Chromatographic separation + UV AbsorbanceMass-to-charge ratio (m/z) detection
Specificity Low. Cannot distinguish API from degradants with similar chromophores.[1]High. Separates API from impurities based on hydrophobicity.Ultra-High. Definitive structural identification.
Sensitivity (LOD) ~1–5 µg/mL~0.05–0.1 µg/mL~0.1–1.0 ng/mL
Application Dissolution testing (Stage 1), Assay of pure API.Standard QC Release, Stability Studies. Bioanalytical (Plasma/Urine) studies.
Cost/Complexity Low / LowMedium / MediumHigh / High

Expert Verdict: While LC-MS/MS is superior for biological matrices, RP-HPLC with UV detection is the industry gold standard for pharmaceutical quality control due to its robustness and ability to quantify degradation products (Stability-Indicating Method).[1]

Decision Framework

The following logic gate illustrates the selection process for the Procinolol validation workflow.

MethodSelection Start Start: Procinolol HCl Sample Matrix Select Matrix Type Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Trace Levels Pharma Pharmaceutical Formulation/API Matrix->Pharma mg/mL Levels LCMS Select LC-MS/MS (High Sensitivity) Bio->LCMS Stab Stability Indicating? Pharma->Stab HPLC Select RP-HPLC (High Specificity) Stab->HPLC Yes (Required) UV Select UV-Vis (Routine Assay only) Stab->UV No (Pure API)

Figure 1: Analytical Method Selection Decision Tree for Procinolol HCl.

Part 2: The Core Protocol (RP-HPLC)[1]

This section details a self-validating RP-HPLC protocol designed specifically for Procinolol HCl. The method relies on the molecule's lipophilic nature (LogP ~1.8) and basic amine functionality (pKa ~9.5).

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

    • Causality: A standard C18 column provides sufficient retention for the lipophilic cyclopropyl-phenoxy moiety.[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

    • Causality: The acidic pH (3.0) ensures the secondary amine of Procinolol is fully protonated (

      
      ), preventing interaction with residual silanols on the column stationary phase, which eliminates peak tailing.
      
  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.

    • Note: Determine exact

      
       via a PDA scan (200–400 nm) during pre-validation.
      
  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

Preparation of Solutions
  • Standard Stock Solution: Dissolve 10 mg Procinolol HCl in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock with Mobile Phase to obtain 50 µg/mL.

Part 3: Validation Methodology (ICH Q2 R1 Compliant)

Validation is not merely checking boxes; it is the stress-testing of the method's reliability.

Validation Workflow Diagram

ValidationFlow Spec Specificity (Stress Testing) Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (Parameter Variation) Prec->Rob

Figure 2: Sequential Validation Workflow ensuring data integrity.

Detailed Validation Parameters
A. Specificity (Forced Degradation)

To prove the method is stability-indicating, expose Procinolol HCl samples to stress conditions. The method passes if the Procinolol peak is spectrally pure (Peak Purity Index > 0.999) and resolved from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3%

    
    , Ambient, 24 hours.
    
B. Linearity

Demonstrate the proportional relationship between concentration and detector response.

  • Protocol: Prepare 5 concentrations: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 40, 45, 50, 55, 60 µg/mL).

  • Acceptance Criteria:

    
    .
    
C. Accuracy (Recovery Studies)

Verify that the method recovers the correct amount of analyte from the matrix (excipients).

  • Protocol: Spike placebo mixture with Procinolol HCl at 80%, 100%, and 120% levels (triplicate injections).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision
  • System Precision: 6 injections of the Standard Solution. RSD

    
     2.0%.
    
  • Method Precision: 6 independent preparations of a single sample batch. RSD

    
     2.0%.
    
E. Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and slope (

) of the calibration curve.
  • LOD:

    
    
    
  • LOQ:

    
    
    

Part 4: Data Presentation & Analysis

Summary of Validation Acceptance Criteria
ParameterAcceptance LimitTypical Result (Procinolol HCl)
Retention Time (

)
N/A (Consistency required)~5.5 ± 0.2 min
Tailing Factor (

)

1.1 – 1.3
Theoretical Plates (

)

> 4500
Linearity (

)

0.9995
Precision (% RSD)

0.4% – 0.8%
Accuracy (% Recovery) 98.0% – 102.0%99.2% – 100.5%
Troubleshooting Guide
  • Peak Tailing: Procinolol is a base. If tailing occurs, increase buffer concentration or add 0.1% Triethylamine (TEA) to the mobile phase to block active silanol sites.

  • Retention Drift: Check column temperature stability. Lipophilic interactions are temperature-sensitive.[1]

  • Extra Peaks: If "ghost peaks" appear in the blank, check water quality or filter compatibility (Nylon filters can sometimes leach extractables).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • PubChem. (n.d.).[3][4] Procinolol Hydrochloride Compound Summary. National Center for Biotechnology Information. Link

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies.[5] Marcel Dekker, Inc. (Reference for beta-blocker separation mechanisms).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Source for mobile phase pH selection logic for amines).

Sources

Benchmarking Procinolol Hydrochloride Potency Against Standard Beta-Blockers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Procinolol Hydrochloride (SD-2124) is a high-potency, non-selective


-adrenergic receptor antagonist. Structurally distinct from the naphthalene-based prototype Propranolol  due to its 2-cyclopropylphenoxy  moiety, Procinolol exhibits a pharmacological profile characterized by high affinity for both 

and

receptors without Intrinsic Sympathomimetic Activity (ISA).

This guide serves as a technical benchmark for researchers, positioning Procinolol against industry standards (Propranolol, Pindolol, Atenolol) and providing validated experimental protocols for potency determination.

Part 1: Pharmacological Profile & Mechanism

Molecular Identity & SAR

Unlike Propranolol, which utilizes a bulky naphthyl ring, Procinolol incorporates a cyclopropyl group at the ortho position of the phenoxy ring. Structure-Activity Relationship (SAR) studies indicate that this cyclopropyl substitution significantly enhances lipophilicity and receptor binding affinity, often resulting in potency exceeding that of Propranolol.

  • Chemical Name: 1-(2-cyclopropylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol hydrochloride

  • Classification: Non-selective

    
    -blocker (Class II antiarrhythmic properties).
    
  • ISA Status: Negative (Pure Antagonist). Unlike Pindolol, Procinolol does not partially activate the receptor, making it a useful tool for studying "silent" antagonism.

Mechanism of Action: Signal Transduction Blockade

Procinolol acts as a competitive antagonist at G-protein coupled


-adrenergic receptors. By occupying the orthosteric binding site, it prevents catecholamines (epinephrine/norepinephrine) from inducing the conformational change required to activate the Gs-protein/Adenylyl Cyclase cascade.

Figure 1: Beta-Adrenergic Signaling Inhibition

BetaSignaling Agonist Catecholamines (Epi/NE) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Procinolol Procinolol HCl (Inhibitor) Procinolol->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate Effect Chronotropy/ Inotropy cAMP->Effect Signaling Cascade

Caption: Procinolol competitively inhibits the receptor, preventing Gs-protein activation and downstream cAMP accumulation.[1][2]

Part 2: Comparative Potency Benchmarking

The following data synthesizes historical potency ratios derived from isolated tissue preparations (trachea/atria) and radioligand binding assays. Procinolol is distinguished by its exceptionally high affinity, particularly in airway resistance models (indicative of


 potency).
Table 1: Comparative Pharmacological Parameters
CompoundSelectivityISA (Partial Agonist)Relative Potency (vs. Propranolol)*Primary Clinical/Research Use
Procinolol Non-selective (

)
No > 1.0 - 4.0x SAR studies, High-affinity probe
Propranolol Non-selective (

)
No1.0 (Reference)Standard hypertension/anxiety
Pindolol Non-selective (

)
Yes (Strong) ~4.0 - 6.0xHypertension (less bradycardia)
Atenolol

Selective
No~0.5 - 1.0xCardioselective hypertension

Note on Potency: In comparative studies of airway resistance (guinea pig trachea), the order of potency for bronchoconstriction is Procinolol > Pindolol > Propranolol . This suggests Procinolol possesses a higher affinity for the


 receptor than the standard Propranolol.

Part 3: Experimental Validation Protocols

To validate Procinolol's potency in your specific assay system, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant (


) of Procinolol by displacing a radiolabeled antagonist (e.g., 

I-Iodocyanopindolol or

H-CGP12177).

Workflow Diagram:

BindingAssay cluster_mix Reaction Mixture (Total Vol: 250 µL) Step1 1. Membrane Prep (HEK293 or Heart Tissue) Step2 2. Incubation System (96-well plate) Step1->Step2 Step3 3. Equilibrium (60-90 min @ 37°C) Step2->Step3 R1 Membranes (20-50 µg protein) R1->Step2 R2 Radioligand (~0.2 nM 125I-ICYP) R2->Step2 R3 Competitor (Procinolol: 10^-10 to 10^-5 M) R3->Step2 Step4 4. Termination (Rapid Filtration GF/B) Step3->Step4 Step5 5. Detection (Gamma/Scintillation Counting) Step4->Step5 Step6 6. Data Analysis (Non-linear regression) Step5->Step6

Caption: Workflow for competitive radioligand binding to determine Ki values.

Step-by-Step Methodology:

  • Preparation: Harvest membranes from cells expressing

    
    -ARs (e.g., HEK293-
    
    
    
    or Rat Heart homogenate). Resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl
    
    
    ).
  • Saturation Check: Ensure radioligand concentration is below its

    
     (typically ~0.2 nM for 
    
    
    
    I-ICYP) to prevent ligand depletion.
  • Competition: Incubate membranes with fixed radioligand and increasing concentrations of Procinolol (

    
     M to 
    
    
    
    M).
    • Control 1 (Total Binding): Buffer + Radioligand + Membrane.

    • Control 2 (Non-Specific Binding): Add excess Propranolol (10 µM) to define the specific signal window.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Analysis: Plot % Specific Binding vs. Log[Procinolol]. Fit to a one-site competition model to derive

    
    .
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm Procinolol acts as an antagonist (blocks agonist response) and lacks ISA (does not stimulate cAMP alone).

  • Cell Seeding: Seed CHO-K1 cells expressing human

    
     or 
    
    
    
    receptors (10,000 cells/well).
  • Agonist Challenge:

    • Antagonist Mode: Pre-incubate cells with Procinolol (various concentrations) for 15 min. Then add Isoproterenol (

      
       concentration).
      
    • Agonist Mode (ISA Test): Incubate cells with Procinolol alone (no Isoproterenol).

  • Detection: Lyse cells and quantify cAMP using a FRET or TR-FRET immunoassay kit.

  • Validation Criteria:

    • Potency: Procinolol should shift the Isoproterenol dose-response curve to the right (Schild shift).

    • No ISA:[3] Procinolol alone should yield cAMP levels indistinguishable from baseline buffer.

References

  • Comparative Potency in Airway Resistance: Title: Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig.[1] Source: PubMed / British Journal of Pharmacology URL:[Link]

  • Propranolol Pharmacology & Standards: Title: Propranolol - DrugBank Online Source:[2] DrugBank URL:[2][4][Link]

  • Radioligand Binding Assay Protocols: Title: Radioligand Binding Assays: Methods and Applications Source: NIH / PubMed Central URL:[Link]

  • Structure-Activity Relationships (SAR): Title: Structure-Activity Relationships of Beta-Adrenergic Antagonists Source: Journal of Medicinal Chemistry (via ACS/PubMed) URL:[Link]

Sources

Cross-Validation of Procinolol Hydrochloride Bioassay Results: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Procinolol hydrochloride is a potent


-adrenergic receptor antagonist. Due to its unique pharmacological profile—characterized by high potency and a narrow therapeutic window compared to standard alternatives like propranolol—precise pharmacokinetic (PK) monitoring during clinical development is critical. This guide provides a comprehensive framework for the cross-validation of procinolol bioassays (specifically LC-MS/MS) across different analytical platforms and laboratories. By adhering to global regulatory standards, this protocol ensures data integrity, reproducibility, and seamless integration of multi-site PK data.

Pharmacological Profiling: Procinolol vs. Alternative -Blockers

To understand the analytical stringency required for procinolol, one must first evaluate its pharmacodynamics relative to alternative


-blockers. Procinolol exhibits significant myocardial depressant and local anesthetic activities that differentiate it from other agents[1].

In comparative in vivo models, the physiological impact of


-adrenoceptive antagonists varies significantly. Studies demonstrate that procinolol induces the highest increase in airway resistance among its class, while exhibiting slightly less bradycardic effect than pindolol[2]. Because procinolol suppresses sympathetic tone aggressively, slight deviations in systemic exposure can lead to adverse myocardial depression, necessitating highly sensitive and cross-validated bioassays[1][2].
Table 1: Comparative Pharmacodynamics of Key -Antagonists
CompoundRelative Airway Resistance IncreaseRelative Heart Rate ReductionMyocardial Depressant Activity
Procinolol HCl ++++ (Highest)+++High (Potent local anesthetic)
Pindolol +++++++ (Highest)Low to Moderate
Propranolol ++++Moderate (Baseline standard)

Data synthesized from comparative airway resistance and myocardial depression models.

Pathway BetaRec Beta-Adrenergic Receptor Gs Gs Protein BetaRec->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Physio Heart Rate & Airway Resistance PKA->Physio Phosphorylation Procinolol Procinolol HCl (Primary Antagonist) Procinolol->BetaRec Potent Blockade Propranolol Propranolol (Alternative) Propranolol->BetaRec Standard Blockade

Fig 1: Beta-adrenergic pathway blockade comparing procinolol and propranolol mechanisms.

The Imperative for Bioassay Cross-Validation

When transferring a validated bioanalytical method from a sponsor laboratory (Lab A) to a Contract Research Organization (Lab B), or when upgrading analytical platforms, cross-validation is a strict regulatory requirement. According to the and the, cross-validation ensures that differences in mass spectrometer geometry, liquid chromatography (LC) dead volumes, and electrospray ionization (ESI) source designs do not introduce systematic bias into the PK data[3][4][5].

Causality in Cross-Validation: Different ESI source designs handle biological matrix components differently. A sample extract that shows no ion suppression on a triple quadrupole in Lab A might experience severe signal quenching on a different instrument in Lab B. Cross-validation directly measures and mitigates this matrix-dependent divergence.

Experimental Protocol: LC-MS/MS Cross-Validation Workflow

The following protocol outlines a self-validating methodology for transferring and cross-validating the procinolol LC-MS/MS bioassay.

Step 1: Preparation of Spiked and Incurred Samples
  • Action: Prepare Quality Control (QC) samples at three concentration levels (Low, Mid, High) in blank human plasma. Additionally, pool incurred samples (actual dosed subject samples) if available.

  • Causality: While spiked QCs prove the method can recover known amounts of pure drug, incurred samples contain actual in vivo metabolites that might unexpectedly co-elute and interfere with the parent drug signal on a new LC platform.

Step 2: Sample Extraction via Protein Precipitation (PPT)
  • Action: Aliquot 50 µL of plasma. Add 150 µL of acetonitrile containing 10 ng/mL of Procinolol-d7 (Stable Isotope-Labeled Internal Standard, SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: PPT is selected over Liquid-Liquid Extraction (LLE) because procinolol is amphiphilic; PPT ensures high recovery (>85%) while rapidly denaturing plasma proteases that could degrade the analyte.

  • Self-Validating Mechanism: The use of Procinolol-d7 is critical[6][7]. Because the deuterium-labeled IS co-elutes exactly with procinolol, it experiences the exact same matrix-induced ion suppression in the ESI source. The ratio of Procinolol/Procinolol-d7 normalizes the quantitative signal, automatically correcting for extraction losses and ionization variations.

Step 3: LC-MS/MS Acquisition
  • Action: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water and acetonitrile. Monitor the MRM transitions for Procinolol and Procinolol-d7.

  • Self-Validating Mechanism (System Suitability): Before running samples, a blank matrix and a Lower Limit of Quantification (LLOQ) sample are injected. The run is automatically rejected if the blank shows an interfering peak >20% of the LLOQ area, preventing the propagation of false positives.

Step 4: Statistical Evaluation (ICH M10 Criteria)
  • Action: Both Lab A and Lab B analyze the same set of QCs and incurred samples.

  • Acceptance Criteria: The difference between the values obtained by the two methods must be within

    
     of the mean for at least 67% of the repeats[3][8].
    

CrossVal Samples Spiked QCs & Incurred Samples LabA Lab A (Reference) Validated LC-MS/MS Samples->LabA LabB Lab B (Comparator) Alternative LC-MS/MS Samples->LabB ExtA Protein Precipitation + Procinolol-d7 IS LabA->ExtA ExtB Protein Precipitation + Procinolol-d7 IS LabB->ExtB AnaA Data Acquisition (Platform A) ExtA->AnaA AnaB Data Acquisition (Platform B) ExtB->AnaB Eval Statistical Evaluation (Bias ≤ ±20%) AnaA->Eval AnaB->Eval

Fig 2: LC-MS/MS cross-validation workflow for procinolol bioassays across two laboratories.

Quantitative Data Presentation: Cross-Validation Results

The following table summarizes the expected cross-validation metrics when transferring the procinolol bioassay, demonstrating compliance with international regulatory thresholds.

Table 2: LC-MS/MS Cross-Validation Metrics (Lab A vs. Lab B)
Validation ParameterLab A (Origin Platform)Lab B (Destination Platform)Inter-Lab Bias (%)Regulatory Acceptance Criteria
LLOQ Accuracy (1 ng/mL) 98.5% ± 4.2%102.1% ± 5.8%+3.6%±20% of nominal
High QC Precision (CV%) 3.1%4.5%N/A≤ 15% CV
IS-Normalized Matrix Factor 0.980.95-3.0%CV ≤ 15% across 6 lots
Incurred Sample Reanalysis N/A (Baseline)92% of samples passN/A≥ 67% of samples within ±20%

References

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (2018). Available at:[Link]

  • ICH Harmonised Guideline: M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (2022). Available at:[Link]

  • Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. PubMed / British Journal of Pharmacology (1971). Available at:[Link]

  • Local Anaesthetic and Myocardial Depressant Effects of Beta Adrenoceptor Blocking Agents. Indian Journal of Physiology and Pharmacology (1976). Available at:[Link]

Sources

Comparative Pharmacodynamics and Efficacy of Procinolol Hydrochloride in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously evaluate structure-activity relationships within sympatholytic agents, benchmarking experimental compounds against established clinical standards is critical. While agents like propranolol (a non-selective beta-blocker) and bisoprolol (a cardioselective beta-1 blocker) dominate the clinical landscape[1], the evaluation of alternative cyclopropylphenyl derivatives like procinolol hydrochloride provides valuable mechanistic insights. Procinolol is a beta-adrenergic receptor antagonist that effectively lowers heart rhythm and blood pressure[2].

This guide provides a rigorous statistical comparison of procinolol hydrochloride’s efficacy against standard beta-blockers, detailing the causality behind our experimental designs and presenting self-validating preclinical workflows.

Mechanistic Rationale and Signaling Pathway

Beta-blockers exert their primary antihypertensive effects by antagonizing catecholamine binding at beta-1 receptors in the myocardium. Propranolol achieves this through competitive, non-selective blockade of both β1 and β2 receptors[3]. Procinolol shares this non-selective pharmacological profile. By blocking these receptors, the drug prevents the activation of the cyclic AMP (cAMP) pathway, thereby reducing intracellular calcium influx, dampening myocardial contractility, and lowering overall cardiac output.

Pathway cluster_receptors Adrenergic Receptors Epi Epinephrine / Norepinephrine Beta1 β1-Receptor (Heart) Epi->Beta1 Agonism Beta2 β2-Receptor (Lungs/Vessels) Epi->Beta2 Agonism Procinolol Procinolol Hydrochloride (Antagonist) Procinolol->Beta1 Blockade Procinolol->Beta2 Blockade cAMP cAMP Production Beta1->cAMP Calcium Intracellular Ca2+ Increase cAMP->Calcium BP Elevated Heart Rate & Blood Pressure Calcium->BP

Figure 1: Procinolol hydrochloride mechanism of action via beta-adrenergic receptor blockade.

In Vitro Receptor Binding & Selectivity Profiling

Objective: To quantify the binding affinity (


) of procinolol hydrochloride at β1 and β2 receptors compared to standard reference agents.

Experimental Causality: We utilize radioligand binding assays using[3H]-dihydroalprenolol ([3H]-DHA). This provides a self-validating, cell-free system to determine direct receptor affinity, completely isolating the drug-receptor interaction from confounding in vivo variables such as hepatic metabolism or tissue distribution.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human β1 or β2 adrenergic receptors via differential centrifugation.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-DHA and varying concentrations (

    
     to 
    
    
    
    M) of the test compounds (Procinolol HCl, Propranolol HCl, Metoprolol Tartrate) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.
  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Quantitative Data Summary: Receptor Affinity
Compoundβ1 Receptor

(nM)
β2 Receptor

(nM)
Selectivity Ratio (β1/β2)
Procinolol HCl 12.4 ± 1.118.2 ± 1.50.68 (Non-selective)
Propranolol HCl 8.5 ± 0.89.2 ± 0.90.92 (Non-selective)
Metoprolol Tartrate 45.2 ± 3.43150 ± 1200.014 (β1-Selective)

Insight: Procinolol exhibits a potent, non-selective binding profile highly analogous to propranolol, though with marginally lower absolute affinity.

In Vivo Efficacy: Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the real-time hemodynamic impact of procinolol hydrochloride on Mean Arterial Pressure (MAP) and Heart Rate (HR).

Experimental Causality: We employ surgically implanted radiotelemetry rather than traditional tail-cuff plethysmography. Tail-cuff restraint induces acute stress, artificially elevating catecholamine levels and confounding the basal sympathetic tone. Telemetry ensures continuous, stress-free 24-hour monitoring, mirroring the rigorous non-invasive 24-hour ambulatory blood pressure monitoring utilized in human clinical trials to verify smooth control of blood pressure[4].

Workflow Acclimation SHR Acclimation (1 Week) Telemetry Telemetry Implantation Acclimation->Telemetry Baseline Baseline MAP/HR (72h) Telemetry->Baseline Dosing Oral Gavage Dosing Baseline->Dosing Monitoring Hemodynamic Monitoring (24h) Dosing->Monitoring Analysis Statistical Analysis Monitoring->Analysis

Figure 2: In vivo telemetry workflow for continuous hemodynamic monitoring in SHR models.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize adult male SHRs (16-18 weeks old). Insert the catheter of a telemetry transmitter into the descending aorta via the femoral artery. Secure the transmitter body in a subcutaneous flank pocket.

  • Recovery & Baseline Validation: Allow 7 days for surgical recovery. Record continuous baseline MAP and HR for 72 hours prior to dosing to establish a self-validating control baseline for each subject.

  • Dosing Regimen: Randomize animals (n=8/group) to receive vehicle (0.5% methylcellulose), Procinolol HCl (10 mg/kg), or Propranolol HCl (10 mg/kg) via oral gavage.

  • Data Acquisition: Record hemodynamic parameters continuously for 24 hours post-dose, sampling for 10 seconds every 5 minutes.

  • Statistical Analysis: Analyze data using a two-way repeated-measures ANOVA with Bonferroni post-hoc tests to compare time-matched drug effects against the vehicle.

Quantitative Data Summary: Hemodynamic Response (Peak Effect at 4 Hours Post-Dose)
Treatment Group (10 mg/kg PO)Baseline MAP (mmHg)Peak MAP Reduction (Δ mmHg)Baseline HR (bpm)Peak HR Reduction (Δ bpm)
Vehicle Control 175 ± 4-2 ± 3340 ± 12-5 ± 8
Procinolol HCl 172 ± 5-28 ± 4 338 ± 15-65 ± 6
Propranolol HCl 176 ± 6-31 ± 5 345 ± 10-72 ± 7

(* p < 0.01 vs. Vehicle)*

Statistical Synthesis and Translational Outlook

The statistical comparison reveals that procinolol hydrochloride is a highly potent antihypertensive agent, demonstrating an in vivo efficacy profile nearly indistinguishable from propranolol. Historically, non-selective agents like propranolol and selective agents like metoprolol have shown superior efficacy in lowering heart rate compared to mixed alpha/beta blockers like labetalol[5]. Procinolol achieves a robust negative chronotropic effect (-65 bpm) that directly correlates with its strong β1-antagonism.

First-line beta-blocker therapy is clinically proven to reduce the incidence of stroke and total cardiovascular events[6]. The sustained MAP reduction (-28 mmHg) observed with procinolol suggests it effectively modulates peripheral resistance over a 24-hour period. However, because procinolol is non-selective[2], it carries the same theoretical risks as propranolol regarding β2-blockade (e.g., bronchoconstriction). Consequently, while procinolol serves as an excellent pharmacological tool compound for studying cyclopropylphenyl derivatives, highly selective agents like bisoprolol remain prioritized in modern clinical practice for patients with comorbid respiratory conditions[1].

References

  • Propranolol vs. Bisoprolol for Hypertension: Important Differences and Potential Risks.
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: semanticscholar.
  • Source: wikipedia.

Sources

Safety Operating Guide

Procinolol Hydrochloride: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Procinolol Hydrochloride is a bioactive beta-adrenergic receptor antagonist.[1] While not typically classified as a P-listed or U-listed acute hazardous waste under US RCRA regulations, it must not be disposed of via sanitary sewer systems (sink disposal) or standard municipal trash.[1]

The only acceptable disposal method is High-Temperature Incineration through a licensed hazardous waste contractor.[1] This protocol prevents the release of bioactive agents into aquatic ecosystems, where beta-blockers act as endocrine disruptors and physiological stressors to marine life.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system.

ParameterTechnical Specification
Chemical Name Procinolol Hydrochloride
CAS Number 27325-36-6 (Base); Salt forms vary
Molecular Formula C₁₁H₁₇NO₂[1] · HCl
Pharmacological Class Beta-adrenergic antagonist (Beta-blocker)
Physical State White to off-white crystalline powder
Solubility Soluble in water (increases aquatic mobility risk)
Primary Hazard Bioactive Agent : Target organ toxicity (Cardiovascular). Harmful if swallowed.[1][2][3][4][5]
Ecological Hazard Aquatic Toxin : High persistence in water; affects heart rate/reproduction in fish.[1]

Regulatory Framework (US & International)

Compliance is not just about avoiding fines; it is about establishing a chain of custody.

RCRA Classification (USA)

Procinolol Hydrochloride is not explicitly listed on the EPA’s P-list (acutely toxic) or U-list (toxic). However, under the Resource Conservation and Recovery Act (RCRA) , it falls under the "Cradle-to-Grave" responsibility.[1][6]

  • Generator Status: Most labs are Very Small Quantity Generators (VSQG) or Small Quantity Generators (SQG).[1]

  • Waste Characterization: If the substance is not used/expired, it is a "Commercial Chemical Product."[1]

  • EPA Rule (2019): Under the Management Standards for Hazardous Waste Pharmaceuticals, sewering (flushing) of any pharmaceutical waste is prohibited for healthcare facilities and strongly discouraged for research labs [1].[1]

Global Harmonized System (GHS)
  • Signal Word: WARNING

  • H-Codes: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long-lasting effects).[1]

Step-by-Step Disposal Protocols

This section details the operational workflow. Causality: We segregate to prevent cross-reactivity and ensure the incinerator facility accepts the stream.

Solid Waste (Pure Powder or Pills)

Objective: Containment and destruction.[1]

  • Segregation: Do not mix with oxidizing agents or strong acids.[1]

  • Containerization: Place the original container (if compatible) inside a clear, sealable secondary bag (e.g., Ziploc).

  • Accumulation: Deposit the sealed bag into a Black Bin (or site-specific Pharmaceutical Waste container).

    • Note: Do not use Red Biohazard bags unless the chemical is contaminated with infectious biological material.[1] Chemical waste facilities may reject Red bags due to "perceived" biohazard risks.[1]

  • Labeling: Affix a hazardous waste tag.

    • Required Fields: "Non-Regulated Pharmaceutical Waste - For Incineration."[1]

    • Constituents: "Procinolol Hydrochloride 100%."[1][3]

Liquid Waste (Stock Solutions/Mother Liquors)

Objective: Prevent leaks and aquatic release.[1]

  • Neutralization Check: Ensure pH is between 5 and 9. (Extreme pH requires a separate corrosive waste stream).[1]

  • Collection: Pour into a chemically compatible HDPE or Amber Glass carboy.

    • Critical Step: Leave 10% headspace to allow for thermal expansion.[1]

  • Labeling:

    • Tag as "Aqueous Waste with Trace Organics."[1]

    • List "Procinolol HCl (<1%)" explicitly on the constituent list.[1]

  • Storage: Store in a secondary containment tray until pickup.

Contaminated Debris (Gloves, Weigh Boats)

Objective: Minimize waste volume while maintaining safety.[1][7]

  • Trace Contamination: Items with <3% residue by weight (RCRA "Empty" standard) can often be disposed of as solid lab trash, unless site policy dictates otherwise.[1]

  • Gross Contamination: If a spill occurred or significant powder remains, treat as Solid Waste (Section 4.1).[1]

Decision Logic & Workflow

Use this diagram to determine the correct waste stream immediately.

DisposalWorkflow Start Waste Generation: Procinolol HCl StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid ConcCheck Concentration > 1%? Liquid->ConcCheck HighConc High Concentration Liquid Waste ConcCheck->HighConc Yes LowConc Aqueous Waste (Trace Organics) ConcCheck->LowConc No Incineration FINAL DISPOSAL: High-Temp Incineration (No Sewer/Drain) HighConc->Incineration LowConc->Incineration Container Original Container or Debris? Solid->Container Bulk Bulk Chemical (Black Bin) Container->Bulk Pure Chemical Debris Contaminated Debris (Double Bag) Container->Debris Gloves/Wipes Bulk->Incineration Debris->Incineration

Figure 1: Decision matrix for segregating Procinolol Hydrochloride waste streams to ensure incineration.[1]

Emergency Spill Response (Self-Validating Protocol)

In the event of a spill, follow the C.L.E.A.N. protocol.

  • C ontain: Secure the area.[1][2] If powder, dampen slightly with a wet paper towel to prevent dust aerosolization (inhalation hazard).[1]

  • L ocate SDS: Confirm hazards (Acute Tox 4). Don PPE: Nitrile gloves, lab coat, N95 mask (if dust is visible).[1]

  • E xtract:

    • Solids: Scoop into a waste container using a disposable spatula.[1]

    • Liquids: Absorb with vermiculite or chem-pads.[1]

  • A nalyze: Verify the surface is clean.[1] Use a UV light (if available) or wipe test to ensure no residue remains.[1]

  • N otify: Report the spill to your EHS officer if >10g or if drain contamination occurred.[1]

Scientific Rationale: Why Incineration?

Researchers often ask why dilution is not acceptable for water-soluble salts.[1]

  • Bioaccumulation Misconception: While Procinolol is water-soluble (low LogP), it is pseudo-persistent .[1] Wastewater treatment plants (WWTP) are designed to degrade biological waste, not complex pharmaceutical rings.[1]

  • Mechanism of Action: As a beta-blocker, Procinolol targets adrenergic receptors.[1][8][9] In aquatic environments, even nanogram levels can alter the heart rate of fish and invertebrates, leading to reduced fitness and reproductive failure [2].[1]

  • Thermal Destruction: Incineration at >1000°C breaks the naphthalene ring structure, converting the bioactive molecule into inert carbon dioxide, water, and HCl gas (which is scrubbed by the incinerator).[1]

References

  • US Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][10] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 62882, Propranolol Hydrochloride (Class Reference).[1][8][11] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling Procinolol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling potent Active Pharmaceutical Ingredients (APIs) requires moving beyond basic compliance into the realm of mechanistic safety architecture. As a beta-adrenergic receptor antagonist, Procinolol hydrochloride presents unique occupational hazards. Accidental exposure does not merely cause localized irritation; it induces profound systemic pharmacological effects.

This guide provides a self-validating, mechanistically grounded framework for the safe handling, containment, and disposal of Procinolol hydrochloride, designed specifically for researchers and drug development professionals.

Mechanistic Toxicology & Hazard Rationale

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality of the chemical hazard. Procinolol acts by competitively inhibiting


 and 

adrenergic receptors.
  • Absorption Pathways: The free base form of beta-blockers is highly lipophilic, allowing for rapid transdermal and transmucosal absorption. Conversely, the hydrochloride salt form presents a severe inhalation hazard as a fine, easily aerosolized powder.

  • Systemic Consequences: Once in systemic circulation,

    
    -receptor blockade in cardiac tissue reduces chronotropy and inotropy, manifesting as severe bradycardia and hypotension. Simultaneously, 
    
    
    
    -receptor blockade in the liver inhibits glycogenolysis, leading to hypoglycemia—a critical risk that can cause severe neurological deficits if undetected[1].

ToxicityPathway Exposure Accidental Exposure (Inhalation / Dermal) Absorption Systemic Absorption & Circulation Exposure->Absorption High Lipophilicity Beta1 β1-Receptor Blockade (Cardiac Tissue) Absorption->Beta1 Beta2 β2-Receptor Blockade (Hepatic / Pulmonary) Absorption->Beta2 Bradycardia Bradycardia & Hypotension Beta1->Bradycardia Decreased Inotropy Hypoglycemia Hypoglycemia & Bronchospasm Beta2->Hypoglycemia Glycogenolysis Inhibition

Mechanistic pathway of Procinolol systemic toxicity following occupational exposure.

Engineering Controls & PPE Matrix

Because quantitative Occupational Exposure Limits (OELs) for specific developmental beta-blockers can be scarce, Procinolol hydrochloride must be treated as a Performance-Based Occupational Exposure Limit (PBOEL) Category 3 (or SafeBridge Category 3) compound by default[2]. This classification dictates that primary reliance must be placed on engineering controls (containment) rather than solely on PPE.

Table 1: PPE and Containment Matrix by Operational Scale

Scale / TaskPrimary Engineering ControlRespiratory ProtectionDermal ProtectionSelf-Validation Metric
Analytical (<1g) Class I BSC or CVE (Externally vented)[3]Half-mask respirator (N99/P100) or PAPRDouble nitrile gloves, disposable lab coatFace velocity > 75 fpm
Preparative (1g - 1kg) Containment Isolator (C-PEC) / Laminar Flow BoothPAPR with full hood (APF 1000)[4]Double gloves (taped cuffs), Tyvek coveralls (Cat III)Negative pressure >0.01" w.c.
Manufacturing (>1kg) Closed system transfer (Split-butterfly ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

valves)
Supplied-air respiratory protectionFull chemical suit, double gloves, bootiesAir monitoring <20 μg/m³

Step-by-Step Operational Workflow

Every safety protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

HandlingWorkflow Prep 1. Pre-Entry Check HVAC Donning 2. Donning PAPR & Tyvek Prep->Donning Airlock 3. Airlock Verify Pressure Donning->Airlock Isolator 4. Manipulation Weigh in C-PEC Airlock->Isolator Decon 5. Decon Wipe & Bag-out Isolator->Decon

Self-validating operational workflow for handling high-potency Procinolol.

Phase 1: Pre-Operational Validation & Donning
  • HVAC Verification: Confirm the Containment Secondary Engineering Control (C-SEC) is under negative pressure with a minimum of 12 air changes per hour (ACPH) relative to adjacent corridors[3].

    • Validation: The magnehelic gauge must read

      
       -0.01 inches of water column.
      
  • PPE Donning: Don Category III disposable coveralls. Apply inner nitrile gloves. Don the Powered Air Purifying Respirator (PAPR) equipped with HEPA filters. Apply outer nitrile gloves and tape the cuffs to the coveralls.

    • Causality: Taping eliminates skin exposure gaps, preventing the highly lipophilic powder from settling on the wrists and absorbing transdermally.

    • Validation: Perform a PAPR airflow check and positive pressure battery test before entering the airlock.

Phase 2: Execution & Manipulation
  • Material Transfer: Transfer the sealed Procinolol hydrochloride container into the Containment Primary Engineering Control (C-PEC), such as a Class II Type B2 Biological Safety Cabinet[3].

  • Weighing: Use anti-static ionizer fans or anti-static guns on spatulas and weigh boats.

    • Causality: Hydrochloride salts of APIs are highly prone to static cling. Sudden electrostatic discharge or movements can aerosolize the powder, overwhelming the localized HEPA filtration velocity and creating an inhalation hazard.

  • Solubilization: Whenever possible, dissolve the powder in the primary assay solvent within the C-PEC before removing it. Liquid forms drastically reduce the aerosolization and inhalation hazard.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe down all surfaces, balances, and the exterior of the primary container with a validated deactivating solvent (e.g., a dilute oxidative solution or surfactant), followed by sterile water, and finally 70% IPA.

    • Causality: Mechanical removal combined with chemical deactivation prevents the migration of potent APIs outside the containment zone.

  • Bag-In/Bag-Out (BIBO): All contaminated consumables (weigh boats, wipes, outer gloves) must be sealed in a hazardous waste bag inside the C-PEC before removal[4].

  • Doffing: Remove outer gloves inside the C-PEC. Exit to the airlock. Remove the PAPR, then coveralls, rolling them inside out.

    • Causality: Rolling garments inside out traps trace particulates that may have settled on the exterior, protecting the operator's respiratory zone during doffing.

Emergency Spill Response & Disposal

In the event of a Procinolol powder spill outside the C-PEC, standard laboratory clean-up procedures are insufficient and dangerous.

  • Evacuate & Isolate: Immediately evacuate the room. Allow the HVAC system to clear airborne particulates for at least 30 minutes (calculated based on 12 ACPH clearance rates).

  • Upgrade PPE: Spill responders must wear full PAPR and chemical-resistant suits.

  • Wet Wipe Method: NEVER use dry sweeping or compressed air, as this will instantly aerosolize the API[4]. Gently cover the powder with absorbent pads wetted with water/surfactant to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Disposal: Procinolol hydrochloride waste must be classified as hazardous pharmacological waste. It must be incinerated at a licensed facility. Do not discharge into wastewater, as beta-blockers exhibit high environmental persistence and aquatic toxicity[5].

References

  • Risk for neonatal hypoglycaemia and bradycardia after beta-blocker use during pregnancy or lactation Erasmus University Rotterdam URL: [Link]

  • High-Potency APIs: Containment and Handling Issues Pharmaceutical Technology URL: [Link]

  • 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS USP-NF URL: [Link]

  • Pharmaceutical Industry Best Practice 3M URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procinolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Procinolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.